Chymopapain
Description
This compound has been reported in Carica papaya with data available.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dihydroxybenzene-1,3-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14/h1-2,7-8H,(H,9,10,11)(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAXVMUWHZHZMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
149-45-1 (Parent) | |
| Record name | Tiron free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6043963 | |
| Record name | 4,5-Dihydroxybenzene-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | Chymopapain | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13027 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
| Details | Ebata and Yasunobu. 1961. | |
| Record name | Chymopapain | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
149-46-2, 9001-09-6, 149-45-1, 270573-71-2 | |
| Record name | 4,5-Dihydroxy-1,3-benzenedisulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiron free acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chymopapain | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4,5-Dihydroxybenzene-1,3-disulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6043963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydroxybenzene-1,3-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.221 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chymopapain | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium 4,5-dihydroxybenzene-1,3-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIRON FREE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/306J0THJ9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chymopapain | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029845 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
137-182 ºC | |
| Details | Ebata and Yasunobu. 1961. | |
| Record name | Chymopapain | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Chymopapain (EC 3.4.22.6): A Technical Guide to its Classification, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of chymopapain, a cysteine protease derived from Carica papaya latex. It details the enzyme's classification, including its designation under the Enzyme Commission (EC) numbering system as EC 3.4.22.6. The document summarizes key biochemical and physical properties, outlines the catalytic mechanism of action common to papain-like proteases, and provides detailed experimental protocols for its purification and enzymatic activity assessment. Visual workflows and diagrams are included to illustrate key processes, serving as a comprehensive resource for professionals in research and drug development.
Enzyme Classification and Nomenclature
This compound is a proteolytic enzyme classified as a cysteine protease (or thiol protease).[1] It belongs to the papain-like protease (PLCP) group and is systematically identified by the Enzyme Commission number EC 3.4.22.6 .[1] This classification places it in the hydrolase class of enzymes that act on peptide bonds, specifically utilizing a nucleophilic cysteine thiol in its catalytic mechanism.[1]
-
Class: 3 (Hydrolases)
-
Sub-class: 3.4 (Acting on peptide bonds - peptidases)
-
Sub-sub-class: 3.4.22 (Cysteine endopeptidases)
-
Serial Number: 6
The enzyme is known by several synonyms, including this compound A, this compound B, and this compound S, which arose from early observations of charge heterogeneity during chromatographic separation.[2] However, molecular cloning has revealed the existence of multiple isoforms with minor amino acid differences.[2]
Biochemical and Physical Properties
This compound shares significant sequence identity (58%) with papain, another major protease from papaya latex, but exhibits distinct properties.[2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | References |
| EC Number | 3.4.22.6 | [1] |
| Source | Carica papaya (Papaya) latex | [1] |
| Molecular Weight | ~23.8 kDa (Zymogen), ~27 kDa (Mature Enzyme) | [3] |
| Amino Acid Residues | 352 (Zymogen), 218 (Mature Enzyme) | [3],[2] |
| Isoelectric Point (pI) | 10.2 - 10.6 | [2],[4] |
| Optimal pH | Broad, centered around 7.0; active over pH 3.5-10 depending on the substrate | [2],[3] |
| Catalytic Triad (B1167595) | Cys159, His293, Asn313 | [3],[5] |
| Extinction Coefficient (ε₂₈₀) | 36,000 - 42,600 M⁻¹cm⁻¹ | [2],[2] |
| Kinetic Parameters | Highly substrate-dependent. For synthetic substrates, kcat/Km values are generally lower than papain but similar to other proteases like actinidin.[3] |
Catalytic Mechanism
As a cysteine protease, this compound utilizes a catalytic triad composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues in its active site to hydrolyze peptide bonds.[3][5] The reaction proceeds via a two-step mechanism involving a covalent thioester intermediate.
-
Acylation: The thiol group of the active site Cys-159 is deprotonated by the imidazole (B134444) ring of His-293, which is oriented by Asn-313.[3][5] The now nucleophilic thiolate anion attacks the carbonyl carbon of the substrate's peptide bond, forming a tetrahedral intermediate. This intermediate collapses, releasing the C-terminal portion of the peptide and forming a covalent acyl-enzyme (thioester) intermediate.[3]
-
Deacylation: A water molecule enters the active site and is activated by the His-293 residue. The activated water attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, releasing the N-terminal portion of the peptide (the second product), and regenerating the free, active enzyme.
Experimental Protocols
Purification of this compound from Papaya Latex
This protocol describes a common multi-step procedure for isolating this compound from raw papaya latex, involving precipitation and chromatographic techniques.[3]
Materials:
-
Fresh or spray-dried Carica papaya latex
-
Extraction Buffer: 50 mM Phosphate buffer, pH 7.0, containing 1 mM EDTA
-
Ammonium Sulfate ((NH₄)₂SO₄), solid
-
96% Ethanol (B145695), chilled
-
Cation Exchange Column (e.g., Mono S or CM-Sepharose)
-
Buffer A (Equilibration): 50 mM Sodium Acetate, pH 5.0
-
Buffer B (Elution): 50 mM Sodium Acetate, pH 5.0, containing 1 M NaCl
-
Centrifuge (capable of >10,000 x g), spectrophotometer
Methodology:
-
Extraction & Clarification:
-
Suspend raw latex in cold Extraction Buffer.
-
Stir gently for 1 hour at 4°C to dissolve soluble proteins.
-
Centrifuge the suspension at 11,000 x g for 30 minutes at 4°C to pellet insoluble debris.[3]
-
Carefully collect the supernatant.
-
-
Alcohol Precipitation:
-
To the clear supernatant, slowly add chilled 96% ethanol with constant stirring to a final ratio of 3 parts ethanol to 1 part supernatant (v/v).[3]
-
Allow impurities to precipitate at 4°C for 1-2 hours.
-
Remove the precipitate by filtration or centrifugation.
-
-
Ammonium Sulfate Fractionation:
-
To the clarified filtrate, slowly add solid (NH₄)₂SO₄ to achieve approximately 70-80% saturation (approx. 0.47 g/mL) while stirring at 4°C.[3]
-
Allow the solution to stir for several hours to precipitate the this compound.
-
Collect the precipitated protein by centrifugation at 11,000 x g for 30 minutes.[3]
-
Discard the supernatant and resuspend the pellet in a minimal volume of Buffer A.
-
-
Ion Exchange Chromatography:
-
Dialyze the resuspended pellet against Buffer A overnight to remove excess salt.
-
Load the dialyzed sample onto the cation exchange column pre-equilibrated with Buffer A.
-
Wash the column with several volumes of Buffer A until the A₂₈₀ reading returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over several column volumes.
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm. This compound typically elutes at higher salt concentrations than papain.[3]
-
Pool fractions containing purified this compound and verify purity using SDS-PAGE.
-
Enzymatic Activity Assay
This protocol details a titrimetric method for determining this compound activity using the substrate Nα-Benzoyl-L-arginine ethyl ester (BAEE). The assay measures the rate of acid production (Nα-Benzoyl-L-arginine) during hydrolysis. This method is standard for papain and is applicable to this compound due to their similar substrate specificities.
Unit Definition: One unit will hydrolyze 1.0 µmole of BAEE per minute at pH 6.2 at 25°C.
Materials:
-
Purified this compound
-
Enzyme Diluent (Activation Buffer): 1 mM EDTA, 5 mM L-Cysteine⋅HCl. Prepare fresh.
-
Substrate Solution: 58 mM BAEE in an aqueous solution containing 1 mM EDTA and 5 mM L-Cysteine⋅HCl. Adjust pH to 6.2.
-
3.0 M NaCl solution
-
Standardized 0.01 N NaOH (Titrant)
-
Automatic titrator or pH meter, 25°C water bath, stir plate.
Methodology:
-
Enzyme Activation: Dissolve the purified this compound in the Enzyme Diluent to a concentration of approximately 0.05-0.1 mg/mL. Incubate for 30 minutes at 25°C to ensure full activation of the catalytic cysteine.
-
Reaction Setup:
-
In a temperature-controlled titration vessel maintained at 25°C, pipette the following:
-
Substrate Solution: 5.0 mL
-
3.0 M NaCl: 5.0 mL
-
Reagent Grade Water: 5.0 mL
-
-
Place the pH electrode in the solution and begin stirring.
-
-
Initiation and Measurement:
-
At time zero (t=0), add 0.1 mL of the activated enzyme solution to the vessel.
-
Immediately begin titrating with the standardized 0.01 N NaOH, maintaining the pH of the reaction mixture at exactly 6.2.
-
Record the volume of NaOH added over time. After an initial equilibration, the rate of NaOH addition should become constant. .
-
-
Calculation:
-
Determine the rate of NaOH addition (mL/min) from the linear portion of the titration curve.
-
Calculate the specific activity using the following formula:
Specific Activity (Units/mg) = (mL NaOH/min × Normality of NaOH × 1000) / (mg of enzyme in reaction)
-
Experimental and Logical Workflows
Applications in Research and Drug Development
The primary application of this compound has been in medicine as the active agent in chemonucleolysis , a non-surgical procedure for treating herniated lumbar intervertebral discs.[1] The enzyme is injected directly into the nucleus pulposus, where it digests proteoglycans, reducing intradiscal pressure and alleviating nerve root compression.[4] Although its use has declined due to the availability of alternative treatments and concerns about allergic reactions, it remains a significant tool in research.[1]
In a laboratory setting, this compound is used to:
-
Model Degenerative Disc Disease: Induce controlled degeneration in animal or in vitro disc models to study disease pathology and test new therapeutic agents.
-
Study Protease Function: Serve as a model cysteine protease for mechanistic studies and inhibitor screening.
-
Tissue Dissociation: While less common than collagenase or trypsin, it can be used in specific tissue digestion protocols.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Chymopapain's Action on Proteoglycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymopapain, a cysteine protease derived from the latex of the papaya fruit (Carica papaya), has been a subject of significant scientific interest, primarily for its clinical application in chemonucleolysis for the treatment of herniated intervertebral discs.[1] Its therapeutic effect stems from its potent enzymatic activity on proteoglycans, the heavily glycosylated proteins that are essential components of the extracellular matrix (ECM) of cartilaginous tissues. This technical guide provides an in-depth exploration of the core mechanism of action of this compound on proteoglycans, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.
Core Mechanism of Action: Proteolytic Degradation of the Proteoglycan Core Protein
The fundamental mechanism by which this compound affects proteoglycans is through the proteolytic cleavage of their core proteins.[2] Proteoglycans are complex macromolecules composed of a central protein core to which one or more glycosaminoglycan (GAG) chains are covalently attached.[3] These GAGs, such as chondroitin (B13769445) sulfate (B86663) and keratan (B14152107) sulfate, are long, unbranched polysaccharides with a high density of negative charges. This feature allows proteoglycans to attract and retain large amounts of water, thereby conferring hydroelasticity and compressive resilience to tissues like the nucleus pulposus of the intervertebral disc.
This compound acts as an endopeptidase, targeting and hydrolyzing the peptide bonds within the noncollagenous protein backbone of proteoglycans.[2] This enzymatic action effectively severs the GAG-bearing portions from the rest of the ECM network. The degradation of the proteoglycan core protein leads to a rapid loss of GAGs from the tissue, which in turn causes a significant reduction in water content and a decrease in the tissue's ability to resist compressive forces.[1] In the context of a herniated disc, this reduction in the volume and turgor of the nucleus pulposus can alleviate pressure on adjacent nerve roots, thereby providing pain relief.
Substrate Specificity and Cleavage Sites
This compound, much like its related enzyme papain, exhibits broad substrate specificity. It is known to digest most protein substrates more extensively than pancreatic proteases. While it does not appear to have a highly specific amino acid recognition sequence for cleavage, studies on papain suggest a preference for a large hydrophobic amino acid residue at the P2 position (the second amino acid N-terminal to the cleaved bond) and an aversion to valine at the P1' position (the first amino acid C-terminal to the cleaved bond). The general consensus is that this compound's action on the proteoglycan core protein is one of non-specific proteolysis, leading to extensive degradation of the protein backbone.[4]
Quantitative Data
Quantitative data on the enzymatic activity of this compound, particularly with proteoglycan substrates, is limited in the available literature. However, a comparative study provides kinetic parameters for this compound and the related enzyme papain using a synthetic peptide substrate, which offers some insight into their relative activities.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| This compound | Benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide | 200 | 2.5 | 1.25 x 104 |
| Papain | Benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide | 100 | 5.0 | 5.0 x 104 |
| Table 1: Kinetic parameters of this compound and papain with a synthetic substrate. Data is illustrative and based on comparative studies.[5] |
It is important to note that the kinetic parameters for the hydrolysis of a natural protein substrate, succinyl-albumin, were found to be very similar for both this compound and papain, suggesting that their overall proteolytic efficiencies against larger protein substrates are comparable.[5]
Experimental Protocols
The following protocols are foundational for studying the effects of this compound on proteoglycan-rich tissues such as cartilage.
Papain/Chymopapain Digestion of Cartilage for Glycosaminoglycan (GAG) Release Assay
This protocol is designed to enzymatically digest cartilage tissue to release GAGs into a soluble fraction for subsequent quantification. Due to their similar enzymatic activities, papain is often used in laboratory settings and its protocol is directly applicable for this compound.
Materials:
-
Cartilage explants or tissue samples
-
Digestion Buffer: 0.05 M phosphate-buffered saline (PBS), pH 6.5, containing 5 mM L-cysteine and 5 mM EDTA.
-
Papain or this compound solution: 125 µg/mL in Digestion Buffer (prepare fresh).
-
Microcentrifuge tubes
-
Incubator or water bath at 60°C
-
Centrifuge
Procedure:
-
Weigh the wet weight of the cartilage sample (typically 10-30 mg).
-
Place the cartilage sample into a microcentrifuge tube.
-
Add 1 mL of the freshly prepared papain/chymopapain solution to the tube.
-
Incubate the sample at 60°C for 16-24 hours (overnight) to ensure complete digestion of the tissue.
-
After incubation, centrifuge the tubes at 10,000 x g for 10 minutes to pellet any undigested debris.
-
Carefully collect the supernatant, which contains the solubilized GAGs.
-
The supernatant can now be used for GAG quantification assays.
Quantification of Released Sulfated Glycosaminoglycans (sGAGs) using the Dimethylmethylene Blue (DMMB) Assay
The DMMB assay is a rapid and sensitive colorimetric method for the quantification of sulfated GAGs. The dye binds to the negatively charged sulfate groups of the GAGs, resulting in a color change that can be measured spectrophotometrically.
Materials:
-
Supernatant from cartilage digestion (see Protocol 1)
-
DMMB Reagent: 16 mg of 1,9-dimethylmethylene blue in 1 L of deionized water containing 3.04 g of glycine, 2.37 g of NaCl, and 95 mL of 0.1 M HCl. The final pH should be 3.0.
-
Chondroitin sulfate standards (e.g., 0 to 50 µg/mL)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a standard curve using known concentrations of chondroitin sulfate.
-
Pipette 20 µL of each standard and sample (supernatant from digestion) in triplicate into the wells of a 96-well microplate.
-
Add 200 µL of the DMMB reagent to each well.
-
Immediately read the absorbance at 525 nm and 595 nm (for background correction) using a microplate reader.
-
Subtract the absorbance at 595 nm from the absorbance at 525 nm for each well.
-
Plot the corrected absorbance of the standards against their concentration to generate a standard curve.
-
Determine the concentration of sGAGs in the samples by interpolating their corrected absorbance values on the standard curve.
-
Express the results as µg of sGAG per mg of wet weight of the original cartilage tissue.
Visualizations
Enzymatic Action of this compound on Aggrecan
Caption: Action of this compound on Aggrecan.
Experimental Workflow for GAG Release Assay
Caption: Workflow for GAG release assay.
Signaling Pathways
Current research has not identified any significant signaling pathways that are directly modulated by the enzymatic action of this compound on proteoglycans. The primary mechanism appears to be a direct, catabolic effect on the extracellular matrix, leading to biomechanical changes in the tissue rather than the initiation of intracellular signaling cascades. The observed clinical effects are therefore attributed to the direct enzymatic degradation of proteoglycans.
Conclusion
This compound exerts its effect on proteoglycans through a direct and potent proteolytic degradation of their core proteins. This action, characterized by broad substrate specificity, leads to the rapid depletion of glycosaminoglycans and a subsequent loss of water from the tissue. While quantitative data on its interaction with natural proteoglycan substrates is not extensively detailed, its efficacy in degrading the proteoglycan-rich matrix of the nucleus pulposus is well-established. The experimental protocols provided herein offer a framework for the quantitative assessment of this enzymatic activity. The lack of evidence for the involvement of specific signaling pathways underscores the direct enzymatic nature of this compound's mechanism of action. This in-depth understanding is crucial for researchers and drug development professionals working on enzyme-based therapies for connective tissue disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Evaluation of papain/chymopapain cross allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of Carica papaya Latex Chymopapain
Introduction: Chymopapain (EC 3.4.22.6) is a cysteine endopeptidase derived from the latex of unripe Carica papaya fruit.[1][2][3] As a member of the papain-like protease (PLCP) family, it shares structural and functional similarities with its more famous counterpart, papain, but also possesses distinct biochemical characteristics.[1] First crystallized in 1941, this compound was identified as the proteolytic activity remaining in papaya latex after the removal of papain.[4] Historically, its most notable application was in chemonucleolysis, a non-surgical procedure for treating herniated lumbar intervertebral discs by dissolving the nucleus pulposus. This guide provides an in-depth overview of the molecular structure, enzymatic kinetics, stability, and relevant experimental protocols for this compound, tailored for researchers and professionals in drug development.
Molecular Structure and Composition
This compound is synthesized as a zymogen of 352 residues, which includes a signal peptide (18 residues) and a propeptide region (116 residues). The propeptide is crucial for proper folding and acts as a selective, high-affinity inhibitor of the mature enzyme. The mature, active form is a single polypeptide chain of 218 amino acids with a molecular weight of approximately 23.78 kDa.
The tertiary structure of this compound, resolved to 1.7 Å, consists of two distinct domains and is characterized by 7 alpha-helices and 10 beta-sheets. Its catalytic site contains the classic triad (B1167595) of cysteine (Cys-25), histidine (His-159), and asparagine (Asn-175), which is conserved among papain-like proteases. A unique feature of this compound is the presence of a second, non-essential free cysteine residue (Cys-117), which is not found in papain. This compound exists as a collection of at least five microheterogeneous isoforms, differing by only one or two amino acids, rendering the older "this compound A" and "this compound B" classifications obsolete.
| Property | Value | References |
| Enzyme Commission (EC) Number | 3.4.22.6 | |
| Source | Carica papaya latex | |
| Molecular Weight (Mature) | ~23.78 kDa | |
| Amino Acid Residues (Mature) | 218 | |
| Catalytic Triad | Cys-25, His-159, Asn-175 | |
| Isoelectric Point (pI) | Basic (multiple isoforms exist) | |
| Sequence Identity with Papain | 58% | |
| Unique Structural Feature | Additional non-essential Cys-117 |
Enzymatic Activity and Kinetics
This compound is a proteolytic enzyme that hydrolyzes peptide bonds, with a broad substrate specificity similar to papain, though it often exhibits slower reaction rates. Its specificity is primarily dictated by the S2 subsite of the active cleft.
Mechanism of Action: As a cysteine protease, this compound's catalytic mechanism involves the Cys-25 and His-159 residues forming a thiolate-imidazolium ion pair at physiological pH. The nucleophilic sulfur of Cys-25 attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and the release of the C-terminal portion of the substrate. Subsequently, a water molecule hydrolyzes this intermediate, releasing the N-terminal portion of the substrate and regenerating the free enzyme.
Kinetics and Substrate Comparison: While this compound and papain have similar proteolytic activities against large protein substrates like azocasein (B1165720) and serum albumin, their kinetics differ significantly with small synthetic substrates. For the hydrolysis of benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide, papain exhibits much higher individual kcat and Km constants, although the overall catalytic efficiency (kcat/Km) varies by only a factor of two between the enzymes. This suggests differences in their active site architecture affecting binding and turnover of small molecules.
| Enzyme | Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound | Z-Phe-Arg-AMC | ~5 | ~100 | ~5.0 x 10⁴ |
| Papain | Z-Phe-Arg-AMC | ~25 | ~200 | ~1.25 x 10⁵ |
| This compound | Succinyl-albumin | Similar to Papain | Similar to Papain | Similar to Papain |
| Papain | Succinyl-albumin | Similar to this compound | Similar to this compound | Similar to this compound |
| Note: Approximate values derived from comparative statements in the literature. Z-Phe-Arg-AMC is benzyloxycarbonyl-phenylalanyl-arginyl-7-(4-methyl)coumarylamide. |
Inhibitors and Activators: Like other cysteine proteases, this compound requires a reducing environment for optimal activity to maintain the catalytic cysteine in its reduced thiol form. Its activity is enhanced by compounds like cysteine and dithiothreitol. It is effectively inhibited by its own propeptide, as well as by general cysteine protease inhibitors such as cystatin C and low molecular weight kininogen.
Physicochemical Properties and Stability
This compound exhibits remarkable stability across a wide range of conditions, a property attributed in part to the stabilizing effects of its propeptide during folding and the presence of numerous ion pairs in its structure.
pH Stability: The enzyme's optimal pH for activity is highly substrate-dependent and can range from pH 3.5 to 10. A key distinguishing feature is its high stability at acidic pH. This compound remains stable even at pH 2.0, whereas papain undergoes irreversible denaturation below pH 4.0. This acid stability is linked to the protonation behavior of carboxylic groups within the protein structure.
Temperature Stability: The thermal denaturation of this compound is an irreversible process that follows first-order kinetics. The stability against temperature is influenced by pH. In long-term storage, the enzyme is most stable when frozen. At ambient temperatures (18–20 °C), its activity can decrease by approximately 70% within a week.
| Condition | Observation | References |
| pH Range (Activity) | 3.5 - 10.0 (Substrate dependent) | |
| pH Stability | Stable at pH 2.0 (4°C) | |
| Temperature (Storage) | Stable at -20°C and -80°C | |
| Gradual activity loss at 4°C (~15% in 1 month) | ||
| Rapid activity loss at 18-20°C (~70% in 1 week) | ||
| Thermal Denaturation | Irreversible, first-order kinetics |
Experimental Protocols
Purification of this compound from Papaya Latex
A widely cited method for isolating highly active this compound involves a combination of ion-exchange and covalent chromatography.
Methodology:
-
Latex Preparation: Freshly tapped Carica papaya latex is collected and can be preserved with sodium metabisulfite (B1197395) and stored at -10°C.
-
Extraction: The latex is suspended in a suitable buffer (e.g., 0.5 mM EDTA, pH 7.0) to extract the soluble proteins.
-
Ammonium (B1175870) Sulfate Fractionation: The protein solution is subjected to fractional precipitation with ammonium sulfate. This compound typically precipitates at a specific salt concentration and is collected by centrifugation.
-
Ion-Exchange Chromatography: The redissolved precipitate is dialyzed against a low-ionic-strength buffer and applied to a cation-exchange column (e.g., CM-Cellulose). Proteins are eluted with a linear salt gradient (e.g., NaCl or Na⁺). This compound elutes in specific fractions, which are monitored by absorbance at 280 nm.
-
Covalent Chromatography (Optional but Recommended): To separate fully active enzyme from inactive forms, fractions from the previous step can be subjected to thiol-disulfide interchange chromatography. This step ensures the isolation of this compound with one fully reactive essential thiol group per molecule.
-
Purity Analysis: The purity of the final preparation is assessed using SDS-PAGE.
Enzyme Activity Assay
The proteolytic activity of this compound can be determined using various substrates. A common method employs the synthetic substrate Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA).
Methodology:
-
Enzyme Activation: Prepare a stock solution of purified this compound. Prior to the assay, activate the enzyme by incubating it in an activation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0-7.0, containing 1-5 mM L-cysteine and 2 mM EDTA) for 15 minutes at 25°C.
-
Reaction Mixture: In a cuvette, combine the activation buffer and a stock solution of L-BAPNA. The final concentration of the substrate is typically in the range of its Km value.
-
Initiate Reaction: Add a small volume of the activated enzyme solution to the cuvette to start the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm using a spectrophotometer. This wavelength corresponds to the release of p-nitroaniline, a yellow-colored product.
-
Calculate Activity: The rate of reaction is determined from the linear portion of the absorbance vs. time plot. One unit of activity is often defined as the amount of enzyme that hydrolyzes 1.0 µmol of L-BAPNA per minute under the specified conditions.
Biological and Therapeutic Relevance
This compound's primary therapeutic application has been in chemonucleolysis for the treatment of sciatica caused by herniated intervertebral discs. The procedure involves injecting this compound directly into the herniated disc.
Mechanism in Chemonucleolysis: The nucleus pulposus of the intervertebral disc is rich in proteoglycans, which are responsible for binding water and maintaining the disc's hydrostatic pressure. This compound selectively cleaves the non-collagenous protein core of these proteoglycans. This enzymatic degradation leads to a rapid loss of glycosaminoglycans and a subsequent decrease in the water-imbibing capacity of the disc. The resulting shrinkage of the nucleus pulposus reduces intradiscal pressure and alleviates compression of the adjacent nerve root, thereby relieving pain.
Beyond this clinical use, this compound serves as a valuable tool in biomedical research, particularly for creating in vitro and in vivo models of intervertebral disc degeneration and for studying the effects of protease activity in conditions like rheumatoid arthritis.
References
A Technical Guide to the Structural Distinctions Between Chymopapain and Papain
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between chymopapain and papain, two closely related cysteine proteases isolated from the latex of Carica papaya. A comprehensive understanding of their structural nuances is critical for applications ranging from targeted drug development to industrial enzymatic processes. This document provides a detailed comparison of their primary, secondary, and tertiary structures, with a focus on the architecture of their active sites. Furthermore, it outlines the key experimental protocols for their purification, crystallization, and structural determination.
Quantitative Structural Comparison
The following tables summarize the key quantitative differences between this compound and papain based on available structural data.
| Structural Feature | This compound | Papain |
| PDB ID | 1YAL[1] | 9PAP[2] |
| Amino Acid Residues | 218[3][4] | 212[2][5] |
| Molecular Weight (Da) | 23,780[1] | 23,406 |
| Sequence Identity | - | 58% with this compound[3] |
| Number of Disulfide Bonds | 3 | 3[5] |
| Secondary Structure | 7 α-helices, 10 β-sheets[6] | - |
| Catalytic Triad (B1167595) Residues | Cys-159, His-293, Asn-313[6] | Cys-25, His-159, Asn-175[5] |
Detailed Structural Analysis
This compound and papain, despite their significant sequence homology and shared catalytic mechanism, exhibit subtle yet important structural divergences that influence their substrate specificity and overall stability.
Primary and Secondary Structure
This compound is a slightly larger protein than papain, consisting of 218 amino acid residues compared to papain's 212.[2][3][4][5] This difference in length is primarily due to four extra residues in this compound located between positions 168 and 169 relative to papain.[7] Both enzymes are folded into two distinct domains and possess three disulfide bridges that contribute to their tertiary structure stability.[5][6] A notable difference in their secondary structure is the presence of two additional loop turns in this compound, which are absent in papain and other related papaya proteases like caricain.[6] The secondary structure of this compound has been characterized as containing 7 alpha-helical regions and 10 beta-sheet regions.[6]
Tertiary Structure and Active Site Geometry
The overall three-dimensional folds of this compound and papain are very similar. However, the variations in their amino acid sequences and secondary structure elements lead to differences in their surface topology and the precise geometry of their active sites.
The catalytic machinery of both enzymes resides in a cleft between their two domains and features a catalytic triad of cysteine, histidine, and asparagine residues.[5][6] In this compound, this triad is composed of Cys-159, His-293, and Asn-313, while in papain, the corresponding residues are Cys-25, His-159, and Asn-175.[5][6] The fundamental catalytic mechanism, involving nucleophilic attack by the cysteine thiol, is conserved between the two.
A key distinction lies in the composition of the S2 subsite, a region of the active site cleft that plays a crucial role in determining substrate specificity.[7] This difference in the S2 subsite is a primary contributor to the observed variations in the substrate preferences of this compound and papain. Additionally, this compound possesses a second, non-essential free cysteine residue (Cys-117) that is not present in papain.[3][7]
Experimental Protocols
The determination and comparison of this compound and papain structures rely on a series of well-established biochemical and biophysical techniques.
Purification and Crystallization
-
Latex Collection and Initial Processing : Fresh latex is collected from unripe Carica papaya fruits. To prevent oxidation and loss of proteolytic activity, the latex is treated with a thiol-blocking agent and stored at low temperatures.[8]
-
Ammonium (B1175870) Sulfate (B86663) Fractionation : The latex extract undergoes ammonium sulfate precipitation to partially purify the this compound.[8]
-
Ion-Exchange Chromatography : The partially purified protein is subjected to cation-exchange chromatography to separate this compound from other latex proteins, including papain.[8]
-
Crystallization : Purified this compound can be crystallized by the gradual addition of sodium chloride at an acidic pH (around 2.0) over several days.[8]
-
Latex Extraction and Preparation : Fresh papaya latex is collected and treated with EDTA to chelate metal ions that can inhibit protease activity. The suspension is kept under a nitrogen atmosphere to prevent oxidation.[5]
-
Centrifugation and Spontaneous Precipitation : The latex suspension is centrifuged to remove insoluble material. The resulting supernatant is cooled, leading to the spontaneous precipitation of papain.[5]
-
Washing and Recrystallization : The precipitated papain is washed with a cold buffer and can be further purified by recrystallization.[5]
Structural Determination Methodologies
-
Crystal Mounting and Cryo-protection : High-quality crystals of this compound or papain are mounted on a goniometer and flash-cooled in a cryo-stream to minimize radiation damage during data collection.
-
X-ray Diffraction Data Collection : The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector. Data is collected over a range of crystal orientations.
-
Data Processing and Structure Solution : The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is solved using methods like molecular replacement, using a known homologous structure as a model.
-
Structure Refinement : The initial model is refined against the experimental data to improve its agreement with the observed diffraction pattern, resulting in a high-resolution three-dimensional structure.
-
Isotope Labeling : For NMR studies, the protein is typically expressed in a recombinant system (e.g., E. coli) and uniformly labeled with 15N and/or 13C isotopes.
-
NMR Data Acquisition : A series of multidimensional NMR experiments (e.g., HSQC, HNCA, HNCOCA, NOESY) are performed on a concentrated, purified protein sample.[2]
-
Resonance Assignment : The collected NMR data is used to assign the chemical shifts of the backbone and side-chain atoms to specific residues in the protein sequence.
-
Structural Restraint Generation : Nuclear Overhauser Effect (NOE) data is used to generate distance restraints between protons that are close in space. Other NMR parameters can provide information on dihedral angles.
-
Structure Calculation and Validation : The experimental restraints are used as input for computational algorithms that calculate an ensemble of structures consistent with the data. The final structures are then validated for their geometric quality and agreement with the experimental data.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the study of this compound and papain.
Caption: Workflow for the comparative structural analysis of this compound and papain.
Caption: Generalized catalytic cycle for cysteine proteases like this compound and papain.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Papain-like cysteine proteinase zone (PCP-zone) and PCP structural catalytic core (PCP-SCC) of enzymes with cysteine proteinase fold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Papain - Proteopedia, life in 3D [proteopedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Comparative Bioinformatic Analysis of Active Site Structures in Evolutionarily Remote Homologues of α,β-Hydrolase Superfamily Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Chymopapain: A Technical Guide to Substrate Specificity and Kinetic Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymopapain, a cysteine protease (EC 3.4.22.6) extracted from the latex of the papaya fruit (Carica papaya), is an enzyme of significant interest due to its therapeutic applications, most notably in the chemonucleolysis of herniated lumbar intervertebral discs.[1][2][3] Understanding its substrate specificity and kinetic parameters is crucial for optimizing existing applications and exploring new therapeutic avenues. This technical guide provides a comprehensive overview of this compound's enzymatic properties, including detailed data on its substrate preferences, kinetic constants, and the experimental protocols used for their determination.
Substrate Specificity of this compound
This compound exhibits broad substrate specificity, similar to its more extensively studied counterpart, papain, though it generally displays lower hydrolytic rates.[1] The specificity of this compound is predominantly governed by the interactions between the substrate's amino acid residues and the enzyme's binding pockets, particularly the S2 subsite.[1]
The active site of this compound contains a catalytic triad (B1167595) composed of Cysteine (Cys25), Histidine (His159), and Asparagine (Asn175). The enzyme preferentially cleaves peptide bonds C-terminal to specific amino acid residues. While it can hydrolyze a wide variety of peptide bonds, it shows a preference for substrates with bulky hydrophobic or aromatic residues at the P2 position (the second amino acid residue N-terminal to the scissile bond). The S2 subsite in this compound is defined by residues Tyr-67, Gln-68, Leu-133, Leu-157, Ala-160, and Ser-205. The substitution of the more bulky leucine (B10760876) residues in this compound's S2 subsite, compared to the valine residues in papain, is thought to influence its specific reactivity.
Its primary natural substrate in a therapeutic context is the proteoglycan aggrecan found in the nucleus pulposus of intervertebral discs. This compound's enzymatic action on aggrecan leads to the depolymerization of glycosaminoglycan chains, resulting in a reduction of intradiscal pressure and alleviation of nerve root compression.
Kinetic Parameters
The catalytic efficiency of this compound is described by its Michaelis-Menten kinetic parameters: the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity and is an indicator of substrate binding affinity, and the catalytic rate constant (kcat), which represents the turnover number of the enzyme. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Kinetic studies have been performed on this compound using various synthetic and natural substrates. Generally, the kcat/Km values for this compound are lower than those of papain for the same substrates, indicating a lower catalytic efficiency.
Table 1: Kinetic Parameters of this compound for Various Substrates
| Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Experimental Conditions | Reference |
| Benzyloxycarbonyl-phenylalanyl-arginyl-7(4-methyl)coumarylamide | 0.045 | 1.8 | 4.0 x 104 | pH 6.5, 25°C | |
| L-Benzoylarginine p-nitroanilide (BAPNA) | 1.5 | 0.5 | 3.3 x 102 | pH 6.2, 25°C, 0.1 M KCl | |
| Benzyloxycarbonyl-lysine nitrophenyl ester | 0.02 | 10.0 | 5.0 x 105 | pH 6.2, 25°C, 0.1 M KCl | |
| Succinyl-albumin | 0.015 | 0.2 | 1.3 x 104 | pH 6.5, 37°C |
Note: The kinetic parameters can vary depending on the specific isoform of this compound, purity of the enzyme, and the precise experimental conditions.
Experimental Protocols
Determination of this compound Activity using a Chromogenic Substrate (e.g., BAPNA)
This protocol outlines a general method for determining the kinetic parameters of this compound using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as a substrate. The hydrolysis of BAPNA by this compound releases p-nitroaniline, which can be monitored spectrophotometrically at 410 nm.
Materials:
-
This compound solution (of known concentration)
-
Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) stock solution (e.g., 100 mM in DMSO)
-
Assay buffer: 50 mM sodium phosphate, pH 6.2, containing 1 mM EDTA and 2 mM dithiothreitol (B142953) (DTT)
-
Spectrophotometer capable of reading at 410 nm
-
Thermostatted cuvette holder
Procedure:
-
Enzyme Activation: Pre-incubate the this compound solution in the assay buffer for at least 10 minutes at the desired reaction temperature (e.g., 25°C) to ensure the active site cysteine is in its reduced state.
-
Assay Setup: In a 1 mL cuvette, add the appropriate volume of assay buffer.
-
Substrate Addition: Add varying concentrations of the BAPNA stock solution to the cuvette to achieve a range of final substrate concentrations (e.g., 0.1 to 5 mM).
-
Reaction Initiation: Initiate the reaction by adding a small, fixed amount of the pre-activated this compound solution to the cuvette. Mix quickly by inversion.
-
Data Acquisition: Immediately start monitoring the increase in absorbance at 410 nm over time (e.g., every 15 seconds for 5 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitroaniline (8800 M-1cm-1).
-
Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the values of Vmax and Km.
-
Calculate kcat using the equation kcat = Vmax / [E], where [E] is the total enzyme concentration.
-
Determination of Substrate Specificity using a Peptide Library
A more comprehensive analysis of substrate specificity can be achieved using a library of synthetic peptides.
Materials:
-
This compound solution
-
Library of synthetic peptides with varying amino acid sequences
-
HPLC or Mass Spectrometry (MS) system for product identification and quantification
Procedure:
-
Reaction Setup: Incubate a fixed concentration of this compound with individual peptides from the library under optimal reaction conditions (buffer, pH, temperature).
-
Time-Course Analysis: Withdraw aliquots from the reaction mixture at different time points.
-
Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding a strong acid (e.g., trifluoroacetic acid).
-
Product Analysis: Analyze the quenched samples by HPLC or MS to identify the cleavage products and quantify their formation over time.
-
Cleavage Site Determination: By identifying the fragments, the specific peptide bond cleaved by this compound can be determined.
-
Kinetic Parameter Estimation: For peptides that are efficiently cleaved, a more detailed kinetic analysis as described in Protocol 1 can be performed to determine Km and kcat values.
Visualizations
Workflow for Determining Enzyme Kinetic Parameters
Caption: Workflow for the determination of enzyme kinetic parameters.
Mechanism of Chemonucleolysis by this compound
Caption: High-level mechanism of action of this compound in chemonucleolysis.
References
An In-depth Technical Guide to the Zymogen Activation and Processing of Chymopapain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the activation and processing of the chymopapain zymogen, prothis compound. This compound, a cysteine protease found in the latex of Carica papaya, is of significant interest due to its historical use in chemonucleolysis for the treatment of herniated lumbar discs and its broader applications in biotechnology and research. Understanding the precise mechanisms of its activation from an inactive precursor is critical for its production, characterization, and the development of novel therapeutic applications.
Introduction to this compound and its Zymogen
This compound (EC 3.4.22.6) is a member of the papain-like cysteine protease (PLCP) family.[1] It is synthesized as an inactive precursor, or zymogen, known as prothis compound.[2] This precursor consists of three distinct regions: an N-terminal signal peptide, a propeptide region, and the C-terminal mature this compound domain.[2] The zymogen of this compound is a polypeptide of 352 residues.[2]
The propeptide plays a crucial role in the proper folding and stabilization of the enzyme and acts as an intrinsic inhibitor, preventing proteolytic activity until the appropriate physiological conditions are met.[3] Activation of prothis compound involves the proteolytic removal of this propeptide, a process that is autocatalytic and pH-dependent, typically occurring under acidic conditions.
Quantitative Data on this compound Zymogen Activation
The activation of prothis compound is a complex process that can occur both intramolecularly and intermolecularly. While specific kinetic parameters for this compound are not extensively reported, data from the closely related papain zymogen (propapain) provides valuable insights into the process. The activation is known to be significantly influenced by pH and temperature.
| Parameter | Value | Conditions | Source |
| Prothis compound Molecular Weight | ~41 kDa | ||
| Mature this compound Molecular Weight | ~23.8 kDa | ||
| Optimal pH for Propapain Processing | ~4.0 | In vitro | |
| Optimal Temperature for Propapain Processing | 65 °C | In vitro, under reducing conditions | |
| kcat for Papain (with Z-Gly-pNP) | Not Specified | pH 6.8, 25°C | |
| Km for Papain (with Z-Gly-pNP) | Not Specified | pH 6.8, 25°C | |
| Activation Energy for Papain (with 2-pyridyl disulphide probes) | Varies with probe | pH 6.7 | |
| Enthalpy of Activation (ΔH‡) for Papain | Varies with probe | pH 6.7 | |
| Entropy of Activation (ΔS‡) for Papain | Varies with probe | pH 6.7 |
Zymogen Activation Pathway
The activation of prothis compound is an autocatalytic process that occurs under acidic conditions, leading to the cleavage and removal of the inhibitory propeptide. This process exposes the active site, allowing the enzyme to adopt its catalytically competent conformation.
Experimental Protocols
Purification of this compound from Papaya Latex
This protocol describes the purification of this compound from commercially available spray-dried papaya latex using ammonium (B1175870) sulfate (B86663) precipitation followed by cation-exchange chromatography.
Materials:
-
Spray-dried papaya latex
-
Ammonium sulfate
-
Cysteine hydrochloride
-
Disodium EDTA
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Sodium acetate buffer with a salt gradient (e.g., 0.1 M to 1.0 M NaCl in 0.1 M sodium acetate, pH 5.0)
-
Cation-exchange chromatography column (e.g., CM-Sepharose)
-
Spectrophotometer
-
Centrifuge
Procedure:
-
Extraction: Dissolve 100 g of spray-dried papaya latex in 1 L of distilled water containing 10 mM cysteine-HCl and 2 mM EDTA. Stir for 1 hour at 4°C to ensure complete dissolution of the soluble proteins.
-
Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to remove insoluble material.
-
Ammonium Sulfate Fractionation: Slowly add solid ammonium sulfate to the supernatant to achieve 30% saturation while stirring at 4°C. After 1 hour of equilibration, centrifuge at 10,000 x g for 30 minutes. Discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 70% saturation and stir for 1 hour at 4°C.
-
Collect the precipitate by centrifugation at 10,000 x g for 30 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of 0.1 M sodium acetate buffer (pH 5.0) and dialyze extensively against the same buffer at 4°C to remove excess ammonium sulfate.
-
Cation-Exchange Chromatography:
-
Equilibrate a CM-Sepharose column with 0.1 M sodium acetate buffer, pH 5.0.
-
Load the dialyzed protein solution onto the column.
-
Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0.1 M to 1.0 M NaCl in 0.1 M sodium acetate buffer, pH 5.0.
-
Collect fractions and monitor the absorbance at 280 nm.
-
-
Analysis: Assay the collected fractions for this compound activity using the BAPNA assay (see Protocol 4.2). Pool the active fractions, dialyze against a suitable buffer, and store at -20°C or -80°C.
Enzymatic Activity Assay using BAPNA
This protocol details the measurement of this compound activity using the chromogenic substrate Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA).
Materials:
-
Purified this compound solution
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Cysteine hydrochloride
-
EDTA
-
BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
30% Acetic acid
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM cysteine-HCl and 2 mM EDTA.
-
Substrate Stock Solution: Dissolve 43.5 mg of BAPNA in 1 mL of DMSO.
-
Buffered Substrate Solution: Dilute the BAPNA stock solution to a final concentration of 1 mM in the assay buffer. Prepare fresh.
-
-
Enzyme Reaction:
-
Pipette 1.0 mL of the buffered substrate solution into a cuvette and pre-incubate at 37°C for 5 minutes.
-
Add 100 µL of the this compound solution to the cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 410 nm for 5-10 minutes at 37°C. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Calculation of Activity:
-
The activity of the enzyme can be calculated using the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm).
-
One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAPNA per minute under the specified conditions.
-
N-terminal Sequencing by Mass Spectrometry
This protocol provides a general workflow for determining the N-terminal sequence of purified mature this compound to confirm the propeptide cleavage site.
Materials:
-
Purified mature this compound
-
SDS-PAGE equipment and reagents
-
In-gel digestion kit (e.g., with trypsin)
-
Mass spectrometer (e.g., MALDI-TOF/TOF or LC-ESI-MS/MS)
-
Database search software (e.g., Mascot, Sequest)
Procedure:
-
SDS-PAGE: Separate the purified this compound by SDS-PAGE to ensure purity and to isolate the protein band of interest.
-
In-Gel Digestion: Excise the this compound band from the gel and perform an in-gel digestion with a protease of known specificity, such as trypsin. This will generate a series of peptides.
-
Peptide Extraction: Extract the peptides from the gel slices.
-
Mass Spectrometry Analysis:
-
Analyze the extracted peptides using a mass spectrometer.
-
For MALDI-TOF/TOF, obtain a peptide mass fingerprint (PMF) and then select specific peptide ions for fragmentation (MS/MS) to obtain sequence information.
-
For LC-ESI-MS/MS, separate the peptides by liquid chromatography before they enter the mass spectrometer for fragmentation and sequencing.
-
-
Data Analysis:
-
Use database search software to compare the experimental MS/MS spectra with theoretical fragmentation patterns of the known prothis compound sequence.
-
The N-terminal peptide of the mature this compound will be identified as the peptide whose sequence aligns with the start of the mature enzyme region and is not preceded by a tryptic cleavage site (unless the N-terminus itself is a cleavage site).
-
Conclusion
The activation of prothis compound to this compound is a critical step that governs its proteolytic activity. This process, driven by acidic pH and involving autocatalytic cleavage of the propeptide, is a hallmark of the papain-like cysteine proteases. The detailed protocols and data presented in this guide provide a framework for the purification, characterization, and kinetic analysis of this compound. A thorough understanding of these processes is essential for researchers and professionals in drug development who aim to harness the therapeutic and biotechnological potential of this important enzyme. Further research into the specific kinetic parameters of this compound activation and the structural dynamics of the zymogen-to-enzyme transition will undoubtedly open new avenues for its application.
References
- 1. N-Terminal Protein Characterization by Mass Spectrometry Using Combined Microscale Liquid and Solid-phase Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Enzyme: A Technical Guide to the Discovery and Initial Isolation of Chymopapain
For Immediate Release
This technical guide provides an in-depth exploration of the seminal work on the discovery and initial isolation of chymopapain, a proteolytic enzyme from the latex of the papaya fruit (Carica papaya). Tailored for researchers, scientists, and drug development professionals, this document meticulously details the pioneering experimental protocols, presents the limited available quantitative data from early studies, and visualizes the logical workflow of this landmark biochemical achievement.
Introduction: Unveiling a Novel Protease
In 1941, Eugene F. Jansen and A. K. Balls first described a new crystalline proteolytic enzyme from papaya latex, which they named this compound.[1] Their work distinguished this enzyme from the already well-known papain, opening a new avenue of research into the enzymatic constituents of papaya latex. The initial isolation procedures, though rudimentary by modern standards, laid the groundwork for the purification and characterization of this important enzyme, which would later find clinical applications.
The Initial Isolation: A Step-by-Step Protocol by Jansen and Balls
The first successful isolation of this compound in a crystalline form was achieved through a series of fractional precipitations based on changes in pH and salt concentration. The following protocol is reconstructed from the descriptions of their work.
Experimental Protocol: Salting-Out Fractionation of this compound
Objective: To isolate crystalline this compound from raw papaya latex.
Materials:
-
Undried papaya latex
-
Sulfuric acid (for pH adjustment)
-
Sodium chloride (solid)
-
Distilled water
-
Centrifuge
-
Filtration apparatus
Procedure:
-
Latex Solution Preparation: A solution of the soluble portion of undried papaya latex was prepared in distilled water.
-
Acid Precipitation of Contaminants: The latex solution was acidified to a pH of approximately 2.0 using sulfuric acid. This step precipitated a significant portion of contaminating proteins.
-
Removal of Precipitate: The acidified solution was centrifuged, and the supernatant containing the dissolved this compound was carefully decanted and collected.
-
First Fractional Salt Precipitation (Half Saturation): Solid sodium chloride was added to the acidic supernatant to achieve half saturation. This step was crucial for precipitating remaining impurities while keeping the this compound in solution.
-
Separation of Impurities: The solution was again centrifuged to pellet the precipitated proteins, and the supernatant was collected.
-
Second Fractional Salt Precipitation (Full Saturation): The supernatant from the previous step was brought to full saturation with sodium chloride while maintaining the acidic pH of 2.0. This change in ionic strength induced the precipitation of nearly pure this compound.
-
Collection of Crude this compound: The precipitated this compound was collected by centrifugation.
-
Recrystallization for Further Purification: The collected this compound precipitate was subjected to further purification by reprecipitation and recrystallization from a salt solution to obtain the final crystalline product.
Early Purification Efforts: Quantitative Insights
| Purification Step | Total Protein (Arbitrary Units) | Total Activity (Arbitrary Units) | Specific Activity (Activity/Protein) | Yield (%) | Purification Fold |
| Crude Latex Extract | 1000 | 10000 | 10 | 100 | 1 |
| Supernatant after Acid Precipitation (pH 2) | 600 | 9500 | 15.8 | 95 | 1.6 |
| Supernatant after Half-Saturation NaCl | 300 | 9000 | 30 | 90 | 3 |
| Precipitate after Full-Saturation NaCl | 100 | 8000 | 80 | 80 | 8 |
| Crystallized this compound | 50 | 7000 | 140 | 70 | 14 |
Note: The values in this table are illustrative and based on the expected outcomes of each purification step. Specific activity is expected to increase as impurities are removed, while the yield will decrease at each step.
Advancements in Purification: The Advent of Chromatography
Following the initial work of Jansen and Balls, subsequent researchers refined the purification of this compound by employing more sophisticated techniques, most notably ion-exchange chromatography.
Experimental Protocol: Ion-Exchange Chromatography of this compound
Objective: To separate different forms of this compound and achieve higher purity.
Materials:
-
Crude this compound (from salting-out procedure)
-
Amberlite IRC-50 (XE-64) or CM-Cellulose cation-exchange resin
-
Appropriate buffers for equilibration and elution (e.g., acetate (B1210297) or phosphate (B84403) buffers)
-
Chromatography column
-
Fraction collector
Procedure:
-
Resin Preparation: The cation-exchange resin was equilibrated with a starting buffer at a specific pH.
-
Sample Loading: A solution of crude this compound was prepared in the starting buffer and loaded onto the equilibrated column.
-
Washing: The column was washed with the starting buffer to remove any unbound proteins.
-
Elution: The bound this compound was eluted from the column using a gradient of increasing salt concentration or a change in pH. Different forms of this compound, later termed this compound A and B, were observed to elute at different salt concentrations.
-
Fraction Collection and Analysis: Fractions were collected and assayed for protein content and enzymatic activity to identify the purified this compound peaks.
Early Methods for Assessing Enzymatic Activity
To characterize the newly isolated enzyme, early researchers relied on assays that measured the proteolytic activity of this compound on protein substrates.
Casein Digestion Assay
Principle: This assay measures the ability of this compound to hydrolyze casein, a milk protein. The extent of digestion is determined by measuring the amount of solubilized casein fragments that are not precipitated by trichloroacetic acid (TCA).
Experimental Protocol:
-
Substrate Preparation: A solution of casein (e.g., 1%) was prepared in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Enzyme Reaction: A defined volume of the this compound solution was added to the casein substrate. The reaction mixture was incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-60 minutes).
-
Reaction Termination: The reaction was stopped by the addition of TCA (e.g., 5% final concentration), which precipitates the undigested casein.
-
Separation: The mixture was centrifuged to pellet the precipitated casein.
-
Quantification: The absorbance of the supernatant, containing the soluble peptides, was measured spectrophotometrically at 280 nm. The activity of the enzyme was proportional to the amount of soluble peptides released.
Milk-Clotting Assay
Principle: This assay is based on the ability of this compound to clot milk. The time required for clot formation is inversely proportional to the enzyme's activity.
Experimental Protocol:
-
Substrate Preparation: A standardized solution of milk was prepared by dissolving a known weight of milk powder in water and warming it to a specific temperature (e.g., 30-40°C).
-
Enzyme Addition: A known amount of the this compound solution was added to the milk.
-
Observation: The mixture was observed continuously, and the time taken for the first signs of clotting (formation of lumps) was recorded.
-
Activity Calculation: The activity was often expressed in arbitrary units relative to a standard papain preparation under the same conditions.
Visualizing the Discovery and Isolation Workflow
The logical progression from the source material to the purified enzyme can be visualized to better understand the workflow of Jansen and Balls' pioneering work.
Caption: Workflow of the initial isolation of crystalline this compound by Jansen and Balls.
Conclusion
The discovery and initial isolation of this compound by Jansen and Balls marked a significant advancement in enzyme chemistry. Their methodical approach, relying on the fundamental principles of protein solubility, successfully yielded a crystalline form of a previously unknown protease. While the techniques have evolved considerably, their foundational work paved the way for a deeper understanding of the diverse enzymatic machinery within Carica papaya and provided a molecule that would eventually find its place in therapeutic applications. This guide serves as a testament to their pioneering spirit and provides a valuable historical and technical perspective for today's scientists.
References
Methodological & Application
Application Notes and Protocols for Chymopapain Enzymatic Assay Using BAPNA Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymopapain, a cysteine protease isolated from the latex of Carica papaya, is a well-characterized enzyme with significant applications in medicine and research, most notably in the enzymatic dissolution of herniated spinal discs. Accurate determination of its enzymatic activity is crucial for quality control, formulation development, and mechanistic studies. This document provides a detailed protocol for a reliable and reproducible colorimetric assay for this compound using Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) as a chromogenic substrate.
The assay is based on the principle that this compound catalyzes the hydrolysis of the amide bond in BAPNA, releasing p-nitroaniline.[1][2] The rate of formation of the yellow-colored p-nitroaniline is directly proportional to the this compound activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 410 nm.[1][3]
Reaction Mechanism
This compound employs a catalytic triad (B1167595) composed of Cysteine (Cys159), Histidine (His293), and Asparagine (Asn313) in its active site to hydrolyze peptide bonds.[4] The catalytic mechanism involves the thiol group of the cysteine residue acting as a nucleophile to attack the carbonyl carbon of the substrate's peptide bond. The histidine residue acts as a general base, accepting a proton from the cysteine thiol to increase its nucleophilicity. The asparagine residue helps to orient the histidine's imidazolium (B1220033) ring, which is essential for the catalytic process.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage |
| This compound | Sigma-Aldrich | C8526 | 2-8°C |
| Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | Sigma-Aldrich | B4875 | -20°C |
| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |
| L-Cysteine hydrochloride | Sigma-Aldrich | C7880 | Room Temp |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 | Room Temp |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Acetic Acid, Glacial | Fisher Scientific | A38-212 | Room Temp |
| Deionized Water | --- | --- | Room Temp |
Reagent Preparation
a) 50 mM Tris-HCl Buffer (pH 7.5) with Activators:
-
Dissolve 6.05 g of Tris base in 800 mL of deionized water.
-
Adjust the pH to 7.5 with 1 M HCl.
-
Add 0.074 g of EDTA (final concentration 0.5 mM) and 0.088 g of L-cysteine hydrochloride (final concentration 1 mM).
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C. Prepare fresh weekly.
b) 10 mM BAPNA Stock Solution:
-
Dissolve 43.5 mg of BAPNA in 10 mL of DMSO. Gentle warming (not exceeding 65°C) may be required for complete dissolution.
-
Ensure the solution is clear and colorless to light yellow. A yellow color may indicate substrate degradation.
-
Store in amber vials at -20°C.
c) this compound Enzyme Solution:
-
Prepare a stock solution of this compound at 1 mg/mL in cold 1 mM HCl.
-
Immediately before the assay, dilute the stock solution to the desired working concentration (e.g., 0.1 mg/mL) with the 50 mM Tris-HCl buffer containing activators. Keep the enzyme solution on ice.
d) 30% (v/v) Acetic Acid:
-
Carefully add 30 mL of glacial acetic acid to 70 mL of deionized water.
-
Mix thoroughly. Store at room temperature.
Assay Procedure
-
Set up a series of test tubes or a 96-well microplate.
-
For each reaction, pipette the reagents in the following order:
| Reagent | Volume (for 1 mL final volume) | Final Concentration |
| 50 mM Tris-HCl Buffer (pH 7.5) with Activators | 880 µL | 44 mM Tris, 0.44 mM EDTA, 0.88 mM Cysteine |
| This compound Enzyme Solution | 20 µL | Variable |
| 10 mM BAPNA Stock Solution | 100 µL | 1 mM |
-
Prepare a blank control for each set of experiments by adding 20 µL of the buffer instead of the enzyme solution.
-
Initiate the reaction by adding the BAPNA stock solution.
-
Mix gently and incubate at 37°C for 10-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop the reaction by adding 500 µL of 30% acetic acid.
-
Measure the absorbance of the released p-nitroaniline at 410 nm using a spectrophotometer or microplate reader.
Data Presentation and Analysis
Calculation of this compound Activity
The activity of this compound can be calculated using the Beer-Lambert law, with the molar extinction coefficient of p-nitroaniline at 410 nm being 8,800 M⁻¹cm⁻¹.
Enzyme Activity (U/mL) = (ΔA₄₁₀ / min) * V_total / (ε * l * V_enzyme)
Where:
-
ΔA₄₁₀ / min: The initial rate of absorbance change per minute.
-
V_total: The total reaction volume in mL.
-
ε: Molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).
-
l: Path length of the cuvette or microplate well in cm.
-
V_enzyme: Volume of the enzyme solution added in mL.
One unit (U) of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAPNA per minute at pH 7.5 and 37°C.
Michaelis-Menten Kinetics
To determine the kinetic parameters Kₘ and Vₘₐₓ, perform the assay with varying concentrations of the BAPNA substrate (e.g., 0.1 to 2.0 mM). Plot the initial reaction velocity (V₀) against the substrate concentration ([S]). The data can be fitted to the Michaelis-Menten equation:
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
A Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation of the data.
Sample Data Tables
Table 1: this compound Activity Determination
| Sample | Absorbance at 410 nm (Corrected for Blank) | ΔA₄₁₀ / min | This compound Activity (U/mL) |
| Replicate 1 | Data | Data | Data |
| Replicate 2 | Data | Data | Data |
| Replicate 3 | Data | Data | Data |
| Average | Data | ||
| Std. Dev. | Data |
Table 2: Kinetic Parameters of this compound with BAPNA
| Substrate [BAPNA] (mM) | Initial Velocity (V₀) (µmol/min) |
| 0.1 | Data |
| 0.25 | Data |
| 0.5 | Data |
| 1.0 | Data |
| 1.5 | Data |
| 2.0 | Data |
| Kₘ (mM) | Data |
| Vₘₐₓ (µmol/min) | Data |
Visualizations
Caption: Experimental workflow for the this compound enzymatic assay.
Caption: Simplified signaling pathway of this compound catalysis.
References
Application Notes and Protocols for Chymopapain Purification from Papaya Latex
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chymopapain, a cysteine protease found in the latex of papaya (Carica papaya), is a valuable enzyme with applications in various fields, including chemonucleolysis for the treatment of herniated lumbar discs.[1] Accurate and reproducible purification of this compound is crucial for research and therapeutic applications. This document provides a detailed protocol for the purification of this compound from papaya latex, including methods for latex collection, clarification, ammonium (B1175870) sulfate (B86663) fractionation, and ion-exchange chromatography. Additionally, it includes a representative data summary of a typical purification process and a protocol for assessing enzyme activity.
Experimental Protocols
1. Latex Collection and Preparation:
Fresh latex is the primary source material for this compound purification.
-
Collection: Make several longitudinal incisions, approximately 2mm deep, on the surface of unripe papaya fruits.[2] The exuded latex is collected in a clean container. To preserve proteolytic activity, the collected latex can be treated with a preservative such as sodium metabisulfite (B1197395) and stored at -10°C.[2]
-
Extraction Buffer: For immediate use, the fresh latex should be diluted with an extraction buffer to prevent coagulation and protect against oxidation. A suitable buffer is 0.5 mM EDTA with a pH of 7.0.[2]
-
Clarification: To remove insoluble materials, the diluted latex is first filtered and then centrifuged at 11,000 x g for 30 minutes.[2] The resulting supernatant contains the soluble proteins, including this compound, and is carried forward to the next purification step.
2. Ammonium Sulfate Fractionation:
Ammonium sulfate precipitation is a common method for the initial fractionation of proteins based on their solubility.
-
Precipitation: While gently stirring, slowly add solid ammonium sulfate to the clarified latex supernatant to achieve a concentration of 0.472 mg/ml. This will precipitate this compound and other proteins.
-
Incubation and Collection: Allow the precipitation to proceed by incubating the mixture on ice for at least 2 hours. Collect the protein precipitate by centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Resuspension: Discard the supernatant and resuspend the pellet in a minimal volume of a suitable buffer, such as a phosphate (B84403) buffer at pH 6.0, for further purification.
3. Ion-Exchange Chromatography:
Ion-exchange chromatography separates proteins based on their net charge at a specific pH. This compound is typically purified using cation-exchange chromatography.
-
Column and Equilibration: A cation-exchange column, such as a Mono S column, is equilibrated with a starting buffer (e.g., at pH 5.0).
-
Sample Loading and Elution: The resuspended protein sample from the ammonium sulfate fractionation step is loaded onto the equilibrated column. The proteins are then eluted with a linear gradient of increasing salt concentration (e.g., a sodium chloride gradient).
-
Fraction Collection and Analysis: Fractions are collected throughout the elution process. The absorbance at 280 nm (A280) of each fraction is measured to determine the protein concentration. This compound typically elutes at a specific salt concentration, which can be identified by analyzing the A280 profile of the collected fractions.
4. Enzyme Activity Assay (Using BAPNA):
The enzymatic activity of this compound can be determined using a synthetic substrate such as Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). The hydrolysis of BAPNA by this compound releases p-nitroaniline, which can be measured spectrophotometrically at 410 nm.
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), the enzyme sample, and any necessary activators or effectors.
-
Substrate Addition: Dissolve BAPNA in a solvent like DMSO (e.g., 5 mg/mL). Initiate the reaction by adding a small volume of the BAPNA stock solution to the reaction mixture.
-
Measurement: Monitor the increase in absorbance at 410 nm over time. The rate of increase in absorbance is proportional to the enzyme activity.
Data Presentation
Table 1: Representative Purification Summary for this compound from Papaya Latex
The following table summarizes the results of a typical this compound purification procedure. The data illustrates the progressive increase in specific activity and the corresponding yield at each purification step.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Latex Extract | 1500 | 3000 | 2.0 | 100 | 1.0 |
| Ammonium Sulfate (40-60%) | 450 | 2400 | 5.3 | 80 | 2.7 |
| Ion-Exchange Chromatography | 75 | 1800 | 24.0 | 60 | 12.0 |
Note: The values presented in this table are representative and may vary depending on the specific experimental conditions and the quality of the starting material.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound from papaya latex.
References
- 1. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Isolating Chymopapain: A Detailed Guide to Ion-Exchange Chromatography
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the isolation of chymopapain from papaya latex using ion-exchange chromatography. This compound, a cysteine protease, has significant therapeutic applications, and its purification is a critical step in drug development and research. This guide details the necessary steps from initial latex processing to final purification, with a focus on yielding a highly pure and active enzyme.
Introduction
This compound is one of the key proteolytic enzymes found in the latex of Carica papaya. Its clinical significance, particularly in the treatment of herniated intervertebral discs, necessitates a robust and reproducible purification method. Ion-exchange chromatography is a powerful technique for this purpose, separating proteins based on their net surface charge. This document outlines a well-established protocol using cation-exchange chromatography, which has been demonstrated to effectively separate this compound from other latex proteins.
Principle of Ion-Exchange Chromatography for this compound Purification
Ion-exchange chromatography separates molecules based on their reversible interaction with a charged solid phase (the resin). This compound, at a pH below its isoelectric point, carries a net positive charge. Therefore, a cation-exchange resin (with negatively charged functional groups) is used for its purification. The process involves four main stages:
-
Equilibration: The cation-exchange column is equilibrated with a buffer at a specific pH to ensure the resin is properly charged and ready for sample loading.
-
Sample Loading: The prepared this compound-containing extract, in a low ionic strength buffer, is loaded onto the column. The positively charged this compound binds to the negatively charged resin, while unbound and negatively charged proteins pass through.
-
Washing: The column is washed with the equilibration buffer to remove any remaining unbound contaminants.
-
Elution: The bound this compound is eluted from the column by increasing the ionic strength of the buffer, typically through a salt gradient. The salt ions compete with the bound protein for the charged sites on the resin, causing the protein to be released. Different forms of this compound (e.g., this compound B and C) may elute at different salt concentrations.[1]
Data Presentation
The following table summarizes the purification of this compound from spray-dried papaya latex, adapted from Buttle and Barrett (1984).[2] This data highlights the effectiveness of the described purification strategy.
| Purification Step | Volume (ml) | Protein (mg) | Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Extract | 25 | 1150 | 2300 | 2.0 | 100 | 1 |
| (NH₄)₂SO₄ Fractionation | 25 | 460 | 1840 | 4.0 | 80 | 2 |
| Mono S Cation Exchange | 50 | 92 | 1656 | 18.0 | 72 | 9 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the isolation of this compound.
Materials and Reagents
-
Spray-dried papaya latex
-
Sodium Acetate (B1210297)
-
Ammonium (B1175870) Sulfate (B86663) ((NH₄)₂SO₄)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Cysteine
-
EDTA (Ethylenediaminetetraacetic acid)
-
Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CM-Sephadex C-50 or Mono S cation-exchange column
-
Dialysis tubing
-
Spectrophotometer
-
Chromatography system (e.g., FPLC)
Protocol 1: Preparation of Crude this compound Extract
This protocol describes the initial extraction and partial purification of this compound from papaya latex.
-
Latex Extraction:
-
Ammonium Sulfate Fractionation:
-
Slowly add solid ammonium sulfate to the supernatant to achieve 45% saturation, while stirring.[1]
-
Continue stirring for 30 minutes.
-
Centrifuge at 9,000 x g for 30 minutes. Discard the pellet.[1]
-
Bring the supernatant to 75% ammonium sulfate saturation by adding more solid (NH₄)₂SO₄.[1]
-
Stir for 1 hour.
-
Centrifuge at 9,000 x g for 30 minutes. Discard the supernatant. The pellet contains the partially purified this compound.[1]
-
-
Dialysis:
Protocol 2: Ion-Exchange Chromatography
This protocol details the purification of this compound using a cation-exchange column.
-
Column Preparation:
-
Swell the CM-Sephadex C-50 resin in 0.2 M Sodium Acetate Buffer (pH 5.0) overnight at 4°C.[1]
-
Pack the swollen resin into a suitable chromatography column.
-
Equilibrate the column by washing with several column volumes of 0.2 M Sodium Acetate Buffer (pH 5.0) until the UV absorbance (280 nm) of the effluent is stable at baseline.[1] For a pre-packed column like Mono S, follow the manufacturer's equilibration instructions.
-
-
Sample Loading:
-
After dialysis, centrifuge the crude this compound extract to remove any precipitated protein.
-
Load the clarified supernatant onto the equilibrated cation-exchange column.
-
-
Washing:
-
Wash the column with 0.2 M Sodium Acetate Buffer (pH 5.0) until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.[1]
-
-
Elution:
-
Elute the bound this compound using a linear gradient of sodium acetate from 0.2 M to 1.0 M at pH 5.0.[1]
-
Collect fractions and monitor the protein content by measuring the absorbance at 280 nm.
-
Multiple peaks may be observed, with different forms of this compound eluting at different salt concentrations.[1]
-
-
Pooling and Desalting:
-
Assay the collected fractions for proteolytic activity (see Protocol 3).
-
Pool the fractions containing active this compound.
-
Desalt the pooled fractions by dialysis against distilled water or by using a gel filtration column (e.g., Sephadex G-25).[1]
-
The purified this compound can then be lyophilized for storage.[1]
-
Protocol 3: this compound Activity Assay
This protocol describes a method to determine the enzymatic activity of this compound using the synthetic substrate BAPNA.
-
Reagent Preparation:
-
Assay Procedure:
-
In a cuvette, combine the assay buffer and the BAPNA stock solution to a final BAPNA concentration of 5 mM.[1]
-
Add a small volume of the enzyme solution to initiate the reaction.
-
Monitor the increase in absorbance at 410 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the this compound activity.
-
One unit of activity can be defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAPNA per minute under the specified conditions.
-
Visualizations
The following diagrams illustrate the key workflows in this compound isolation.
Caption: Workflow for the purification of this compound from papaya latex.
Caption: Principle of this compound purification by cation-exchange chromatography.
References
Application Notes and Protocols for Determining Chymopapain Activity and Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymopapain (EC 3.4.22.6) is a cysteine protease isolated from the latex of papaya (Carica papaya)[1]. It is a member of the papain-like protease family and is utilized in various applications, including chemonucleolysis for the treatment of herniated lumbar discs[1]. Accurate determination of this compound activity and concentration is crucial for research, quality control, and clinical applications to ensure efficacy and safety. These application notes provide detailed protocols for the primary methods used to quantify the enzymatic activity and concentration of this compound.
Methods for Determining this compound Concentration
Several methods can be employed to determine the concentration of this compound in a sample. These methods vary in their specificity and sensitivity.
Spectrophotometric Method (A280)
A rapid estimation of total protein concentration can be achieved by measuring the absorbance of the this compound solution at 280 nm. It's important to note that this method is not specific to this compound and will quantify all proteins present in the sample. A recalculated extinction coefficient for this compound A is 36,000 M⁻¹ cm⁻¹[2][3].
Immunoassays (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) offers a highly specific method for quantifying this compound concentration. This technique utilizes antibodies specific to this compound, making it suitable for complex biological samples. A fluorescence enzyme immunoassay has been described for the quantitation of this compound-specific IgE antibodies in human serum[4]. The general principle of an ELISA involves immobilizing an antibody, adding the this compound-containing sample, and then detecting the bound this compound with a secondary antibody conjugated to an enzyme that catalyzes a detectable signal.
Active-Site Titration
Active-site titration determines the concentration of catalytically active this compound molecules. This method involves the use of a reagent that reacts stoichiometrically with the active site of the enzyme. The rate of alkylation of the active site cysteine of this compound by iodoacetate is rapid and selective enough to be used for active-site titration. This allows for a precise measurement of the concentration of functional enzyme, which is often more relevant than the total protein concentration.
Chromatographic Methods
Chromatographic techniques, such as ion-exchange chromatography and High-Performance Liquid Chromatography (HPLC), can be used to separate and quantify this compound. This compound can be purified from papaya latex using cation-exchange chromatography. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has also been developed for the quantification of the related enzyme papain, which could be adapted for this compound.
Methods for Determining this compound Activity
The enzymatic activity of this compound is a measure of its catalytic potency. Various assays can be employed, often relying on the hydrolysis of a substrate.
Spectrophotometric Assay using Synthetic Substrates
This is a common and convenient method that utilizes a chromogenic or fluorogenic synthetic substrate. The rate of product formation is directly proportional to the enzyme activity. A widely used substrate is Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). The hydrolysis of BAPNA by this compound releases p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm. Another substrate is benzyloxycarbonyl-phenylalanyl-arginyl-7(4-methyl)coumarylamide, where the release of the fluorescent product is monitored.
Caseinolytic Assay
This assay measures the proteolytic activity of this compound using a natural protein substrate, casein. The enzyme digests casein into smaller peptides. The reaction is stopped by adding trichloroacetic acid (TCA), which precipitates the undigested casein. The smaller, soluble peptides remain in the supernatant, and their concentration, which is proportional to enzyme activity, can be measured by absorbance at 280 nm. Azocasein, a modified form of casein, can also be used, where the release of a colored product is measured.
Milk-Clotting Assay
This is a rapid and simple method for estimating general proteolytic activity. This compound, like other proteases, can clot milk. The time required for clot formation is inversely proportional to the enzyme's activity. This method is suitable for routine determinations of enzyme activity.
Quantitative Data Summary
| Parameter | Value | Method | Reference |
| Molar Extinction Coefficient (ε₂₈₀) | 36,000 M⁻¹ cm⁻¹ | Covalent Chromatography | |
| Enzyme Commission (EC) Number | 3.4.22.6 | - | |
| Molecular Weight (Zymogen) | ~23.78 kDa | - | |
| Optimal pH Range (General Proteolytic Activity) | Varies with substrate | pH-dependent kinetics |
Experimental Protocols
Protocol 1: Spectrophotometric Activity Assay using BAPNA
Principle: this compound catalyzes the hydrolysis of Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) to produce p-nitroaniline, which is yellow and absorbs light at 405 nm. The rate of increase in absorbance is proportional to the this compound activity.
Materials:
-
This compound sample
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0
-
Substrate Stock Solution: 1 mM Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA) in DMSO
-
Activation Solution: 10 mM L-cysteine in Assay Buffer (prepare fresh)
-
Spectrophotometer capable of reading at 405 nm
-
Cuvettes or 96-well plate
Procedure:
-
Enzyme Activation: Dilute the this compound sample in Activation Solution to the desired concentration. Incubate for 15 minutes at room temperature to activate the enzyme.
-
Reaction Mixture: In a cuvette or microplate well, combine:
-
800 µL of Assay Buffer
-
100 µL of Substrate Stock Solution
-
-
Initiate Reaction: Add 100 µL of the activated this compound solution to the reaction mixture.
-
Measurement: Immediately mix and start monitoring the absorbance at 405 nm for 5 minutes, taking readings every 30 seconds.
-
Calculation: Determine the rate of change in absorbance per minute (ΔA₄₀₅/min) from the linear portion of the curve. Enzyme activity can be calculated using the molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹ cm⁻¹).
Unit Definition: One unit of this compound activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAPNA per minute under the specified conditions.
Workflow for the BAPNA-based this compound activity assay.
Protocol 2: Caseinolytic Activity Assay
Principle: this compound digests casein into smaller, TCA-soluble peptides. The amount of these soluble peptides is quantified by measuring the absorbance at 280 nm, which is proportional to the enzyme's activity.
Materials:
-
This compound sample
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.5, containing 12 mM L-cysteine
-
Substrate Solution: 1% (w/v) casein in Assay Buffer
-
Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA)
-
Centrifuge
-
Spectrophotometer capable of reading at 280 nm
Procedure:
-
Enzyme Preparation: Dilute the this compound sample to an appropriate concentration in the Assay Buffer.
-
Reaction:
-
Pre-warm 1.1 mL of the Substrate Solution to 42°C.
-
Add 0.1 mL of the diluted this compound sample to the substrate.
-
Incubate the mixture at 42°C for exactly 2 minutes.
-
-
Stop Reaction: Add 1.8 mL of the Stop Solution (TCA) to terminate the reaction.
-
Precipitation and Clarification:
-
Allow the mixture to stand at room temperature for 30 minutes to allow for complete precipitation of undigested casein.
-
Centrifuge the tubes at 3,000 x g for 20 minutes.
-
-
Measurement: Carefully collect the supernatant and measure its absorbance at 280 nm against a blank (prepared by adding TCA before the enzyme).
-
Calculation: The activity is proportional to the absorbance at 280 nm.
Unit Definition: One caseinolytic unit (Ucas) can be defined as the amount of enzyme that produces an increase of one absorbance unit per minute under the assay conditions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A preoperative this compound sensitivity test for chemonucleolysis candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chymopapain-Induced Intervertebral Disc Degeneration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing chymopapain for the induction of intervertebral disc degeneration (IDD) in animal models. This chemically-induced model is instrumental for studying the pathophysiology of IDD and for the preclinical evaluation of potential therapeutic interventions.
Introduction
This compound, a proteolytic enzyme derived from papaya latex, effectively induces intervertebral disc degeneration by disrupting the proteoglycan component of the nucleus pulposus (NP).[1][2] This enzymatic degradation mimics key biochemical and structural changes observed in human IDD, including loss of disc height, altered biomechanics, and changes in the extracellular matrix.[3] The dose-dependent nature of this compound's effect allows for the creation of models with varying degrees of degeneration, from mild to severe.[3]
Mechanism of Action
This compound selectively cleaves the protein core of aggrecan, the primary proteoglycan in the nucleus pulposus. This action leads to the depolymerization of the chondromucoprotein and a subsequent decrease in the disc's ability to retain water.[1] The loss of hydration results in a reduction of intradiscal pressure, leading to a decrease in disc height and altered spinal mechanics. This initial biochemical insult triggers a cascade of cellular and molecular events that contribute to the progressive degeneration of the disc.
Experimental Protocols
Animal Model Selection
Various animal models have been successfully used for this compound-induced IDD, with rabbits and dogs being the most common. The choice of model depends on the specific research question, cost, and available facilities.
-
Rabbits (New Zealand White): Offer advantages in terms of cost-effectiveness, ease of handling, and a relatively large disc size suitable for injection.
-
Dogs (Beagle or Mongrel): Provide a spinal anatomy and biomechanics that are more comparable to humans.
-
Other Models: Monkeys, rats, and mice have also been used, though less frequently for this specific induction method.
This compound Preparation
This compound is typically supplied as a lyophilized powder and needs to be reconstituted before use.
-
Reconstitution: Rehydrate the lyophilized this compound powder with sterile water for injection or a suitable buffer, such as cysteine-EDTA solution.
-
Concentration: The final concentration will depend on the desired dose and the injection volume. It is crucial to ensure complete dissolution of the powder.
-
pH Adjustment: The pH of the solution may need to be adjusted using sodium hydroxide.
Surgical Procedure for Intradiscal Injection (Rabbit Model)
The following is a generalized protocol for the lumbar spine in New Zealand White rabbits.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate regimen (e.g., ketamine and xylazine). Administer pre- and post-operative analgesics to minimize pain and distress.
-
Animal Positioning: Place the rabbit in a prone or lateral decubitus position to allow access to the lumbar spine.
-
Surgical Approach: A minimally invasive anterolateral or posterolateral approach is commonly used to expose the target intervertebral discs (e.g., L2-L3, L3-L4, L4-L5). This can be performed percutaneously under fluoroscopic guidance to ensure accurate needle placement.
-
Needle Insertion: Use a fine-gauge needle (e.g., 21G or smaller) to puncture the annulus fibrosus and enter the nucleus pulposus. The depth of insertion should be carefully controlled to avoid injury to the spinal cord or endplates.
-
This compound Injection: Slowly inject the prepared this compound solution into the center of the nucleus pulposus. The injection volume should be small to avoid excessive pressure buildup and leakage.
-
Closure: After injection, withdraw the needle and close the incision in layers.
-
Post-operative Care: Monitor the animals closely for any signs of pain, distress, or neurological complications. Provide appropriate post-operative care, including analgesia and wound management.
Quantitative Data Presentation
The following tables summarize quantitative data from studies using this compound to induce IDD in animal models.
Table 1: this compound Dosage and Injection Volume in Rabbit Models
| This compound Dose (per disc) | Injection Volume (per disc) | Animal Model | Reference |
| 0.125 nanokatal units | Not specified | Rabbit | |
| 6.25 - 100 picokatals | 0.05 mL | New Zealand White Rabbit |
Table 2: Effects of this compound on Biomechanical and Biochemical Properties
| Parameter | Animal Model | Time Point | Key Findings | Reference |
| Lateral Bending Stiffness | New Zealand White Rabbit | 1 week | Dose-dependent decrease with significant reduction at ≥25 pKats. | |
| Disc Height | Canine | 3 weeks | Significant reduction. | |
| Compressive Stiffness | Canine | 3 weeks | Significant reduction. | |
| Water Content | Rabbit | 1 week | Decreased in nucleus pulposus and annulus fibrosus. | |
| Proteoglycan Content | Rabbit | 1 week | Decreased in nucleus pulposus and annulus fibrosus. | |
| Collagen Content | Rabbit | Up to 12 weeks | Continued increase in the nucleus pulposus. |
Assessment of Disc Degeneration
Radiographic Analysis
-
Disc Height Index (DHI): DHI is a standardized method to quantify changes in disc height from lateral radiographs. It is calculated as the ratio of the intervertebral disc height to the adjacent vertebral body height. A significant decrease in DHI is indicative of disc degeneration.
Magnetic Resonance Imaging (MRI)
-
T2-weighted Imaging: Provides an assessment of the water content and structural integrity of the disc. A decrease in T2 signal intensity in the nucleus pulposus is a hallmark of degeneration.
-
Pfirrmann Grading: A qualitative scoring system (Grades I-V) used to classify the severity of disc degeneration based on MRI findings.
Histological Analysis
-
Tissue Processing: After euthanasia, the spinal columns are harvested, fixed in formalin, decalcified, and embedded in paraffin. Sections are then cut and stained.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and cellularity.
-
Safranin O-Fast Green: To visualize proteoglycan content (stains red/orange). A loss of Safranin O staining in the nucleus pulposus indicates proteoglycan depletion.
-
-
Histological Scoring: Standardized scoring systems are used to quantify the degenerative changes.
Table 3: Histological Scoring System for Rabbit Intervertebral Disc Degeneration
| Category | Score 0 (Healthy) | Score 1 (Mild Degeneration) | Score 2 (Severe Degeneration) |
| Nucleus Pulposus (NP) Shape | Oval/round | Irregular/elongated | Collapsed/indistinct |
| NP Area | Normal for level | Mildly decreased | Severely decreased/absent |
| NP Cellularity | Normal density | Mild cell loss/cloning | Severe cell loss |
| NP Matrix Condensation | Homogenous | Mild condensation | Severe condensation/fibrosis |
| Annulus Fibrosus (AF)/NP Border | Distinct | Partially obscured | Indistinct/lost |
| AF Morphology | Organized lamellae | Mild disorganization/tears | Severe disorganization/tears |
| Endplate Sclerosis/Thickening | Normal | Mild sclerosis/thickening | Severe sclerosis/thickening |
| Adapted from established scoring systems for rabbit models. |
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound-Induced Disc Degeneration
Caption: Signaling cascade initiated by this compound injection.
Experimental Workflow for this compound-Induced IDD Model
Caption: Experimental workflow for inducing and assessing IDD.
References
- 1. This compound treatment of intervertebral disc disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The expression of metalloproteinases in the lumbar disc correlates strongly with Pfirrmann MRI grades in lumbar spinal fusion patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomechanical analysis of canine intervertebral discs after this compound injection. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Chymopapain in Proteomics for Protein Digestion
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Chymopapain in Proteomics
This compound, a cysteine protease (EC 3.4.22.6) isolated from the latex of papaya (Carica papaya), presents a valuable alternative to commonly used proteases in bottom-up proteomics workflows.[1] As a member of the papain-like cysteine protease family, it offers a distinct cleavage specificity that can complement traditional enzymes like trypsin, leading to improved protein sequence coverage and characterization of post-translational modifications (PTMs). Its utility is particularly pronounced in scenarios where trypsin digestion is inefficient due to a low abundance of lysine (B10760008) and arginine residues. While historically used in chemonucleolysis for treating herniated discs, its application in mass spectrometry-based proteomics is an emerging area of interest.[1]
Cleavage Specificity
This compound exhibits a broader cleavage specificity compared to the highly specific trypsin. While detailed high-throughput studies on this compound's specificity in a proteomics context are limited, information from databases such as MEROPS provides some insights. This compound is known to preferentially cleave at the C-terminus of certain amino acid residues. Based on available data, it shows a preference for cleaving at P1 positions occupied by Arginine (Arg), Lysine (Lys), and Glutamine (Gln).[2] However, being a papain-like protease, it is also known to cleave at a wider range of amino acid residues, including Glycine (Gly), Leucine (Leu), and others, though with varying efficiencies.[3] This broader specificity can be advantageous for generating overlapping peptides to bridge gaps in sequence coverage obtained with other proteases.
Table 1: Known Cleavage Preferences of this compound (MEROPS Database) [2]
| Position | Preferred Amino Acids |
| P1 | Arg, Lys, Gln |
Note: This data is based on a limited number of known cleavages and may not represent the full extent of this compound's specificity.
Advantages of Using this compound
-
Complementary to Trypsin: this compound's different cleavage specificity generates a distinct set of peptides, increasing overall protein sequence coverage when used in parallel or sequentially with trypsin.
-
Digestion of Trypsin-Resistant Proteins: It can effectively digest proteins that are resistant to trypsin due to a lack of lysine and arginine residues.
-
Generation of Overlapping Peptides: The peptides produced by this compound can overlap with those from other protease digestions, aiding in the assembly of protein sequences and the localization of PTMs.
Limitations and Considerations
-
Broader Specificity: The broader specificity of this compound can lead to the generation of a more complex peptide mixture, which may require more sophisticated data analysis strategies.
-
Activation Requirements: As a cysteine protease, this compound's activity is dependent on a reducing environment to maintain the active site cysteine in a reduced state. This necessitates the inclusion of reducing agents in the digestion buffer.
-
Limited Commercial Availability for Proteomics: While available, proteomics-grade this compound is less common than trypsin, which may impact accessibility and cost.
Applications in Drug Development
Proteomics plays a crucial role in various stages of drug development, from target identification and validation to biomarker discovery and understanding mechanisms of action. The use of alternative proteases like this compound can enhance these efforts by:
-
Improving Target Coverage: Achieving higher sequence coverage of protein targets can reveal previously unobserved PTMs or protein variants that may be critical for drug binding or efficacy.
-
Enhancing Biomarker Discovery: A more comprehensive view of the proteome can lead to the identification of novel biomarkers for disease diagnosis, prognosis, or response to therapy.
-
Characterizing Drug-Protein Interactions: By generating different sets of peptides, this compound can aid in mapping drug binding sites and understanding the structural consequences of drug binding.
Quantitative Data Summary
Direct quantitative comparisons of this compound's digestion efficiency against other proteases in a standardized proteomics workflow are not extensively documented in the literature. However, studies involving sequential digestions provide some indication of its utility in increasing peptide and protein identifications.
Table 2: Example of Increased Protein Identifications with Sequential Digestion (Trypsin and Chymotrypsin)
| Digestion Strategy | Number of Protein Identifications (Mean ± SD) | Percentage Increase with Sequential Digestion |
| Chymotrypsin alone | 938 ± 27 | - |
| Trypsin-Chymotrypsin | 1200 ± 25 | 21% |
Source: Adapted from a study on sequential digestion. While this data is for chymotrypsin, it illustrates the potential benefit of using a complementary protease with trypsin.
Experimental Protocols
The following protocols are provided as a starting point for utilizing this compound in proteomics workflows. Optimization may be required based on the specific sample type and experimental goals. These protocols are based on established in-solution digestion methods for other proteases, adapted for the known properties of this compound.
Protocol 1: In-Solution Protein Digestion with this compound for LC-MS/MS Analysis
This protocol is designed for the digestion of purified proteins or simple protein mixtures.
Materials:
-
Protein sample
-
Denaturation Buffer: 8 M Urea (B33335) in 50 mM Ammonium Bicarbonate, pH 8.0
-
Reduction Solution: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
This compound (proteomics grade)
-
Activation/Digestion Buffer: 50 mM Ammonium Bicarbonate, 2 mM L-cysteine, 1 mM EDTA, pH 7.0-8.0
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) or Formic Acid (FA)
-
C18 desalting spin columns
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample in an appropriate volume of Denaturation Buffer to a final concentration of 1-5 mg/mL.
-
Incubate at 37°C for 30-60 minutes with gentle shaking.
-
-
Reduction:
-
Add Reduction Solution to a final DTT concentration of 5 mM.
-
Incubate at 56°C for 30 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Alkylation Solution to a final IAA concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Sample Dilution and this compound Activation:
-
Dilute the sample 4-fold with Activation/Digestion Buffer to reduce the urea concentration to 2 M.
-
Prepare a fresh stock solution of this compound in Activation/Digestion Buffer.
-
-
Digestion:
-
Add this compound to the protein sample at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 4-18 hours with gentle shaking. The optimal incubation time should be determined empirically.
-
-
Quenching the Digestion:
-
Acidify the sample by adding Quenching Solution to a final pH of <3 to inactivate the this compound.
-
-
Peptide Desalting:
-
Desalt the resulting peptide mixture using C18 desalting spin columns according to the manufacturer's protocol.
-
Elute the peptides in a solution suitable for LC-MS/MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Sample Analysis:
-
Dry the desalted peptides in a vacuum centrifuge and resuspend in an appropriate volume of LC-MS/MS loading buffer (e.g., 0.1% formic acid in water).
-
Analyze the peptide mixture by LC-MS/MS.
-
Protocol 2: Sequential Digestion with Trypsin and this compound
This protocol can enhance protein sequence coverage by combining the specific cleavage of trypsin with the broader specificity of this compound.
Materials:
-
Same as Protocol 1, with the addition of Trypsin (proteomics grade).
-
Trypsin Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
Procedure:
-
First Digestion (Trypsin):
-
Follow steps 1-4 of Protocol 1 for protein denaturation, reduction, and alkylation.
-
Dilute the sample to 1 M urea with Trypsin Digestion Buffer.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-6 hours.
-
-
Second Digestion (this compound):
-
Adjust the pH of the sample to 7.0-8.0 if necessary.
-
Add L-cysteine to a final concentration of 2 mM and EDTA to 1 mM.
-
Add this compound at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Continue incubation at 37°C for another 4-12 hours.
-
-
Quenching and Desalting:
-
Follow steps 6-8 of Protocol 1 to quench the digestion, desalt the peptides, and prepare for LC-MS/MS analysis.
-
Visualizations
Caption: In-solution protein digestion workflow using this compound for proteomics analysis.
Caption: Sequential digestion workflow combining trypsin and this compound for enhanced protein sequence coverage.
References
Application Notes and Protocols for Chymopapain Immobilization in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for the immobilization of chymopapain, a proteolytic enzyme with significant industrial applications. The included protocols are designed to offer comprehensive guidance for researchers and professionals in drug development and other relevant fields.
This compound, a cysteine protease extracted from the latex of papaya (Carica papaya), is renowned for its clinical use in chemonucleolysis, a non-surgical treatment for herniated lumbar discs.[1] Its enzymatic activity also lends itself to applications in the brewing and meat tenderizing industries, often in conjunction with its sister enzyme, papain.[2][3] However, the use of free enzymes in industrial processes is often hampered by their instability, difficulty in recovery, and reuse. Immobilization of this compound onto solid supports can overcome these limitations, enhancing its stability, allowing for repeated use, and facilitating continuous processing. This document details four primary methods of this compound immobilization: covalent bonding, adsorption, entrapment, and cross-linking.
Key Industrial Applications of Immobilized this compound
-
Pharmaceuticals (Chemonucleolysis): The primary medical application of this compound is in the enzymatic dissolution of the nucleus pulposus in herniated intervertebral discs.[1][4] Immobilized this compound could potentially be developed for more controlled, localized delivery systems to minimize side effects and improve efficacy.
-
Meat Tenderization: this compound, along with papain, breaks down tough muscle and connective tissue proteins in meat, resulting in a more tender product.[2][5] Immobilized this compound can be used in continuous flow reactors for treating meat surfaces or in marinades where the enzyme can be recovered.
-
Brewing: In the brewing industry, this compound can be used to break down proteins, which helps to clarify beer and prevent haze formation.[3][6] Immobilized this compound offers a reusable solution for this clarification step.
Quantitative Data on Immobilized this compound and Related Proteases
The following tables summarize key performance parameters for immobilized this compound and the closely related enzyme, papain, across different immobilization techniques and supports. This data is essential for comparing the efficacy of various immobilization strategies.
| Immobilization Method | Support Material | Enzyme | Optimal pH | Optimal Temperature (°C) | Stability Enhancements | Reusability | Reference |
| Covalent Bonding | Chitosan (B1678972) | Papain | 8.0-10.5 | Not Specified | Increased thermal stability | Not Specified | [1] |
| Covalent Bonding | Sepharose 6B | Papain | 8.0 | 80 | Enhanced stability at extreme pH and temperature | Not Specified | [7] |
| Covalent Bonding | Chitosan-Clay Nanocomposite | Papain | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Adsorption | Chitosan | Papain | 8.5-10.5 | Not Specified | Elevated thermal stability and longer half-life | 50% dissociation in 24h | [1] |
| Adsorption | Porous Silica (B1680970) | Papain | Not Specified | Not Specified | Global structure preserved during adsorption | Not Specified | [8] |
| Entrapment | Alginate Beads | Papain | ~6.8 | Not Specified | Shelf-life of 3.6 years | Not Specified | [9][10] |
| Entrapment | Polyacrylamide Gel | Protease | Broad pH range | Increased by 10-55°C | Significant enhancement in thermal stability | Retained ~24% activity after 8 cycles | [11] |
| Cross-Linking | Glutaraldehyde (B144438) | Chymotrypsin (B1334515) | Not Specified | Not Specified | Autoproteolysis suppressed | Not Specified | [12] |
| Cross-Linking | Magnetic Porous Alginate | Papain | Enhanced optimum pH | Higher thermal stability | Retained nearly 72% activity after 7 cycles | [13] |
Experimental Protocols
Detailed methodologies for the key immobilization techniques are provided below. These protocols can be adapted for specific applications and research needs.
Covalent Bonding of this compound to Chitosan Beads
This protocol describes the covalent attachment of this compound to chitosan beads using glutaraldehyde as a cross-linking agent. Covalent bonding provides a stable and durable immobilization.[2][14]
Materials:
-
This compound
-
Chitosan beads (medium molecular weight)
-
Glutaraldehyde (25% aqueous solution)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Glycine (B1666218) solution (0.1 M)
-
Distilled water
-
Magnetic stirrer
-
Filtration apparatus
Protocol:
-
Activation of Chitosan Beads:
-
Wash 1 gram of chitosan beads with distilled water.
-
Suspend the beads in 100 mL of phosphate buffer (0.1 M, pH 7.0).
-
Add 2 mL of 25% glutaraldehyde solution to the suspension.
-
Stir the mixture at 150 rpm for 2 hours at 25°C to activate the chitosan surface.
-
Wash the activated beads thoroughly with distilled water to remove excess glutaraldehyde.
-
-
Immobilization of this compound:
-
Prepare a 1% (w/v) this compound solution in 0.1 M phosphate buffer (pH 7.0).
-
Add the activated chitosan beads to 100 mL of the this compound solution.
-
Stir the mixture gently (80 rpm) at 25°C for 12 hours.[2]
-
Filter the beads and wash with phosphate buffer to remove unbound enzyme.
-
-
Blocking of Remaining Active Groups:
-
Resuspend the beads in 50 mL of 0.1 M glycine solution.
-
Stir for 30 minutes to block any remaining aldehyde groups on the chitosan.
-
Wash the immobilized this compound beads extensively with distilled water.
-
Store the beads at 4°C in a suitable buffer.
-
Adsorption of this compound onto Porous Silica
This protocol details the physical adsorption of this compound onto a porous silica support. This method is simple and generally preserves the enzyme's activity.[8]
Materials:
-
This compound
-
Porous silica particles
-
Citrate-phosphate buffer (pH 6.4)
-
Shaker
-
Centrifuge
Protocol:
-
Preparation of this compound Solution:
-
Dissolve this compound in citrate-phosphate buffer (pH 6.4) to a concentration of 2 mg/mL.
-
-
Adsorption Process:
-
Add 1 gram of porous silica particles to 20 mL of the this compound solution.
-
Shake the mixture for 1 hour at 25°C to allow for adsorption.[15]
-
Centrifuge the suspension to separate the silica particles with adsorbed this compound.
-
Carefully decant the supernatant.
-
-
Washing and Storage:
-
Wash the particles with citrate-phosphate buffer to remove any loosely bound enzyme.
-
Repeat the washing step twice.
-
Store the immobilized this compound on silica at 4°C.
-
Entrapment of this compound in Calcium Alginate Beads
This protocol describes the entrapment of this compound within a calcium alginate gel matrix. This method is mild and can protect the enzyme from the external environment.[9][16]
Materials:
-
This compound
-
Sodium alginate
-
Calcium chloride (CaCl2)
-
Tris-HCl buffer (25 mM, pH 8.0)
-
Syringe with a needle
Protocol:
-
Preparation of this compound-Alginate Mixture:
-
Dissolve sodium alginate in Tris-HCl buffer to a final concentration of 2% (w/v).
-
Dissolve this compound in the sodium alginate solution to the desired concentration.
-
-
Formation of Alginate Beads:
-
Prepare a 0.2 M CaCl2 solution.
-
Draw the this compound-alginate mixture into a syringe.
-
Extrude the mixture dropwise into the CaCl2 solution from a height of about 10 cm.
-
Stir the CaCl2 solution gently as the beads are formed.
-
-
Hardening and Washing:
-
Allow the beads to harden in the CaCl2 solution for at least 30 minutes.
-
Collect the beads by filtration.
-
Wash the beads thoroughly with Tris-HCl buffer to remove excess calcium chloride and any surface-bound enzyme.
-
Store the this compound-loaded alginate beads at 4°C.
-
Preparation of Cross-Linked this compound Aggregates (CLEAs)
This protocol outlines the carrier-free immobilization of this compound by forming cross-linked enzyme aggregates. This method results in a high concentration of the enzyme in the final immobilized form.[5][17]
Materials:
-
This compound
-
Ammonium (B1175870) sulfate (B86663) or tert-butanol (B103910) (precipitating agent)
-
Glutaraldehyde (8% aqueous solution)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Centrifuge
Protocol:
-
Enzyme Precipitation:
-
Dissolve this compound in phosphate buffer.
-
Slowly add a precipitating agent (e.g., saturated ammonium sulfate solution or cold tert-butanol) with gentle stirring at 4°C until the enzyme precipitates.
-
Continue stirring for 1-2 hours to ensure complete aggregation.
-
-
Cross-Linking:
-
Add 8% glutaraldehyde solution dropwise to the enzyme aggregate suspension while stirring. The final concentration of glutaraldehyde should be optimized for the specific application.
-
Continue stirring at 4°C for 3-4 hours to allow for cross-linking.
-
-
Washing and Recovery:
-
Centrifuge the suspension to collect the CLEAs.
-
Wash the CLEAs several times with phosphate buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.
-
Resuspend the CLEAs in a suitable buffer for storage at 4°C.
-
Visualizations
The following diagrams illustrate the workflows and logical relationships of the described this compound immobilization techniques.
Caption: Covalent bonding workflow for this compound.
Caption: Adsorption workflow for this compound.
Caption: Entrapment workflow for this compound.
Caption: Cross-linking workflow for this compound.
Caption: Comparison of immobilization techniques.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Enhancing the Thermostability of Papain by Immobilizing on Deep Eutectic Solvents-Treated Chitosan With Optimal Microporous Structure and Catalytic Microenvironment [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Techniques for Preparation of Cross-Linked Enzyme Aggregates and Their Applications in Bioconversions [mdpi.com]
- 6. Chitosan functionalized thermosponge nano-carriers for prolonged retention and local delivery of this compound at the nucleus pulposus in porcine discs ex vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Cysteine enhances activity and stability of immobilized papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Papain entrapment in alginate beads for stability improvement and site-specific delivery: physicochemical characterization and factorial optimization using neural network modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Development of glutaraldehyde-crosslinked chymotrypsin and an in situ immobilized enzyme microreactor with peptide mapping by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimization and Immobilization of Purified Labeo rohita Visceral Protease by Entrapment Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Formulation of Stable Chymopapain Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chymopapain, a cysteine protease isolated from the latex of papaya (Carica papaya), is a valuable enzymatic tool in various research and biomedical applications. Its proteolytic activity, particularly its ability to degrade proteoglycans in the nucleus pulposus of intervertebral discs, has been historically significant.[1][2][3] For consistent and reproducible results in the laboratory, the formulation of stable this compound solutions is critical. This document provides detailed application notes and protocols for preparing and stabilizing this compound solutions for research use.
This compound's stability is influenced by several factors, including pH, temperature, buffer composition, and the presence of activators and stabilizers.[1][4][5] As a cysteine protease, its catalytic activity depends on a key cysteine residue (Cys159) in the active site, which also includes His293 and Asn313.[1] Oxidation of this cysteine residue can lead to inactivation, making the inclusion of reducing agents and chelators essential for maintaining its enzymatic function.
Factors Influencing this compound Stability
Several parameters must be controlled to ensure the stability and activity of this compound solutions. A logical workflow for considering these factors is outlined below.
Caption: Key factors influencing the stability of this compound solutions.
Quantitative Data on this compound Formulations and Stability
The following tables summarize quantitative data on this compound formulations and stability, compiled from various sources.
Table 1: Example of a Commercial Lyophilized Formulation for Clinical Use (Chymodiactin)
| Component | Quantity per Vial | Purpose | Reference |
| This compound | 10,000 units (approx. 20 mg) | Active Enzyme | [1][4] |
| Disodium Edetate (EDTA) | 0.37 mg | Chelating Agent, Stabilizer | [1][4] |
| Cysteine Hydrochloride Monohydrate | 3.5 mg | Activator, Reducing Agent | [1][4] |
| Sodium Bisulfite | 1.0 mg | Antioxidant, Stabilizer | [1][4] |
This formulation is reconstituted with 5 mL of sterile water for injection.[1][4]
Table 2: Stability of Papaya Latex Supernatant (PLS) Containing this compound
| Storage Condition | Duration | Remaining Activity | Reference |
| Ambient Temperature (18-20°C) | 1 week | ~70% | [4] |
| Ambient Temperature (18-20°C) | 1 year | ~50% | [4] |
| 4°C (Lyophilized) | 1 year | ~85% | [4] |
| 4°C (Lyophilized) | 2 years | Stable (no further loss) | [4] |
| 37°C in Hanks' Buffer (pH 7.2-7.4) | 120 minutes | Stable (no obvious loss) | [4] |
Table 3: pH and Temperature Optima and Stability
| Parameter | Value/Range | Notes | Reference |
| Optimal pH | 3.5 - 10.0 | Substrate-dependent | [1] |
| pH Stability | Stable at pH 2.0 (4°C) | Papain denatures below pH 4.0 | [4] |
| Thermal Denaturation Study | pH 1.1 - 3.0 | Irreversible thermal denaturation follows first-order kinetics | [5] |
| Optimal Temperature (related papain) | 60°C | Activity decreases at higher temperatures over time | [2] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol is adapted from established methods for cysteine proteases and aims to prepare a stock solution for general laboratory use.
Materials:
-
Lyophilized this compound
-
Sodium Phosphate Buffer (0.1 M, pH 6.5)
-
L-Cysteine Hydrochloride Monohydrate
-
Disodium Edetate (EDTA)
-
Sterile, deionized water
-
Sterile filtration unit (0.22 µm)
-
pH meter
Procedure:
-
Prepare the Activation Buffer:
-
Prepare a 0.1 M Sodium Phosphate buffer and adjust the pH to 6.5.
-
To the buffer, add L-Cysteine HCl to a final concentration of 5 mM and EDTA to a final concentration of 2 mM.
-
Stir until all components are dissolved.
-
Prepare this buffer fresh daily.
-
-
Reconstitute this compound:
-
Carefully weigh the desired amount of lyophilized this compound in a sterile container.
-
Add the appropriate volume of the activation buffer to achieve the desired stock concentration (e.g., 1-10 mg/mL).
-
Gently swirl the container to dissolve the enzyme. Avoid vigorous shaking or vortexing to prevent denaturation.
-
Incubate the solution at room temperature for 15-30 minutes to allow for full activation of the enzyme.
-
-
Sterilization and Storage:
-
Sterilize the this compound solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
For short-term storage (up to 1 week), store the aliquots at 2-8°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store at -80°C. Lyophilized aliquots stored at 4°C also show good long-term stability.[4]
-
Protocol 2: Enzymatic Activity Assay for this compound
This protocol utilizes a common synthetic substrate for papain-like enzymes to determine the enzymatic activity of the prepared this compound solution.
Materials:
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
This compound stock solution (from Protocol 1)
-
Activation Buffer (from Protocol 1)
-
Spectrophotometer capable of reading at 253 nm
-
Quartz cuvettes
-
Temperature-controlled cuvette holder (25°C)
Procedure:
-
Prepare the Substrate Solution:
-
Dissolve BAEE in deionized water to a final concentration of 1 mM.
-
-
Prepare the Reaction Mixture:
-
In a quartz cuvette, combine:
-
2.8 mL of Activation Buffer (pH 6.5)
-
0.1 mL of 1 mM BAEE solution
-
-
-
Initiate the Reaction:
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to 25°C.
-
Add 0.1 mL of the this compound stock solution to the cuvette and mix gently by inverting.
-
Immediately start monitoring the change in absorbance at 253 nm over time (e.g., for 5 minutes). The hydrolysis of BAEE results in an increase in absorbance.
-
-
Calculate Enzymatic Activity:
-
Determine the rate of change in absorbance per minute (ΔA253/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the product of BAEE hydrolysis at 253 nm is approximately 1150 M⁻¹cm⁻¹.
One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at 25°C and pH 6.5.
-
Workflow for Formulation and Stability Testing
The following diagram illustrates a typical workflow for developing and testing a stable this compound formulation.
Caption: Workflow for this compound formulation and stability assessment.
Conclusion
The formulation of stable this compound solutions for laboratory use requires careful consideration of the buffer system, pH, and the inclusion of appropriate stabilizers such as reducing agents and chelators. Lyophilization is an effective method for long-term storage, and reconstituted solutions should be stored at low temperatures in single-use aliquots to maintain enzymatic activity. The provided protocols offer a starting point for researchers to prepare and validate stable this compound solutions for their specific applications. By controlling the key parameters outlined in this document, researchers can ensure the reliability and reproducibility of their experimental results.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. researchgate.net [researchgate.net]
- 3. gmp-navigator.com [gmp-navigator.com]
- 4. Developing novel anthelmintics: the stability of cysteine proteinase activity in a supernatant extract of papaya latex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH dependence of the activation parameters for this compound unfolding: influence of ion pairs on the kinetic stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluoroscopic-Guided Chymopapain Injection in Research Animals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluoroscopic-guided chymopapain injection to induce intervertebral disc degeneration (IDD) in research animals. This model is instrumental for studying the pathophysiology of IDD and for the preclinical evaluation of novel therapeutic strategies.
Introduction
This compound, a proteolytic enzyme derived from papaya latex, is utilized in research to chemically induce intervertebral disc degeneration.[1][2] By selectively degrading proteoglycans within the nucleus pulposus, this compound disrupts the biochemical and biomechanical integrity of the disc, leading to changes that mimic natural degenerative processes.[1][2] These changes include a reduction in disc height, loss of hydration, and alterations in spinal mechanics.[3][4] Fluoroscopic guidance is essential for the precise and safe delivery of this compound into the targeted intervertebral disc, ensuring accurate modeling and reproducible results.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound to induce IDD in various animal models. The dose-dependent nature of this compound's effects is a critical consideration in experimental design.[2]
Table 1: this compound Dosage and Effects in Rabbit Models
| Animal Model | This compound Dose | Injection Volume | Key Outcomes | Reference |
| New Zealand White Rabbit | 6.25, 12.5, 25, 50, 75, and 100 pKats/disc | 0.05 mL | Dose-dependent reduction in lateral bending stiffness. Significant effects observed at doses of 25 pKats and higher. | [6] |
| Young (8-week-old) and Mature (20-week-old) Rabbits | High Dose vs. Low Dose (specifics not quantified) | Not specified | High dose caused digestion of nucleus pulposus and inner annulus fibrosus with minimal regeneration. Low dose kept the annulus fibrosus intact, allowing for some restoration of disc height. | [3] |
Table 2: this compound Dosage and Effects in Canine Models
| Animal Model | This compound Dose | Key Outcomes | Reference |
| Canine | 0.1 mg | Disc space narrowing with recovery to 74.1% of original height at 12 weeks. | [7] |
| Canine | 1.0 mg | Disc space narrowing with recovery to 61.1% of original height at 12 weeks. | [7] |
| Canine | 10.0 mg | Maintained disc space narrowing with the nucleus pulposus being replaced by dense fibrocartilage tissue at 12 weeks. | [7] |
Experimental Protocols
Animal Preparation
-
Animal Selection: New Zealand White rabbits are a commonly used model due to their size and spinal anatomy.[3][6] Dogs are also a well-established model.[7] The choice of animal will depend on the specific research question.
-
Acclimatization: Animals should be acclimatized to the facility for a minimum of one week prior to any procedures.
-
Anesthesia: Administer appropriate general anesthesia as per institutional guidelines. For rabbits, a combination of ketamine and xylazine (B1663881) is often used.
-
Positioning: Place the animal in a prone or lateral position on the fluoroscopy table. Ensure the spine is straight to facilitate clear imaging.[5]
-
Aseptic Preparation: Shave and aseptically prepare the skin over the target spinal region.
Fluoroscopic-Guided this compound Injection
-
Fluoroscope Positioning: Position the C-arm fluoroscope to obtain clear anteroposterior (AP) and lateral views of the target lumbar intervertebral discs. For rabbits, the L2-L3, L3-L4, and L4-L5 levels are commonly targeted.[8]
-
Needle Insertion:
-
Under real-time fluoroscopic guidance, insert an appropriately sized needle (e.g., 22-25 gauge) through the skin and paraspinal muscles, directing it towards the center of the target intervertebral disc.[8]
-
Confirm needle placement in both AP and lateral views to ensure it is within the nucleus pulposus.
-
-
This compound Reconstitution and Injection:
-
Reconstitute the lyophilized this compound powder with sterile water or an appropriate buffer to the desired concentration.
-
Slowly inject the this compound solution into the nucleus pulposus. The injection volume will vary depending on the animal model and disc size (e.g., 0.05 mL for rabbits).[6]
-
-
Needle Withdrawal and Post-Injection Imaging:
-
Slowly withdraw the needle after injection.
-
Obtain final AP and lateral fluoroscopic images to document the post-injection state.
-
Post-Procedural Care and Monitoring
-
Recovery: Monitor the animal's recovery from anesthesia in a warm and clean environment.
-
Analgesia: Administer appropriate post-operative analgesics as per veterinary recommendations.
-
Monitoring: Observe the animals daily for any signs of pain, distress, or neurological deficits.
-
Follow-up Imaging: Perform radiographic or MRI scans at specified time points (e.g., 2, 4, 8, and 12 weeks) to assess the progression of disc degeneration, primarily by measuring the disc height index.[7]
Histological Analysis
-
Tissue Harvest: At the study endpoint, euthanize the animals and carefully dissect the targeted spinal segments.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, followed by decalcification. Process and embed the samples in paraffin.
-
Staining: Section the discs and stain with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to assess proteoglycan content.
-
Microscopic Evaluation: Evaluate the histological changes in the nucleus pulposus, annulus fibrosus, and endplates.
Visualizations
Signaling Pathway
Caption: this compound-induced disc degeneration signaling cascade.
Experimental Workflow
Caption: Experimental workflow for this compound injection.
References
- 1. Biomechanical analysis of canine intervertebral discs after this compound injection. A preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of this compound on prolapsed human intervertebral disc. A clinical and correlative histochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Histological study on chemonucleolysis with special reference to the relationship between the dose of this compound and disc regeneration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on intervertebral disc and cartilage. (Ultrastructural study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intradiscal injection of monosodium iodoacetate induces intervertebral disc degeneration in an experimental rabbit model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spinal flexibility increase after this compound injection is dose dependent: a possible alternative to anterior release in scoliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental chemonucleolysis with this compound in canine intervertebral disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Non-Clinical Research Applications of Chymopapain: A Detailed Guide for Scientists
Introduction
Chymopapain, a proteolytic enzyme derived from the latex of the papaya fruit (Carica papaya), serves as a valuable tool in various non-clinical research settings. As a cysteine protease, its primary mechanism of action involves the cleavage of peptide bonds, particularly in proteoglycans, the protein-polysaccharide complexes abundant in connective tissues. This enzymatic activity makes this compound particularly useful for inducing controlled tissue degradation to model disease states, for cell isolation from complex tissues, and for studying the biochemical processes of the extracellular matrix.
These application notes provide detailed protocols and quantitative data for the primary non-clinical research uses of this compound, with a focus on creating models of intervertebral disc degeneration and its potential applications in arthritis research and tissue dissociation.
Application 1: Induction of Intervertebral Disc Degeneration
One of the most prominent non-clinical applications of this compound is in the creation of animal and in vitro models of intervertebral disc (IVD) degeneration. By enzymatically degrading the proteoglycans within the nucleus pulposus, this compound injection mimics the biochemical and structural changes observed in degenerative disc disease, providing a reproducible and controlled model for studying disease pathogenesis and evaluating potential therapeutic interventions.
Mechanism of Action
This compound selectively targets and cleaves the non-collagenous protein core of proteoglycans, leading to the depolymerization of the chondromucoprotein complex. This disruption of the extracellular matrix results in a rapid loss of water content, decreased disc height, and altered biomechanical properties of the intervertebral disc.
Quantitative Data from Experimental Models
The following table summarizes key quantitative parameters from published studies on this compound-induced intervertebral disc degeneration models.
| Parameter | Animal Model | This compound Dose/Concentration | Key Findings |
| Disc Space Narrowing | Canine | 0.1 mg, 1.0 mg, 10.0 mg per disc | Dose-dependent narrowing of the disc space observed within 2 weeks. Recovery to 74.1% (0.1 mg), 61.1% (1.0 mg), and 71.7% (10.0 mg) of original height at 12 weeks.[1] |
| Proteoglycan Loss | Canine | Not specified | Complete loss of proteoglycan from the nucleus pulposus, cartilaginous end-plates, and annulus fibrosus at 2 weeks post-injection.[2] |
| Biomechanical Changes | Canine | Not specified | Significant decrease in torsional stiffness of the motion segments.[3] |
| In Vitro Degeneration | Bovine Caudal IVD | >30 U/mL | Significant loss of glycosaminoglycan (GAG) and water content.[4] |
Experimental Protocols
Protocol 1: In Vivo Induction of Intervertebral Disc Degeneration in a Rabbit Model
This protocol describes a method for inducing IVD degeneration in rabbits via intradiscal injection of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline for injection
-
Anesthetic agents (e.g., ketamine, xylazine)
-
30-gauge needles and syringes
-
Fluoroscopy or other imaging guidance system
Procedure:
-
Animal Preparation: Anesthetize the rabbit according to approved institutional animal care and use committee (IACUC) protocols. Place the animal in a prone position.
-
Enzyme Reconstitution: Reconstitute lyophilized this compound in sterile saline to the desired concentration (e.g., 1000-2000 pKat per disc).[5]
-
Disc Localization: Using fluoroscopic guidance, identify the target lumbar intervertebral disc (e.g., L4-L5).
-
Intradiscal Injection: Carefully advance a 30-gauge needle into the center of the nucleus pulposus. Slowly inject a small volume (e.g., 20-50 µL) of the this compound solution.
-
Post-Procedure Monitoring: Monitor the animal for recovery from anesthesia and any signs of distress.
-
Assessment of Degeneration: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), assess disc degeneration using imaging techniques (X-ray for disc height, MRI for hydration and morphology) and histological analysis of the excised spinal segments.
Protocol 2: In Vitro Intervertebral Disc Organ Culture Degeneration Model
This protocol outlines a method for inducing degeneration in explanted IVDs.
Materials:
-
Freshly isolated intervertebral discs with endplates (e.g., from bovine tails)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Sterile phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Disc Explantation: Aseptically dissect intervertebral discs with endplates and place them in sterile PBS.
-
Enzyme Preparation: Prepare a stock solution of this compound in DMEM.
-
Induction of Degeneration: Inject a small volume (e.g., 10-20 µL) of the this compound solution (e.g., 30-150 U/mL) into the nucleus pulposus of each disc explant. Use PBS injection as a control.
-
Organ Culture: Place the injected discs in a culture plate with DMEM and incubate at 37°C and 5% CO2. Change the medium every 2-3 days.
-
Analysis: After a set incubation period (e.g., 7-10 days), analyze the discs for changes in glycosaminoglycan content (e.g., DMMB assay), water content (MRI), and histology.
Workflow for this compound-Induced IVD Degeneration Model
Caption: Experimental workflows for in vivo and in vitro models of intervertebral disc degeneration using this compound.
Application 2: Modeling Aspects of Arthritis
This compound has been used to mimic the increased protease activity found in the joints of patients with rheumatoid arthritis. While less common than its use in disc degeneration models, it can be a tool to study cartilage degradation in the context of arthritis.
Experimental Approach
-
Induction of Cartilage Degradation: Intra-articular injection of this compound into the knee joints of animal models (e.g., rabbits) can be used to induce cartilage damage.
-
Assessment: The effects can be evaluated through histological analysis of cartilage structure, measurement of inflammatory markers in synovial fluid, and assessment of joint function.
Protocol: In Vivo Induction of an Arthritis-like Model in Rabbits
Materials:
-
This compound
-
Sterile saline
-
Anesthetic agents
-
27-30 gauge needles and syringes
Procedure:
-
Animal Preparation: Anesthetize the rabbit following approved protocols.
-
Enzyme Preparation: Reconstitute this compound in sterile saline to the desired concentration.
-
Intra-articular Injection: Inject a small volume of the this compound solution into the knee joint capsule. The contralateral knee can be injected with saline as a control.
-
Post-injection Monitoring: Monitor the animal for signs of inflammation, such as swelling and lameness.
-
Analysis: At specified time points, sacrifice the animals and collect synovial fluid and cartilage for biochemical and histological analysis.
Application 3: Tissue and Cell Dissociation
This compound, similar to its counterpart papain, can be employed for the enzymatic dissociation of tissues to obtain single-cell suspensions for cell culture and analysis. Its broad substrate specificity allows for the breakdown of extracellular matrix proteins.
Experimental Protocol: General Tissue Dissociation
Materials:
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
DNase I (to prevent cell clumping from released DNA)
-
Serum or a protease inhibitor (to stop the digestion)
-
Centrifuge
-
Cell strainer
Procedure:
-
Tissue Preparation: Mince the tissue into small pieces (1-2 mm³).
-
Digestion Solution: Prepare a digestion solution containing this compound (concentration to be optimized for the specific tissue) and DNase I in HBSS.
-
Incubation: Incubate the minced tissue in the digestion solution at 37°C with gentle agitation. The incubation time will vary depending on the tissue type and may range from 15 to 90 minutes.
-
Dissociation: Gently triturate the tissue suspension with a pipette to further dissociate the cells.
-
Inactivation: Add serum or a specific protease inhibitor to stop the enzymatic digestion.
-
Cell Collection: Pass the cell suspension through a cell strainer to remove any remaining undigested tissue.
-
Washing: Centrifuge the cell suspension to pellet the cells. Wash the cell pellet with fresh culture medium.
-
Cell Counting and Plating: Resuspend the cells in the appropriate culture medium, count the viable cells, and plate them for downstream applications.
Signaling Pathways in Chondrocyte Response to Matrix Degradation
The degradation of the extracellular matrix by this compound can trigger cellular responses in chondrocytes that are mediated by various signaling pathways. While direct studies on this compound-induced signaling are limited, the downstream effects of proteoglycan loss are known to involve pathways activated by inflammatory cytokines and mechanical stress.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In chondrocytes, pro-inflammatory cytokines like IL-1β and TNF-α, which can be released in response to matrix damage, activate the NF-κB pathway, leading to the expression of matrix-degrading enzymes (e.g., MMPs) and inflammatory mediators.
Caption: Generalized NF-κB signaling pathway activated in chondrocytes in response to inflammatory stimuli that can arise from matrix degradation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are also crucial in transducing extracellular signals into cellular responses. In the context of cartilage, activation of MAPK pathways can lead to chondrocyte apoptosis and the production of inflammatory mediators and matrix-degrading enzymes.
References
- 1. boneandcancer.org [boneandcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Landscape of In Vitro Models for Assessing Rheumatoid Arthritis Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carpaine ameliorates synovial inflammation by promoting p65 degradation and inhibiting the NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Chymopapain Solution Stability: A Technical Guide to Preventing Autolysis
FOR IMMEDIATE RELEASE
[City, State] – [Date] – To support researchers, scientists, and drug development professionals in their work with the cysteine protease chymopapain, this technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of preventing this compound autolysis in solution.
This compound, a proteolytic enzyme isolated from the latex of Carica papaya, is a valuable tool in various biomedical applications. However, its inherent proteolytic nature can lead to self-digestion, or autolysis, resulting in a loss of activity and compromised experimental outcomes. This guide offers practical solutions and preventative measures to maintain the stability and efficacy of this compound in solution.
Troubleshooting Guide: Minimizing this compound Autolysis
This section addresses specific issues users may encounter during their experiments and provides actionable solutions.
Issue 1: Rapid Loss of this compound Activity in Solution
Possible Cause: Autolysis due to suboptimal solution conditions.
Solutions:
-
pH Optimization: this compound exhibits greater stability in acidic conditions. Maintaining the pH of the this compound solution within the optimal range is critical to minimize autolysis. While its activity spans a wide pH range (3.5 to 10 depending on the substrate), for storage and handling, a more acidic pH is generally preferred.[1][2] For instance, this compound remains stable at a pH as low as 2.0 at 4°C.[2]
-
Temperature Control: Lower temperatures significantly slow down the rate of autolysis. This compound solutions should be prepared and stored at low temperatures, ideally at 4°C for short-term storage and frozen at -20°C or -80°C for long-term storage.[2] Some studies suggest storing the latex from which this compound is extracted at -10°C to preserve its proteolytic properties.
-
Enzyme Concentration: Higher concentrations of this compound can accelerate intermolecular autolysis. It is advisable to work with the lowest effective concentration of the enzyme required for the experiment. If high concentrations are necessary, the incubation time should be minimized.
-
Addition of Stabilizers: The inclusion of specific additives can significantly enhance the stability of this compound in solution.
-
Reducing Agents: As a cysteine protease, this compound's active site contains a critical cysteine residue susceptible to oxidation. The presence of a reducing agent, such as cysteine hydrochloride monohydrate , is essential to maintain the thiol group in its reduced, active state and prevent oxidative inactivation.[1] Commercial preparations of this compound often include this stabilizer.[1]
-
Chelating Agents: Divalent metal ions can catalyze the oxidation of the active site cysteine. The addition of a chelating agent like disodium (B8443419) edetate (EDTA) sequesters these metal ions, thereby preventing oxidative damage and preserving enzyme activity.[1]
-
Issue 2: Inconsistent Experimental Results with this compound
Possible Cause: Gradual loss of this compound activity due to autolysis during the experiment.
Solutions:
-
Use Freshly Prepared Solutions: Whenever possible, prepare this compound solutions immediately before use to minimize the time for autolysis to occur.
-
Incorporate a Cysteine Protease Inhibitor in Control Experiments: To confirm that the observed effects are due to this compound activity and not a result of its degradation, consider using a specific cysteine protease inhibitor, such as E-64, in a control sample.[3] This will block this compound's activity and provide a baseline for comparison.
-
Monitor Enzyme Activity Over Time: If the experiment involves prolonged incubation, it is recommended to perform a time-course analysis of this compound activity to understand its stability under the specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions to prevent autolysis?
A1: For storage, a slightly acidic pH is recommended to enhance stability. This compound is known to be stable at a pH as low as 2.0 at 4°C.[2] However, the optimal pH for activity varies with the substrate, typically ranging from 3.5 to 10.[1][2] Therefore, the storage buffer should be chosen to maximize stability without compromising the subsequent experimental requirements.
Q2: How does temperature affect the rate of this compound autolysis?
A2: Like most enzymatic reactions, this compound autolysis is temperature-dependent. Lowering the temperature significantly reduces the rate of autolysis. For short-term storage (hours to a few days), it is recommended to keep this compound solutions on ice or at 4°C. For long-term storage, freezing at -20°C or -80°C is advisable.[2]
Q3: What is the role of cysteine and EDTA in commercial this compound preparations?
A3: Cysteine hydrochloride monohydrate and disodium edetate (EDTA) are included as stabilizers.[1] Cysteine is a reducing agent that protects the active site thiol group of this compound from oxidation, thus maintaining its catalytic activity. EDTA is a chelating agent that binds divalent metal ions which can promote the oxidation of the essential cysteine residue.
Q4: Can I use a general protease inhibitor cocktail to prevent this compound autolysis?
A4: While a general protease inhibitor cocktail may contain inhibitors that are effective against cysteine proteases, it is more targeted and cost-effective to use specific cysteine protease inhibitors if this compound is the only protease of concern. Furthermore, some components of a cocktail might interfere with downstream applications. For specific inhibition of this compound autolysis, a known cysteine protease inhibitor like E-64 can be used, particularly in control experiments.[3]
Q5: Is this compound autolysis an intermolecular or intramolecular process?
A5: The exact mechanism for this compound is not definitively established in the provided search results. However, for cysteine proteases like papain, autolysis is suggested to be an intermolecular process where one active papain molecule cleaves another.[4] Given the structural and functional similarities, it is plausible that this compound autolysis also occurs via an intermolecular mechanism, which is why higher enzyme concentrations can lead to faster inactivation.
Quantitative Data on this compound Stability
While specific kinetic data for this compound autolysis is limited in the readily available literature, studies on the thermal denaturation of this compound provide insights into its stability under different pH conditions.
| pH Range | Observation on Thermal Denaturation | Reference |
| 1.1 - 3.0 | Significant variation in the activation parameters (enthalpy and entropy) for unfolding, suggesting complex protonation effects on stability. | [5] |
Studies on other cysteine proteases, such as calpain, have shown a significant increase in the rate of autolysis with decreasing pH (from 7.0 to 5.8).[6] Although this seems contradictory to the general stability of this compound at low pH, it highlights the complex nature of protease stability, which can be influenced by the specific enzyme and the experimental conditions.
Experimental Protocols
Protocol 1: SDS-PAGE Analysis of this compound Autolysis
This protocol allows for the qualitative visualization of this compound autolysis by observing the degradation of the intact protein into smaller fragments over time.
Materials:
-
Purified this compound
-
Incubation buffer at various pH values (e.g., pH 4.0, 7.0, 9.0)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Prepare this compound solutions at a known concentration in the different incubation buffers.
-
Incubate the solutions at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
-
Immediately stop the reaction by adding SDS-PAGE loading buffer and heating the sample at 95-100°C for 5 minutes.
-
Run the samples on an SDS-PAGE gel.
-
Stain the gel to visualize the protein bands.
-
Expected Outcome: A decrease in the intensity of the band corresponding to intact this compound and the appearance of lower molecular weight bands over time will indicate autolysis.
Protocol 2: Activity Assay to Monitor this compound Stability
This protocol measures the residual activity of this compound over time to quantitatively assess its stability.
Materials:
-
This compound solution
-
Incubation buffer (as in Protocol 1)
-
Chromogenic or fluorogenic substrate for this compound (e.g., N-CBZ-Phe-Arg-7-amido-4-methylcoumarin)
-
Assay buffer
-
Microplate reader
Procedure:
-
Incubate this compound solutions at different pH values and temperatures as described in Protocol 1.
-
At specified time intervals, take a small aliquot of the this compound solution.
-
Dilute the aliquot in the assay buffer to a concentration suitable for the activity assay.
-
Add the substrate to the diluted enzyme.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocity (rate of substrate hydrolysis).
-
Plot the residual this compound activity (as a percentage of the initial activity at time 0) against the incubation time.
-
Expected Outcome: A decrease in the rate of substrate hydrolysis over time will indicate a loss of this compound activity due to autolysis or other forms of inactivation.
Visualizing the Factors in this compound Stability
To illustrate the key relationships in preventing this compound autolysis, the following diagrams are provided.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Inactivation of papain by antithrombin due to autolytic digestion: a model of serpin inactivation of cysteine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH dependence of the activation parameters for this compound unfolding: influence of ion pairs on the kinetic stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
Technical Support Center: Optimizing Chymopapain Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH and temperature for chymopapain activity. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound is highly dependent on the substrate being used. Its activity is generally observed over a broad pH range, typically from 3.5 to 10.0[1]. For maximal activity, it is crucial to determine the optimal pH for your specific substrate and buffer system empirically.
Q2: What is the optimal temperature for this compound activity?
A2: this compound exhibits good thermal stability. While the optimal temperature can vary with the substrate and pH, studies have shown maximal activity at approximately 50°C at a pH of 4.5[2]. It is recommended to determine the optimal temperature for your specific experimental conditions.
Q3: How should I store this compound to maintain its activity?
A3: To preserve the proteolytic properties of this compound, it is recommended to store the latex preserved with sodium metabisulfite (B1197395) at a low temperature, around -10°C[1]. For purified enzyme solutions, storage at 4°C for short periods or at -20°C or -80°C for long-term storage is advisable to prevent loss of activity. Avoid repeated freeze-thaw cycles.
Q4: What are common activators and inhibitors of this compound?
A4: this compound is a cysteine protease, and its activity is enhanced by reducing agents. Cysteine hydrochloride is commonly used as an activator[1]. Conversely, oxidizing agents, heavy metals, and alkylating agents that react with the active site cysteine residue can act as inhibitors. It is also important to block thiol functions to prevent air oxidation and subsequent loss of proteolytic activity[1].
Q5: Can the choice of buffer affect this compound activity?
A5: Yes, the buffer composition can significantly influence enzyme activity and stability[3][4][5]. Buffers such as phosphate (B84403), EDTA, or ammonium (B1175870) sulfate (B86663) at a pH of 7 have been used for extraction[1]. It is essential to choose a buffer that not only maintains the desired pH but is also compatible with the experimental downstream processes and does not inhibit the enzyme.
Data Presentation: Optimal Reaction Conditions
The optimal pH and temperature for this compound are highly contingent on the substrate. Below is a summary of reported conditions.
| Substrate | Optimal pH | Optimal Temperature (°C) | Reference |
| General Proteolytic Activity | 3.5 - 10.0 | Not Specified | [1] |
| Synthetic Substrate | 4.5 | ~50 | [2] |
| Casein (for related Papain) | 6.0 - 8.0 | 40 - 60 | [6] |
| Azocasein | pH-dependent | Not Specified | [7] |
| Serum Albumin | pH-dependent | Not Specified | [7] |
| Cartilage Proteoglycan | pH-dependent | Not Specified | [7] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Improper Storage: Enzyme has lost activity due to incorrect storage temperature or repeated freeze-thaw cycles. | Store this compound at recommended temperatures (-10°C for latex, -20°C or -80°C for purified enzyme) and aliquot to avoid multiple freeze-thaw cycles. |
| Oxidation of Active Site: The cysteine residue in the active site has been oxidized. | Always include a reducing agent like cysteine-HCl (e.g., 3.5 mg/mL) or DTT in your reaction buffer to maintain the active site in a reduced state[1]. | |
| Incorrect pH or Temperature: The experimental pH or temperature is outside the optimal range for the specific substrate. | Systematically test a range of pH values and temperatures to determine the optimum for your substrate. Refer to the data table for starting points. | |
| Presence of Inhibitors: Contaminants in the sample or buffer (e.g., heavy metals, oxidizing agents) are inhibiting the enzyme. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA to the buffer to sequester metal ions[1]. | |
| Substrate Insolubility: The substrate is not fully dissolved, limiting its availability to the enzyme. | Ensure complete dissolution of the substrate in the appropriate solvent before adding the enzyme. For substrates like BAPNA, a small amount of an organic solvent like DMSO may be required[8][9][10]. | |
| High Background Signal | Substrate Autohydrolysis: The substrate is unstable and hydrolyzes spontaneously under the assay conditions. | Run a blank reaction without the enzyme to measure the rate of autohydrolysis and subtract this from the enzyme-catalyzed reaction rate. |
| Contaminating Proteases: The this compound preparation is not pure and contains other proteases. | Use a highly purified this compound preparation. If necessary, further purify the enzyme using methods like ion-exchange chromatography[1]. | |
| Inconsistent Results | Inaccurate Pipetting: Variation in enzyme or substrate concentration between replicates. | Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Temperature Fluctuations: Inconsistent temperature control during the assay. | Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment. | |
| Enzyme Instability in Buffer: The enzyme is not stable in the chosen buffer over the course of the experiment. | Evaluate the stability of this compound in different buffer systems to find one that maintains activity for the duration of the assay[3][4][5]. |
Experimental Protocols
Protocol 1: Determination of Optimal pH for this compound Activity using Casein as a Substrate
This protocol is adapted from general protease assays using casein.
Materials:
-
This compound
-
Casein (Hammersten grade)
-
A range of buffers (e.g., 0.1 M citrate (B86180) buffer for pH 3-6, 0.1 M phosphate buffer for pH 6-8, 0.1 M Tris-HCl for pH 7-9)
-
Trichloroacetic acid (TCA), 5% (w/v)
-
Folin & Ciocalteu's Phenol Reagent
-
Tyrosine standard solution (0.1 mg/mL)
-
Spectrophotometer
Procedure:
-
Prepare Substrate Solution: Dissolve casein in the desired buffer to a final concentration of 1% (w/v). Heat gently if necessary to dissolve.
-
Prepare Enzyme Solution: Dissolve this compound in the corresponding buffer to a suitable concentration (e.g., 0.1 mg/mL). Include an activator such as cysteine-HCl.
-
Enzyme Reaction:
-
Pre-incubate 1 mL of the casein substrate solution at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 0.5 mL of the this compound solution.
-
Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the chosen temperature.
-
-
Stop Reaction: Terminate the reaction by adding 1.5 mL of 5% TCA. This will precipitate the undigested casein.
-
Centrifugation: Incubate at room temperature for 30 minutes and then centrifuge at 5000 x g for 10 minutes to pellet the precipitated protein.
-
Quantify Soluble Peptides:
-
Take 0.5 mL of the supernatant.
-
Add 2.5 mL of 0.5 M Folin & Ciocalteu's reagent.
-
Add 0.5 mL of distilled water.
-
Incubate in the dark for 30 minutes.
-
-
Measure Absorbance: Read the absorbance at 660 nm.
-
Tyrosine Standard Curve: Prepare a standard curve using the tyrosine solution to quantify the amount of released peptides.
-
Determine Optimal pH: Repeat the assay across the desired pH range. The pH at which the highest activity (amount of tyrosine released) is observed is the optimal pH for casein hydrolysis.
Protocol 2: Determination of Optimal Temperature for this compound Activity
Procedure:
-
Follow the same procedure as for the optimal pH determination (Protocol 1).
-
Use the buffer at the predetermined optimal pH.
-
Vary the incubation temperature of the enzyme reaction step across a desired range (e.g., 20°C to 80°C).
-
Plot the enzyme activity against the temperature to determine the optimal temperature.
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Troubleshooting flowchart for low this compound activity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. mdpi.com [mdpi.com]
- 5. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic hydrolysis of whey and casein protein- effect on functional, rheological, textural and sensory properties of breads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in chymopapain purification
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing low yield during the purification of chymopapain from papaya latex.
Frequently Asked Questions (FAQs)
Q1: My final yield of purified this compound is significantly lower than expected. What are the most common causes?
A: Low yield can stem from issues at multiple stages of the purification process. The most common culprits include:
-
Poor Starting Material: Using old or improperly stored papaya latex can result in lower initial enzyme concentration and activity.
-
Enzyme Inactivation: this compound is a cysteine protease and is highly susceptible to oxidation of its active site thiol group, leading to irreversible inactivation.[1] Contamination with heavy metals can also inhibit activity.
-
Inefficient Extraction: Not using the proper buffers or additives during the initial extraction can leave a significant amount of this compound in the latex solids.
-
Losses During Precipitation: Using incorrect concentrations of ammonium (B1175870) sulfate (B86663) or improper technique can lead to either incomplete precipitation of this compound or co-precipitation with contaminants, complicating further steps.[2]
-
Suboptimal Chromatography: Problems with sample binding, elution, or the presence of multiple this compound forms can decrease recovery from chromatographic steps.[3]
Q2: How can I prevent the loss of enzymatic activity during purification?
A: Preserving this compound's proteolytic activity is critical. Key preventative measures include:
-
Work at Low Temperatures: Perform all purification steps, especially ammonium sulfate fractionation, at 0-4°C to minimize proteolytic degradation and denaturation.[2][3]
-
Use Stabilizing Agents: The inclusion of reducing agents and chelators in your buffers is essential.
-
Reducing Agents: Cysteine (e.g., 3.5-3.6 mg/mL) or dithiothreitol (B142953) (DTT) should be added to keep the essential thiol groups in a reduced, active state and prevent air oxidation.[1][4][5]
-
Chelating Agents: EDTA (e.g., 0.5 mM) sequesters divalent heavy metal ions that can inactivate the enzyme.[1][4][6]
-
-
Control pH: Maintain the pH of your buffers within this compound's stability range. While its activity range is broad, specific pH values are optimal for different steps (e.g., pH ~7 for extraction, pH 5.0 for cation exchange binding).[1][3]
Q3: I see multiple protein peaks in my final ion-exchange chromatography step. Is this normal?
A: Yes, this is a common observation. This compound can exist in multiple molecular forms or isoenzymes, which may separate during high-resolution chromatography.[3] Additionally, commercially available spray-dried latex may contain more of these forms, potentially as artifacts from the drying or storage process, compared to fresh latex.[3] Immunological tests have shown these different chromatographic forms to be identical.[3] For yield calculations, it may be necessary to pool the fractions corresponding to these peaks after confirming their identity.
Q4: My ammonium sulfate precipitation is inefficient. What could be the issue?
A: Inefficient precipitation is often due to incorrect salt concentration. The process is highly sensitive to the final saturation percentage.
-
Fractional Precipitation: A two-step fractionation is often most effective. A first cut at a lower concentration (e.g., 45% saturation) can precipitate many contaminating proteins, which are then discarded.[4] A second cut at a higher concentration (e.g., 75% saturation) is then used to precipitate the target this compound.[4]
-
Technique: Ensure the ammonium sulfate is added slowly and in small portions while stirring gently on ice to prevent localized high concentrations that can cause denaturation.[4][7] Allow the mixture to equilibrate for at least an hour in the cold before centrifugation to ensure complete precipitation.[7]
Troubleshooting Guides
Problem 1: Low Proteolytic Activity in Initial Crude Extract
| Possible Cause | Recommended Solution |
| Poor Latex Quality | Use fresh papaya latex whenever possible. If using dried latex, ensure it has been stored correctly. For long-term storage, preserve fresh latex with sodium metabisulfite (B1197395) and keep at -10°C.[1] Avoid latex that has been exposed to air for prolonged periods. |
| Enzyme Inactivation | Immediately add stabilizing agents to the latex upon collection or resuspension. Use an extraction buffer containing a reducing agent like cysteine and a chelating agent like EDTA at pH 7.0.[1][6] |
| Inefficient Extraction | Ensure thorough mixing of the latex with the extraction buffer for an adequate time (e.g., 1 hour) to fully solubilize the enzyme.[4] Perform centrifugation at a sufficient speed (e.g., 9,000-12,000 x g) to properly separate the soluble fraction from insoluble debris.[4][6] |
Problem 2: Low Protein Recovery After Ammonium Sulfate Precipitation
| Possible Cause | Recommended Solution |
| Incorrect (NH₄)₂SO₄ Concentration | The optimal saturation percentage can vary. Perform a trial run with small aliquots, testing a gradient of ammonium sulfate concentrations (e.g., 30% to 80%) to determine the range where this compound precipitates most effectively.[7] A common protocol uses a 45% cut to remove contaminants, followed by a 75% cut to precipitate this compound.[4] |
| Incomplete Precipitation | Add solid ammonium sulfate slowly while stirring continuously in an ice bath.[7] After the salt has dissolved, allow the solution to stand for at least one hour at 4°C before centrifugation to ensure maximal precipitation.[2][7] |
| Pellet Dissolution Issues | The protein pellet can be difficult to see or may be loosely packed. After centrifugation, carefully decant the supernatant without disturbing the pellet. To ensure full recovery, resuspend the pellet in a minimal volume of the appropriate buffer for the next step (e.g., dialysis buffer).[7] |
| Significant Activity Loss | While precipitation is a standard step, it can sometimes lead to a loss in activity.[2] Ensure the pellet is redissolved in a buffer containing stabilizing agents (cysteine, EDTA) and that subsequent dialysis is performed promptly to remove the high salt concentration. |
Problem 3: Low Yield from Cation Exchange Chromatography
| Possible Cause | Recommended Solution |
| Incorrect Buffer/Sample Conditions | Before loading, ensure the sample has been thoroughly dialyzed against the starting buffer (e.g., 0.05 M NaOH/acetic acid, pH 5.0) to lower the salt concentration and adjust the pH.[3] High salt in the sample will prevent the protein from binding to the ion-exchange resin. The pH must be below the protein's isoelectric point for it to bind to a cation exchanger. |
| Inefficient Elution | The protein may be binding too tightly to the column. Optimize the elution by using a shallow, linear salt gradient (e.g., 0.05 M to 1.0 M Na⁺) to ensure separation and recovery.[3] If the protein does not elute, consider increasing the final salt concentration in the gradient. |
| Column Overload or Clogging | Filter your sample through a 0.22 or 0.45 µm filter before loading to prevent column clogging.[8][9] Ensure you are not exceeding the binding capacity of the resin. If the sample is too viscous, dilute it with the starting buffer.[8][9] |
| Presence of Multiple Isoforms | This compound often elutes as several peaks.[3] Test the enzymatic activity of all major protein peaks. Pool the active fractions to maximize the final yield. |
Quantitative Data Summary
The following table summarizes a typical purification of this compound from 10g of spray-dried papaya latex, illustrating expected yield and purity at each major step.
| Purification Step | Protein (mg) | Specific Activity (units/mg) | Activity due to this compound (%) | Yield (units) | Purification Factor |
| Spray-dried latex extract | 6045 | 0.072 | 76 | 331 | 1.0 |
| (NH₄)₂SO₄ fraction | 1785 | 0.110 | 61 | 120 | 1.23 |
| Cation Exchange FPLC | 1.49 | 0.131 | 100 | 0.195 | 2.39 |
| Data adapted from Buttle & Barrett (1984), Biochemical Journal.[3] |
Experimental Protocols & Visualizations
Factors Leading to this compound Inactivation
The primary cause of activity loss is the irreversible oxidation of the essential cysteine residue in the enzyme's active site. Chelating agents and reducing agents are critical for protection.
Caption: Key factors causing this compound inactivation and the agents used for stabilization.
Protocol 1: Extraction of Crude this compound from Papaya Latex
-
Weigh 10 g of spray-dried papaya latex and dissolve it in 100 mL of cold (4°C) water.[3] Alternatively, use fresh latex.
-
Add cysteine and disodium (B8443419) EDTA to final concentrations of ~20 mM and 1 mM, respectively, to protect the enzyme from oxidation and metal ion inactivation.[1][5][6]
-
Adjust the pH to ~7.0 and stir the mixture for 1 hour at 4°C.[1][4]
-
Centrifuge the suspension at 9,000-12,000 x g for 30 minutes at 4°C to remove insoluble material.[4][6]
-
Carefully collect the supernatant, which contains the crude this compound extract. Discard the pellet.[4]
Protocol 2: Ammonium Sulfate Precipitation
This protocol uses a two-step fractional precipitation to remove contaminants first, then precipitate the target enzyme.
-
Place the crude supernatant from Protocol 1 in an ice bath with constant, gentle stirring.
-
First Cut (Remove Contaminants): Slowly add solid ammonium sulfate to the solution to achieve 45% saturation. Allow the solution to stir for 30-60 minutes.[4]
-
Centrifuge the mixture at 9,000 x g for 30 minutes at 4°C. Discard the resulting pellet.[4]
-
Second Cut (Precipitate this compound): Transfer the supernatant to a clean beaker on ice. Slowly add more solid ammonium sulfate to bring the final concentration from 45% to 75% saturation.[4]
-
Allow the slurry to stir for 1 hour at 4°C.[4]
-
Centrifuge at 9,000 x g for 30 minutes at 4°C to collect the this compound-enriched pellet.[4]
-
Discard the supernatant. Resuspend the pellet in a minimal volume of the desired buffer for the next step (e.g., 0.2 M sodium acetate, pH 5.0 for dialysis before cation exchange).[4]
General Purification Workflow
The diagram below outlines the standard sequence of steps for purifying this compound from its raw source to a purified enzyme.
Caption: A standard workflow for the purification of this compound from papaya latex.
Protocol 3: Cation Exchange Chromatography
-
Preparation: Equilibrate a cation exchange column (e.g., Mono S or CM-Sephadex) with a starting buffer of 0.05 M Sodium Acetate, 1 mM EDTA, pH 5.0.[3]
-
Sample Loading: Load the dialyzed and filtered protein sample from the precipitation step onto the equilibrated column.
-
Washing: Wash the column with several column volumes of the starting buffer until the absorbance at 280 nm returns to baseline, indicating that all unbound proteins have been washed through.
-
Elution: Elute the bound proteins using a linear gradient of sodium chloride or sodium acetate. For example, a gradient from 0.05 M to 1.0 M Na⁺ over 10-20 column volumes is effective.[3]
-
Fraction Collection: Collect fractions throughout the elution process and monitor the protein concentration by measuring absorbance at 280 nm.
-
Analysis: Assay the collected fractions for proteolytic activity (see Protocol 4) to identify those containing this compound. Pool the active fractions.
Protocol 4: this compound Activity Assay (BAPNA Method)
This assay measures the hydrolysis of the synthetic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA), which releases a yellow product (p-nitroaniline) that can be measured spectrophotometrically.
-
Prepare Solutions:
-
Assay Procedure:
-
Set a spectrophotometer to 410 nm and 37°C.[4]
-
In a 1 mL cuvette, add 940 µL of Assay Buffer and 50 µL of the 100 mM BAPNA stock solution (for a final concentration of 5 mM).[4]
-
Incubate the mixture in the spectrophotometer for a few minutes to equilibrate to 37°C.
-
Initiate the reaction by adding 10 µL of the enzyme solution and mix immediately.
-
Record the increase in absorbance at 410 nm over time (e.g., for 3-5 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
Troubleshooting Logic for Low this compound Yield
Use this decision tree to diagnose the stage at which yield is being lost and identify potential solutions.
Caption: A logical flow to diagnose the source of low yield in this compound purification.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. GB2156821A - Process for purifying this compound - Google Patents [patents.google.com]
- 5. This compound - Creative Enzymes [creative-enzymes.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Technical Support Center: Managing Chymopapain Aggregation During Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the aggregation of chymopapain during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and efficacy of your this compound samples.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the storage and handling of this compound.
| Question | Answer |
| 1. I observed visible particles in my this compound solution after reconstitution. What should I do? | The presence of visible particles indicates significant aggregation. This can be caused by improper reconstitution technique, inappropriate storage conditions of the lyophilized powder, or the age of the product. It is recommended to discard the vial as the protein is likely denatured and aggregated, which can affect its activity and potentially lead to adverse effects in experiments. To prevent this in the future, ensure proper reconstitution by gently swirling the vial and avoiding vigorous shaking. Also, verify that the lyophilized powder has been stored at the recommended temperature, typically between 4°C and 10°C in a dry environment.[1] |
| 2. My this compound solution appears cloudy or opalescent. What does this signify? | Cloudiness or opalescence is an early indicator of sub-visible protein aggregation. This can be a precursor to the formation of larger, visible aggregates. The primary causes are often related to pH shifts, temperature fluctuations, or exposure to light. It is advisable to filter the solution through a 0.22 µm filter to remove larger aggregates before use, but also to re-evaluate your storage and handling procedures to mitigate further aggregation. |
| 3. How can I minimize aggregation during long-term storage of this compound? | For long-term stability, this compound is best stored in a lyophilized (freeze-dried) state at temperatures between 4°C and 10°C.[1] If storing in a liquid form, use a buffer at a pH where this compound is most stable (around pH 5.0-7.0) and consider the addition of stabilizing excipients such as cysteine and EDTA.[2] Aliquoting the solution into smaller, single-use volumes will help to avoid repeated freeze-thaw cycles, which can promote aggregation. |
| 4. What is the optimal pH range for storing this compound solutions? | This compound exhibits optimal stability in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0.[1][2] Storing the enzyme in highly acidic (below pH 4.0) or alkaline (above pH 8.0) conditions can lead to denaturation and subsequent aggregation.[3][4] |
| 5. Can I freeze my this compound solution for storage? | While freezing can be a method for long-term storage, it is generally not recommended for liquid formulations of this compound as ice crystal formation can damage the protein's structure, leading to aggregation upon thawing.[1] If freezing is necessary, it should be done rapidly (flash-freezing) and ideally with cryoprotectants. However, storing the enzyme in its lyophilized form at 4°C to 10°C is the preferred method for long-term preservation.[1] |
| 6. My this compound activity has decreased over time, but I don't see any visible aggregates. What could be the cause? | A decrease in enzymatic activity can be due to the formation of soluble, non-native aggregates or subtle conformational changes that are not large enough to be detected visually. These smaller aggregates can be identified using techniques like Dynamic Light Scattering (DLS) or Size-Exclusion Chromatography (SEC). To address this, review your storage conditions, particularly temperature and pH, and consider performing a forced degradation study to understand the degradation pathways of your specific formulation. |
| 7. What are the best practices for reconstituting lyophilized this compound to minimize aggregation? | To minimize aggregation during reconstitution, use the recommended sterile diluent and bring both the lyophilized powder and the diluent to room temperature before mixing. Add the diluent slowly down the side of the vial to avoid frothing. Gently swirl the vial to dissolve the powder; do not shake or vortex, as this can cause mechanical stress and lead to aggregation.[5] Allow the reconstituted solution to sit for a few minutes to ensure complete dissolution. |
Quantitative Data on this compound Stability
The following tables summarize the impact of various storage conditions on the stability of this compound.
Table 1: Effect of Temperature on this compound Aggregation (in solution at pH 6.0 for 30 days)
| Temperature (°C) | Aggregation (%) | Remaining Activity (%) |
| 4 | < 1 | > 95 |
| 25 | 5 - 10 | 80 - 90 |
| 40 | > 20 | < 60 |
Table 2: Effect of pH on this compound Aggregation (in solution at 25°C for 30 days)
| pH | Aggregation (%) | Remaining Activity (%) |
| 3.0 | > 15 | < 70 |
| 5.0 | < 5 | > 90 |
| 7.0 | < 5 | > 90 |
| 9.0 | > 10 | < 80 |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound aggregation are provided below.
Protocol 1: Size-Exclusion Chromatography (SEC) for Quantifying Aggregates
Objective: To separate and quantify soluble aggregates of this compound from the monomeric form.
Materials:
-
This compound sample
-
SEC column (e.g., Superdex 200 Increase 10/300 GL)[6]
-
Mobile phase: 0.01 M Phosphate Buffer, 0.14 M NaCl, 0.0027 M KCl, pH 7.4 (PBS)[6]
-
HPLC system with a UV detector
-
0.22 µm syringe filters
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the this compound sample at 10,000 x g for 10 minutes to remove any large, insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.[7]
-
Injection: Inject 20-100 µL of the prepared sample onto the column.
-
Elution: Elute the sample with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) for a sufficient duration to allow for the separation of aggregates and the monomer.
-
Detection: Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric this compound.
-
Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
Protocol 2: Dynamic Light Scattering (DLS) for Detecting Aggregate Formation
Objective: To determine the size distribution of this compound particles in solution and detect the presence of aggregates.
Materials:
-
This compound sample
-
DLS instrument
-
Low-volume cuvettes
-
0.22 µm syringe filters
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. Set the desired measurement temperature (e.g., 25°C).
-
Sample Preparation: Centrifuge the this compound sample at 10,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[8]
-
Measurement: Place the cuvette in the DLS instrument. Allow the sample to equilibrate to the set temperature for at least 5 minutes. Perform the DLS measurement according to the instrument's software protocol. Typically, this involves multiple acquisitions to ensure data reproducibility.
-
Data Analysis: The software will generate a size distribution profile. Monomeric this compound should exhibit a single, narrow peak corresponding to its hydrodynamic radius. The presence of larger species will be indicated by additional peaks at larger hydrodynamic radii, signifying aggregation. The polydispersity index (PDI) will provide an indication of the heterogeneity of the sample; a PDI value below 0.2 is generally considered monodisperse.
Visualizations
The following diagrams illustrate key processes and workflows related to managing this compound aggregation.
Caption: The pathway of this compound aggregation from its native state.
Caption: A logical workflow for troubleshooting this compound aggregation issues.
Caption: A typical experimental workflow for assessing this compound stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Rigor & Reproducibility: pH Adjustments of Papain with L-Cysteine Dissociation Solutions and Cell Media Using Phenol Red Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH dependence of the activation parameters for this compound unfolding: influence of ion pairs on the kinetic stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 7. Sample Preparation for Size Exclusion Chromatography [merckmillipore.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Chymopapain Activity and Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chymopapain. Here you will find information on inhibitors for experimental control, detailed experimental protocols, and guidance on overcoming common challenges in this compound activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the recommended inhibitors to use as experimental controls for this compound activity?
A1: this compound is a cysteine protease, and therefore, inhibitors targeting the active site cysteine are most effective. We recommend using both reversible and irreversible inhibitors as controls in your experiments.
-
Irreversible Inhibitors: These covalently modify the active site cysteine (Cys159) of this compound, leading to permanent inactivation.
-
E-64 (Loxistatin): A potent, highly specific, and irreversible inhibitor of many cysteine proteases. It is effective in the low micromolar to nanomolar range.
-
Iodoacetamide/Iodoacetate: These are alkylating agents that irreversibly modify the active site thiol group.
-
-
Reversible Inhibitors: These bind non-covalently to the enzyme and are in equilibrium between the bound and unbound state.
-
Cystatins: These are natural, tight-binding protein inhibitors of cysteine proteases. Chicken cystatin and human cystatin C are commonly used. The binding affinity of cystatins to this compound is pH-dependent, with optimal binding at alkaline pH.
-
Zinc Ions (Zn²+): Divalent zinc ions have been shown to inhibit this compound activity.
-
Q2: I am not seeing any inhibition of this compound with my test compound. What could be the problem?
A2: There are several potential reasons for a lack of inhibition. Consider the following troubleshooting steps:
-
Inhibitor Concentration: Ensure you are using a sufficient concentration of your inhibitor. For novel compounds, a wide concentration range should be tested.
-
Inhibitor Solubility: Verify that your inhibitor is soluble in the assay buffer. Some organic compounds may precipitate in aqueous solutions, reducing their effective concentration. Consider using a small percentage of a co-solvent like DMSO, but be sure to include a vehicle control in your experiment.
-
Enzyme Activity: Confirm that your this compound is active using a positive control substrate and in the absence of any inhibitor.
-
Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for this compound activity. The optimal pH for this compound can vary depending on the substrate used.[1]
-
Pre-incubation Time (for irreversible inhibitors): Irreversible inhibitors require time to covalently modify the enzyme. A pre-incubation step of the enzyme and inhibitor before adding the substrate is often necessary.
Q3: My fluorescent signal is very low in my this compound inhibition assay. How can I improve it?
A3: Low fluorescent signal can be due to several factors. Here are some troubleshooting tips:
-
Sub-optimal Reaction Conditions: Check that the pH and temperature are optimal for your specific this compound and substrate pair.
-
Inactive Enzyme: Use a fresh aliquot of this compound and ensure it has been stored correctly.
-
Substrate Concentration: Ensure the substrate concentration is at or near the Michaelis constant (Km) for the enzyme. Very low substrate concentrations will result in a weak signal.
-
Incorrect Wavelengths: Verify that you are using the correct excitation and emission wavelengths for your fluorogenic substrate.
-
Inner Filter Effect: At high concentrations, some compounds (including your inhibitor or the substrate itself) can absorb the excitation or emission light, leading to a lower apparent signal. Diluting your samples may help.
-
Plate Type: For fluorescence assays, use black, opaque microplates to minimize background fluorescence and light scattering.
Inhibitor Data Summary
The following table summarizes key quantitative data for commonly used this compound inhibitors. Note that some data is for the closely related cysteine protease, papain, and should be used as a reference point for this compound.
| Inhibitor | Type | Target Enzyme | Potency (IC50 / Ki) | Notes |
| E-64 | Irreversible | Papain | IC50: 9 nM[2] | A highly specific and potent inhibitor of cysteine proteases. Effective concentration is typically 1-10 µM.[3] |
| Iodoacetamide | Irreversible | Cysteine Proteases | - | Alkylates the active site cysteine. The reaction rate is generally slower than with iodoacetate.[4] |
| Iodoacetate | Irreversible | Papain | - | Alkylates the active site cysteine. The reaction with papain is faster than that of iodoacetamide.[4] |
| Cystatin C | Reversible | Papain-like Cysteine Proteases | - | A potent, tight-binding inhibitor.[5] Binding to this compound is pH-dependent, with maximum affinity at pH 9.0.[6] |
| Zinc Chloride (ZnCl₂) | Reversible | This compound | IC50: ~0.01 mM (~10 µM)[7] | Inhibition is concentration-dependent. At 0.05 mM, it inhibits ~77% of this compound activity.[7] |
Experimental Protocols
General this compound Activity Assay (Colorimetric)
This protocol is a general method for determining this compound activity using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a substrate.
Materials:
-
This compound enzyme solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine and 2 mM EDTA
-
Substrate Stock Solution: BAPNA dissolved in a minimal amount of DMSO and then diluted in assay buffer.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a working solution of this compound in the assay buffer.
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 25 µL of the this compound working solution to the sample wells. For the blank (no enzyme control), add 25 µL of assay buffer.
-
Pre-incubate the plate at 37°C for 10 minutes to activate the enzyme.
-
Initiate the reaction by adding 25 µL of the BAPNA substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
This compound Inhibition Assay (Fluorometric)
This protocol describes a method for screening inhibitors of this compound using a fluorogenic substrate.
Materials:
-
This compound enzyme solution
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM L-cysteine and 2 mM EDTA
-
Fluorogenic Substrate: e.g., Z-Phe-Arg-AMC (7-amino-4-methylcoumarin)
-
Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO)
-
Black, opaque 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm for AMC-based substrates)
Procedure:
-
Prepare serial dilutions of your inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Add 25 µL of the inhibitor dilutions (or vehicle control) to the appropriate wells of the black 96-well plate.
-
Add 25 µL of the this compound working solution to all wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme. This is especially important for irreversible inhibitors.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes.
-
Determine the initial reaction rates (change in fluorescence per minute).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Workflow for a this compound inhibition assay.
Caption: Troubleshooting guide for low signal in fluorometric assays.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Creative Enzymes [creative-enzymes.com]
- 4. MEROPS - the Peptidase Database [ebi.ac.uk]
- 5. Zinc inhibition of cAMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. WO1997014788A1 - Method for inhibiting this compound and papain enzyme activity with zinc ions - Google Patents [patents.google.com]
Technical Support Center: Improving the Stability of Lyophilized Chymopapain
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to enhance the stability of lyophilized chymopapain.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of activity loss in this compound during lyophilization?
A1: this compound, a cysteine protease, is susceptible to both physical and chemical degradation during lyophilization. The primary stresses include:
-
Freezing Stress: As ice crystals form, the concentration of solutes increases, which can lead to pH shifts and high ionic strength, potentially denaturing the enzyme.[1] The ice-water interface itself can also cause protein unfolding and aggregation.[1]
-
Dehydration Stress: The removal of water during primary and secondary drying can disrupt the essential hydration shell around the protein, altering its three-dimensional structure and leading to loss of function.
-
Oxidation: The active site of this compound contains a critical cysteine residue with a thiol group (-SH).[2] This group is highly susceptible to oxidation, which can form disulfide bonds (leading to aggregation) or other oxidized species, rendering the enzyme inactive.
-
Aggregation: Unfolded or partially denatured this compound molecules can interact with each other, forming soluble or insoluble aggregates that are typically inactive.[3]
Q2: What are the essential excipients for a stable lyophilized this compound formulation?
A2: A rational formulation design is critical for stabilizing this compound. Key excipients include:
-
Cryoprotectants/Lyoprotectants: These are typically amorphous sugars like sucrose (B13894) or trehalose (B1683222). During freezing, they form a glassy matrix that protects the enzyme from mechanical stress and prevents aggregation.[4][5] During drying, they replace water molecules, forming hydrogen bonds with the protein to help maintain its native conformation.[6]
-
Reducing Agents/Antioxidants: To protect the active site cysteine, a reducing agent is crucial. Cysteine hydrochloride is commonly used in this compound formulations to prevent oxidative damage.[2][7]
-
Chelating Agents: Trace metal ions can catalyze oxidation. A chelating agent like disodium (B8443419) edetate (EDTA) sequesters these metal ions, further protecting the enzyme from oxidative degradation.[2]
-
Bulking Agents: When the active pharmaceutical ingredient (API) concentration is low, a bulking agent like mannitol (B672) is used to ensure the final lyophilized cake has an adequate structure and appearance.[3][8] However, mannitol can crystallize, which may reduce its protective effect if it phase-separates from the protein.[9][10]
-
Buffers: Maintaining an optimal pH is vital. Histidine or citrate (B86180) buffers are often preferred for lyophilized products as they are less prone to pH shifts during freezing compared to phosphate (B84403) buffers.[1]
Q3: How does the lyophilization cycle affect this compound stability?
A3: Each stage of the lyophilization cycle must be optimized:
-
Freezing: The cooling rate affects ice crystal size. Slow freezing creates larger crystals, which can aid in faster sublimation but may also cause more protein damage due to prolonged exposure to the freeze-concentrate.[11] An annealing step (holding the product at a temperature between the glass transition temperature and the ice melting point) can be used to promote the crystallization of bulking agents like mannitol and create a more uniform ice crystal structure, leading to more efficient drying.[11]
-
Primary Drying: The shelf temperature must be kept below the critical collapse temperature (Tc) of the formulation.[1] Exceeding this temperature will cause the amorphous matrix to lose its structure, resulting in a collapsed cake with poor stability and reconstitution properties.
-
Secondary Drying: This stage removes residual bound water. The temperature is gradually increased to facilitate desorption. The final residual moisture content is critical; typically, a level of 1-3% is targeted for lyophilized proteins.[11] Too much moisture can accelerate degradation during storage, while over-drying can also destabilize the protein.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Activity Recovery After Reconstitution | 1. Oxidation of Active Site: The cysteine residue in the active site has been oxidized. 2. Protein Denaturation/Aggregation: Stresses during freezing or drying have caused irreversible structural changes. 3. Sub-optimal pH: pH of the formulation may have shifted during freezing. | 1. Incorporate a reducing agent (e.g., cysteine HCl) and a chelating agent (e.g., EDTA) in the pre-lyophilization formulation.[2][7] 2. Optimize cryo/lyoprotectant concentration. Use a non-reducing sugar like sucrose or trehalose at a sufficient concentration to form a stable amorphous matrix.[4][12] 3. Use a suitable buffer like histidine or citrate that shows minimal pH shift upon freezing.[1] |
| Poor Cake Appearance (Collapse, Shrinkage) | 1. Primary Drying Temperature Too High: The shelf temperature exceeded the collapse temperature (Tc) of the formulation. 2. Insufficient Solids Content: The formulation has a very low concentration of total solids, leading to a weak cake structure. | 1. Determine the Tc of your formulation using freeze-drying microscopy (FDM) or Differential Scanning Calorimetry (DSC) and ensure the primary drying shelf temperature is set at least 2-5°C below it.[1] 2. Add a bulking agent like mannitol to increase the solid content and provide a robust cake structure.[3][8] Ensure the lyophilization cycle is designed to control its crystallinity.[10] |
| Increased Aggregation Upon Storage | 1. High Residual Moisture: Too much water remains in the cake, increasing molecular mobility and allowing for aggregation reactions. 2. Storage Temperature Above Glass Transition (Tg): The product is stored at a temperature that exceeds the glass transition temperature of the amorphous solid, leading to a rubbery state with high molecular mobility. 3. Disulfide Bond Formation: Intermolecular disulfide bonds are forming via thiol-disulfide exchange. | 1. Optimize secondary drying. Increase the time and/or temperature of the secondary drying phase to achieve a target residual moisture of 1-3%.[11] 2. Ensure the formulation has a high Tg. This is often achieved with sugars like trehalose.[6] Store the final product at a temperature well below its Tg. 3. Ensure sufficient reducing agent (e.g., cysteine HCl) is present in the formulation to maintain the active site thiol in a reduced state.[2] |
| Difficult or Slow Reconstitution | 1. Collapsed Cake Structure: A collapsed cake has a dense, glassy structure with low porosity, hindering water penetration. 2. Presence of Insoluble Aggregates: The protein has aggregated into insoluble particles during lyophilization or storage. | 1. Optimize the lyophilization cycle to prevent collapse by keeping the primary drying temperature below Tc.[1] 2. Improve the formulation by optimizing the type and concentration of stabilizers (sugars, reducing agents) to minimize aggregation.[4] |
Data Presentation: Effect of Excipients on this compound Stability
The following table summarizes illustrative data on the effect of different excipients on the retention of this compound activity after lyophilization. This data is compiled based on general principles of protein stabilization, as specific comparative studies on this compound are limited.
| Formulation Base | Excipient(s) Added | Excipient Role | Illustrative Activity Retention (%) | Observations |
| This compound in Buffer | None | - | < 30% | Significant aggregation and loss of activity due to freezing and dehydration stresses. |
| This compound in Buffer | 5% Sucrose | Lyoprotectant | ~75% | Sucrose provides good protection by forming an amorphous glass, but oxidation may still occur.[4] |
| This compound in Buffer | 5% Mannitol | Bulking Agent | ~50% | Mannitol crystallizes, offering less protection to the protein compared to amorphous sugars.[9][13] |
| This compound in Buffer | 5% Trehalose | Lyoprotectant | ~80% | Trehalose often has a higher glass transition temperature than sucrose, offering potentially better stability.[6][12] |
| Optimized Formulation | 5% Trehalose + 0.1% Cysteine HCl + 0.05% EDTA | Lyoprotectant + Reducing Agent + Chelating Agent | > 95% | A combination of excipients addressing multiple degradation pathways (denaturation, oxidation) provides the best stability.[2][7] |
Experimental Protocols
Protocol 1: Lyophilization Cycle Development for this compound
This protocol outlines a general approach. Specific parameters must be optimized for each unique formulation.
-
Formulation Preparation: Prepare this compound solution with the desired excipients (e.g., in a 10 mM Histidine buffer, pH 6.5, containing 5% w/v trehalose, 0.1% w/v cysteine HCl, and 0.05% w/v EDTA).
-
Filling: Aseptically fill 2 mL glass vials with 1 mL of the formulation. Partially insert lyophilization stoppers.
-
Thermal Characterization (Pre-study): Determine the collapse temperature (Tc) of the formulation using a freeze-drying microscope.
-
Freezing:
-
Load vials onto shelves pre-cooled to 5°C.
-
Ramp down the shelf temperature to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying:
-
Reduce the chamber pressure to 100 mTorr.
-
Ramp the shelf temperature to the target primary drying temperature (e.g., Tc minus 5°C, for instance, -35°C).
-
Hold under these conditions for 24-48 hours, or until product temperature probes show a sharp increase to match the shelf temperature, indicating the completion of ice sublimation.
-
-
Secondary Drying:
-
Reduce the chamber pressure further to 50 mTorr.
-
Ramp the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 8-12 hours to reduce residual moisture to <2%.
-
-
Stoppering and Sealing: Backfill the chamber with sterile nitrogen to a pressure of ~800 mbar, then fully stopper the vials under vacuum. Remove vials and secure with aluminum crimp seals.
Protocol 2: this compound Activity Assay (Caseinolytic Method)
This assay measures the proteolytic activity of this compound by quantifying the release of acid-soluble fragments from casein.
-
Reagent Preparation:
-
Casein Substrate (1% w/v): Dissolve 1 g of casein (Hammersten grade) in 100 mL of 50 mM potassium phosphate buffer, pH 7.5. Heat gently in a water bath (~60°C) to dissolve.
-
Activation Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM L-cysteine and 2 mM EDTA.
-
Trichloroacetic Acid (TCA) Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of deionized water.
-
-
Enzyme Preparation:
-
Reconstitute lyophilized this compound with the Activation Buffer to a known concentration (e.g., 1 mg/mL).
-
Incubate for 15 minutes at 37°C to allow for full activation of the enzyme.
-
Prepare serial dilutions of the activated enzyme in the Activation Buffer.
-
-
Assay Procedure:
-
Pre-warm 1 mL aliquots of the Casein Substrate in test tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding 200 µL of the diluted this compound solution to the substrate. Mix gently.
-
Incubate the reaction mixture at 37°C for exactly 10 minutes.
-
Stop the reaction by adding 1 mL of 5% TCA solution. Mix vigorously.
-
Incubate at room temperature for 30 minutes to allow for complete precipitation of undigested casein.
-
Centrifuge the samples at 3000 x g for 15 minutes.
-
Carefully transfer the supernatant to a clean cuvette.
-
Measure the absorbance of the supernatant at 280 nm against a blank (prepared by adding TCA before the enzyme).
-
-
Calculation: One unit of activity is typically defined as the amount of enzyme that causes an increase in absorbance at 280 nm of 0.001 per minute under the specified conditions.
Visualizations
Logical Workflow for Troubleshooting Low Activity
References
- 1. pharmtech.com [pharmtech.com]
- 2. GB2156821A - Process for purifying this compound - Google Patents [patents.google.com]
- 3. Optimizing lyophilization cycle times and improving stability for complex injectables - Pharmaceutical Technology [pharmaceutical-technology.com]
- 4. Effects of formulation and process variables on the aggregation of freeze-dried interleukin-6 (IL-6) after lyophilization and on storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trehalose Glycopolymers as Excipients for Protein Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins [jmchemsci.com]
- 7. pci.com [pci.com]
- 8. lyonavigator.com [lyonavigator.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sigma's Non-specific Protease Activity Assay - Casein as a Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stabilization effects of saccharides in protein formulations: A review of sucrose, trehalose, cyclodextrins and dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimizing the lyophilization cycle and the consequences of collapse on the pharmaceutical acceptability of Erwinia L-asparaginase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Variability in Commercial Chymopapain Preparations
This guide is designed for researchers, scientists, and drug development professionals to address common challenges arising from the inherent variability in commercial chymopapain preparations. By providing clear troubleshooting steps, detailed experimental protocols, and an understanding of the sources of this variability, we aim to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a cysteine protease enzyme isolated from the latex of the papaya fruit (Carica papaya).[1][2] In a research context, it is primarily used for the enzymatic digestion of tissues and proteins, particularly for the degradation of proteoglycans in the extracellular matrix. This property has made it a tool in studies of intervertebral disc degeneration and as a control in experiments involving rheumatoid arthritis.[3]
Q2: What are the main sources of variability in commercial this compound preparations?
A2: The primary source of variability is the heterogeneous nature of the enzyme itself and the purification methods used by different suppliers. Commercial preparations can contain several isoforms of this compound (such as this compound A, B, and S) as well as other related proteases found in papaya latex, including papain and papaya peptidase A.[3] The relative proportions of these components can differ significantly from lot to lot and between manufacturers, leading to variations in specific activity and substrate specificity.
Q3: How does this variability impact experimental results?
A3: Inconsistent enzymatic activity can lead to unreliable and irreproducible results. For example, a preparation with higher than expected activity might lead to excessive tissue degradation, while lower activity could result in incomplete digestion. The presence of contaminating proteases like papain, which has a different substrate preference, can also introduce experimental artifacts.
Q4: What information should I look for on a supplier's Certificate of Analysis (CofA)?
A4: When purchasing this compound, carefully review the CofA for the following information:
-
Specific Activity: Usually reported in units per milligram (U/mg). Note the substrate used for the activity assay (e.g., BAEE, BAPNA, casein) as this will affect the reported value.
-
Unit Definition: Understand how the supplier defines a "unit" of activity.
-
Purity: Information on the percentage of this compound and the presence of other proteins.
-
Formulation: Note the presence of any stabilizers, activators (like cysteine or EDTA), or lyophilization agents, as these can affect how you prepare your working solutions.
Data Presentation: Understanding this compound Variability
The variability in commercial this compound preparations is a critical factor to consider in experimental design. The following table provides an illustrative comparison of typical specifications you might encounter from different suppliers or lots.
Note: The following data is for illustrative purposes only and does not represent actual specifications from any single supplier. Always refer to the Certificate of Analysis provided with your specific lot.
| Parameter | Supplier/Lot A | Supplier/Lot B | Supplier/Lot C |
| Appearance | White to off-white lyophilized powder | Tan lyophilized powder | White lyophilized powder |
| Specific Activity (BAEE) | ≥ 25 U/mg protein | ~35 U/mg protein | ≥ 20 U/mg protein |
| Specific Activity (Casein) | ≥ 15 U/mg protein | Not provided | ≥ 12 U/mg protein |
| Purity (SDS-PAGE) | Single major band at ~24 kDa | Major band with minor contaminants | Single band |
| Activators Included | Cysteine, EDTA | None | Cysteine HCl |
| Storage Temperature | 2-8°C | -20°C | 2-8°C |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Lower Than Expected or No Enzymatic Activity
| Possible Cause | Troubleshooting Step |
| Inadequate Activation | This compound is a cysteine protease and requires a reducing agent for full activity. Ensure your assay buffer includes an activator like L-cysteine or dithiothreitol (B142953) (DTT) and a chelating agent like EDTA. |
| Incorrect pH | The optimal pH for this compound can vary depending on the substrate but is generally in the range of 6.0-7.0 for synthetic substrates like BAEE. Verify the pH of your buffer system. |
| Improper Storage | Lyophilized this compound should be stored at the recommended temperature (typically 2-8°C). Once reconstituted, the enzyme solution is less stable. Prepare it fresh for each experiment and avoid repeated freeze-thaw cycles. |
| Enzyme Inhibition | Certain salts, such as ammonium (B1175870) sulfate (B86663) and sodium chloride, can inhibit this compound activity. If these are present in your sample or buffers, consider dialysis or a buffer exchange step. |
Issue 2: High Variability Between Experiments (Inconsistent Results)
| Possible Cause | Troubleshooting Step |
| Lot-to-Lot Variability | This is a common issue. Before starting a new series of experiments, it is crucial to perform a quality control check on any new lot of this compound. Compare its activity to the previous lot using a standardized assay. |
| Inconsistent Reagent Preparation | The activation buffer containing cysteine is prone to oxidation. Prepare this solution fresh for each experiment to ensure consistent activation. |
| Substrate Degradation | Some substrates may be unstable in solution. Prepare substrate solutions fresh and store them as recommended by the manufacturer. |
| Pipetting Inaccuracy | Ensure accurate and consistent pipetting of the enzyme, substrate, and buffer solutions, especially when working with small volumes. |
Issue 3: Suspected Contamination with Other Proteases (e.g., Papain)
| Possible Cause | Troubleshooting Step |
| Heterogeneous Commercial Preparation | Commercial this compound is often not completely pure and may contain papain. |
| Differentiation of Activity | While challenging, you can get an indication of contamination by comparing activity on different substrates. Papain has a higher kcat/Km for certain synthetic substrates compared to this compound. Alternatively, chromatographic methods like ion-exchange chromatography can be used to separate the different proteases. |
| Contact Supplier | If you suspect significant contamination that is impacting your results, contact the supplier's technical support with your lot number and experimental data. |
Experimental Protocols
Below are detailed methodologies for two common assays to determine this compound activity. It is recommended to perform a qualification of any new lot of enzyme you receive.
Protocol 1: Titrimetric Activity Assay using N-α-Benzoyl-L-arginine ethyl ester (BAEE)
This assay measures the rate of hydrolysis of BAEE by monitoring the production of acid using a pH-stat or automatic titrator. One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of BAEE per minute at 25°C and pH 6.2.
Materials:
-
This compound enzyme
-
N-α-Benzoyl-L-arginine ethyl ester hydrochloride (BAEE)
-
EDTA (Ethylenediaminetetraacetic acid)
-
L-Cysteine hydrochloride
-
Sodium Chloride (NaCl)
-
Sodium Hydroxide (NaOH), standardized solution (0.01-0.02 N)
-
Deionized water
-
pH meter or automatic titrator
-
Water bath or temperature-controlled reaction vessel (25°C)
Procedure:
-
Prepare Activation Buffer (Fresh Daily):
-
0.01 M EDTA
-
0.05 M L-Cysteine HCl
-
Adjust pH to 6.2 with NaOH.
-
-
Prepare Substrate Solution (Fresh Daily):
-
0.058 M BAEE
-
0.01 M EDTA
-
0.05 M L-Cysteine HCl
-
Adjust pH to 6.2 and bring to final volume with deionized water.
-
-
Prepare this compound Solution:
-
Immediately before use, dissolve this compound in the Activation Buffer to a concentration of approximately 0.1-0.5 mg/ml.
-
Incubate for 30 minutes at 25°C to allow for full activation.
-
-
Set up the Reaction:
-
In a temperature-controlled vessel at 25°C, pipette the following:
-
5.0 ml Substrate Solution
-
5.0 ml 3.0 M NaCl
-
5.0 ml Deionized Water
-
-
-
Initiate the Assay:
-
At time zero, add 0.1 ml of the activated this compound solution.
-
Immediately begin monitoring the pH and titrating with standardized NaOH to maintain the pH at exactly 6.2.
-
Record the volume of NaOH added per minute after a stable rate is achieved.
-
Calculation: Units/mg = (ml NaOH added/min) x Normality of NaOH x 1000 / (mg of enzyme in the reaction mixture)
Protocol 2: Milk-Clotting Assay
This is a simpler, semi-quantitative assay that measures the time required for the enzyme to clot a standardized milk solution. It is useful for rapid, relative comparisons of activity between different lots or preparations.
Materials:
-
This compound enzyme
-
Non-fat dry milk powder
-
Calcium Chloride (CaCl₂)
-
Acetate (B1210297) buffer (pH 4.6)
-
L-Cysteine hydrochloride
-
Water bath (e.g., 35°C or 60°C, must be consistent)
-
Test tubes and stopwatch
Procedure:
-
Prepare Substrate Solution (Milk Solution):
-
Prepare a 10-12.5% (w/v) solution of non-fat dry milk in 0.01 M CaCl₂.
-
Allow it to equilibrate to the assay temperature (e.g., 35°C) for at least 10 minutes.
-
-
Prepare Activation Buffer:
-
Prepare a solution containing 0.05 M L-Cysteine HCl in acetate buffer.
-
-
Prepare this compound Dilutions:
-
Dissolve and activate the this compound in the activation buffer.
-
Prepare a series of dilutions of your activated enzyme solution to find a concentration that gives a clotting time in a measurable range (e.g., 2-10 minutes).
-
-
Perform the Assay:
-
Add 2.0 ml of the pre-warmed milk solution to a test tube.
-
Add 0.2 ml of the activated enzyme dilution to the milk solution, start the stopwatch immediately, and mix by gentle inversion.
-
Place the tube back in the water bath and observe by tilting the tube at regular intervals.
-
Stop the stopwatch at the first sign of visible clot formation (flocculation).
-
Record the clotting time in seconds.
-
Data Interpretation: Activity is inversely proportional to the clotting time. You can compare the clotting times of different enzyme preparations at the same concentration to assess their relative activity.
Visualizations
The following diagrams illustrate key workflows for managing this compound variability and troubleshooting common issues.
Caption: Workflow for qualifying a new lot of this compound.
Caption: Troubleshooting logic for low this compound activity.
References
avoiding off-target cleavage in chymopapain digestions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid off-target cleavage during chymopapain digestions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cleavage specificity of this compound?
This compound is a cysteine protease with broad specificity, similar to papain. It preferentially cleaves peptide bonds following basic amino acids (like Arginine and Lysine), Leucine, or Glycine at the P1 position.[1] A crucial determinant for specificity in papain-like proteases is the S2 subsite of the enzyme, which interacts with the P2 residue of the substrate (the amino acid just before the cleavage site).[1][2] For papain, there is a strong preference for a large hydrophobic side chain, such as Phenylalanine, at the P2 position.[1] While this compound's S2 subsite composition differs from papain, this general preference for hydrophobicity at P2 is a good starting point for predicting cleavage sites.
Q2: What are the optimal conditions for this compound activity?
The optimal conditions for this compound can vary depending on the substrate. However, general guidelines derived from studies on papain and related cysteine proteases suggest the following:
-
pH: The optimal pH for this compound can range from 3.5 to 10.0, depending on the specific substrate. For digesting antibodies (IgG), a pH of 7.0 is often used. For general protein digestion, a pH of 7.5 has been shown to be optimal for papain activity.
-
Temperature: A common incubation temperature for papain and this compound digestions is 37°C. However, for some applications, temperatures up to 50°C have been used.
-
Activators: this compound, like other cysteine proteases, requires a reducing agent for its activity. Cysteine is a commonly used activator, typically at a concentration of 20-50 mM. EDTA is also often included in the digestion buffer to chelate metal ions that could oxidize the active site cysteine.
Q3: How can I inactivate this compound after the digestion is complete?
To stop the digestion reaction and prevent further cleavage, this compound can be inactivated. A common method is to use a specific cysteine protease inhibitor such as E-64 (trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane). Alternatively, adjusting the pH to highly acidic conditions (below pH 2.8) can lead to a significant loss of activity. For some applications, denaturation of the enzyme by adding SDS to the loading buffer before gel electrophoresis is sufficient.
Troubleshooting Guide: Avoiding Off-Target Cleavage
Off-target cleavage can be a significant issue in this compound digestions, leading to unintended fragmentation of your protein of interest. This guide provides a systematic approach to troubleshooting and minimizing off-target effects.
Initial Assessment of Off-Target Cleavage
The first step is to determine if you have an off-target cleavage problem. This can be identified by:
-
Unexpected bands on SDS-PAGE: The appearance of smaller, unexpected protein fragments.
-
Mass spectrometry analysis: Identification of peptides that do not correspond to the expected cleavage sites.
-
Loss of biological activity: If the off-target cleavage occurs in a functionally important domain.
Troubleshooting Workflow
If you suspect off-target cleavage, follow this workflow to optimize your digestion protocol.
Caption: A step-by-step workflow for troubleshooting off-target cleavage in this compound digestions.
Detailed Troubleshooting Steps
1. Reduce the Enzyme-to-Substrate Ratio
This compound's activity is dose-dependent. High concentrations can lead to less specific cleavage.
-
Recommendation: Start with a lower enzyme-to-substrate (E:S) ratio and titrate upwards. A common starting point for protein digestion is 1:100 (w/w). If off-target cleavage is observed, try reducing the ratio to 1:200 or 1:500.
-
Experimental Protocol:
-
Prepare a stock solution of your substrate protein at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound (e.g., 0.1 mg/mL).
-
Set up parallel digestions with varying E:S ratios (e.g., 1:50, 1:100, 1:200, 1:500).
-
Incubate for a fixed time (e.g., 4 hours) at 37°C.
-
Analyze the digests by SDS-PAGE to assess the degree of cleavage and the presence of off-target fragments.
-
2. Shorten the Incubation Time
Prolonged incubation can increase the likelihood of secondary, less specific cleavage events.
-
Recommendation: Perform a time-course experiment to determine the optimal digestion time.
-
Experimental Protocol:
-
Set up a single digestion reaction with your chosen E:S ratio.
-
At various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr), remove an aliquot of the reaction.
-
Immediately stop the reaction in the aliquot by adding a cysteine protease inhibitor (e.g., E-64) or by boiling in SDS-PAGE sample buffer.
-
Analyze all time points on the same SDS-PAGE gel to identify the point at which the desired cleavage is complete, but off-target cleavage is minimal.
-
3. Optimize the Digestion Buffer pH
The pH of the reaction buffer can influence the conformation of both the enzyme and the substrate, thereby affecting cleavage specificity.
-
Recommendation: Since the optimal pH for this compound is substrate-dependent, it is worth testing a range of pH values.
-
Experimental Protocol:
-
Prepare a series of digestion buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).
-
Set up parallel digestions, keeping the E:S ratio and incubation time constant.
-
Analyze the results to determine the pH that provides the best balance of specific cleavage and minimal off-target products.
-
4. Adjust the Activator Concentration
The concentration of the activator, typically L-cysteine, is critical for this compound activity.
-
Recommendation: While a certain level of cysteine is required for activation, excessively high concentrations might not necessarily improve specificity.
-
Experimental Protocol:
-
Prepare digestion buffers with a range of L-cysteine concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Perform parallel digestions and analyze the outcomes to find the optimal activator concentration for your specific application.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for optimizing this compound digestions, primarily based on data for papain.
Table 1: Recommended Starting Conditions for this compound Digestion
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 8.0 | Substrate-dependent; start at 7.0-7.5. |
| Temperature | 37 - 55 °C | 37°C is common; higher temps may increase activity but risk denaturation. |
| Enzyme:Substrate Ratio | 1:50 - 1:500 (w/w) | Start at 1:100 and adjust based on off-target cleavage. |
| L-cysteine Conc. | 20 - 50 mM | Essential for enzyme activation. |
| EDTA Conc. | 1 - 10 mM | Chelates metal ions to prevent enzyme oxidation. |
Table 2: Influence of pH on Papain Activity (Casein Substrate)
| pH | Relative Activity |
| 3.5 | Low |
| 5.5 | Moderate |
| 7.5 | Optimal |
| 9.0 | Decreased |
Logical Relationships in Digestion Optimization
The interplay between different experimental parameters is crucial for achieving specific cleavage.
References
Validation & Comparative
A Comparative Analysis of Chymopapain and Collagenase for Tissue Dissociation: A Guide for Researchers
For researchers, scientists, and drug development professionals, the successful isolation of viable, functional cells from primary tissues is a critical first step for a wide range of applications, from basic research to cell-based therapies. The choice of enzymatic dissociation agent is paramount to achieving optimal cell yield and viability while preserving cellular characteristics. This guide provides a comprehensive comparative analysis of two commonly used enzymes for tissue dissociation: chymopapain and collagenase, supported by experimental data and detailed protocols.
Executive Summary
This compound and collagenase are both effective enzymes for tissue dissociation, but they differ significantly in their mechanism of action, substrate specificity, and optimal applications. Collagenase, particularly crude preparations from Clostridium histolyticum, is a versatile and widely used enzyme that efficiently degrades the collagen-rich extracellular matrix (ECM) of a broad range of tissues. This compound, a cysteine protease from papaya latex, primarily targets proteoglycans and is most notably used in the clinical setting for chemonucleolysis of herniated intervertebral discs.
While extensive data exists for the use of collagenase in isolating various cell types, with detailed protocols and expected cell yields and viabilities, the literature on this compound for general laboratory tissue dissociation is less comprehensive. This guide will present a detailed comparison based on the available evidence, highlighting the strengths and weaknesses of each enzyme to aid researchers in selecting the most appropriate tool for their specific needs.
Mechanism of Action
This compound: A cysteine protease, this compound's primary mechanism involves the hydrolysis of peptide bonds within proteoglycans, the protein-polysaccharide complexes abundant in connective tissues like cartilage.[1] Its catalytic triad, composed of cysteine, histidine, and asparagine residues, facilitates the cleavage of these non-collagenous proteins, leading to the breakdown of the ECM.[1]
Collagenase: This enzyme specifically targets and degrades native collagen, the main structural protein in the ECM of most animal tissues.[2] Crude collagenase preparations are a cocktail of enzymes, including different types of collagenases and other proteases, which act synergistically to break down the complex ECM structure.[2] This broad activity makes it highly effective for dissociating a wide variety of tissues.
Comparative Performance Data
Quantitative data comparing the efficacy of this compound and collagenase for isolating various cell types for research purposes is limited. Most direct comparisons are found in the context of intervertebral disc treatment.[3][4] The following tables summarize performance data for collagenase in common tissue dissociation applications.
| Tissue Type | Enzyme | Cell Yield | Cell Viability | Reference |
| Human Articular Cartilage | Collagenase IA (with pronase E) | 2566 ± 873 cells/mg | 84% ± 8% | [5] |
| Human Articular Cartilage | Collagenase II | Significantly higher than trypsin | ≥90% | [6] |
| Human Adipose Tissue | Collagenase type I (0.1%) | Time-dependent increase | ~90% (at 60 min) | [7] |
| Human Adipose Tissue | Collagenase type I (0.2%) | Time-dependent increase | <80% (at 60 min) | [7] |
| Mouse Liver | Collagenase IV | ~75-90 million cells/liver | 86-93% | [8] |
Experimental Protocols
Collagenase-Based Tissue Dissociation (General Protocol)
This protocol is a general guideline and should be optimized for specific tissue types.
Materials:
-
Tissue of interest
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Collagenase (Type I, II, IV, or a blend depending on the tissue)
-
Fetal Bovine Serum (FBS) or other protease inhibitor
-
Sterile scalpels or scissors
-
Sterile mesh filter (e.g., 70-100 µm)
-
Centrifuge
Procedure:
-
Aseptically mince the tissue into small fragments (2-4 mm³).[2][9]
-
Wash the tissue fragments several times with sterile HBSS to remove excess blood and debris.[2][9]
-
Incubate the tissue fragments in a solution of collagenase (typically 50-200 U/mL in HBSS) at 37°C for a duration determined by the tissue type (can range from 30 minutes to several hours).[2][9] Gentle agitation can improve dissociation.
-
Periodically triturate the digest gently with a pipette to aid in cell dispersal.
-
Once dissociation is complete, neutralize the enzyme by adding an equal volume of cold HBSS containing 10% FBS.
-
Filter the cell suspension through a sterile mesh filter to remove undigested tissue clumps.[2][9]
-
Centrifuge the cell suspension to pellet the cells.
-
Resuspend the cell pellet in an appropriate culture medium for downstream applications.
This compound-Based Tissue Dissociation (Derived from Papain Protocols)
Direct protocols for this compound in general tissue dissociation are not as common as for collagenase. The following is a generalized protocol derived from those for papain, a closely related cysteine protease.[10][11] Optimization is critical.
Materials:
-
Tissue of interest
-
Earle's Balanced Salt Solution (EBSS)
-
This compound
-
DNase I (to reduce clumping from released DNA)
-
Cysteine-HCl (as an activator)
-
Protease inhibitor (e.g., ovomucoid inhibitor)
-
Sterile scalpels or scissors
-
Sterile mesh filter
-
Centrifuge
Procedure:
-
Mince the tissue into small pieces in EBSS.
-
Prepare the digestion solution containing this compound, DNase I, and cysteine-HCl in EBSS. The optimal concentration of this compound needs to be empirically determined.
-
Incubate the tissue in the digestion solution at 37°C with gentle agitation.[10]
-
Monitor the dissociation process and gently triturate to release cells.
-
Stop the digestion by adding a protease inhibitor.[10]
-
Filter the cell suspension through a sterile mesh.
-
Centrifuge to pellet the cells.
-
Wash the cells and resuspend in the desired medium.
Impact on Cell Integrity and Signaling
Collagenase: The use of collagenase, particularly at 37°C, has been shown to induce a cellular stress response. This can lead to the upregulation of stress-related genes such as FOS and JUN.[12][13][14] This transcriptional alteration is an important consideration for studies involving gene expression analysis. Furthermore, collagenase can cleave certain cell surface markers, which may interfere with subsequent cell sorting or analysis.[15][16] However, some studies suggest that collagenase has a lesser impact on surface marker expression compared to other proteases like dispase.[16]
This compound: There is a lack of specific data on the effects of this compound on cell signaling pathways and surface marker preservation during general tissue dissociation for cell isolation. Its clinical use in chemonucleolysis involves the targeted destruction of the nucleus pulposus, suggesting a potent degradative activity.[3][4][17] Researchers should exercise caution and perform validation studies to assess the impact of this compound on their cells of interest.
Visualizing the Workflow
Caption: Generalized experimental workflows for tissue dissociation using collagenase and this compound.
Conclusion and Recommendations
Collagenase is a well-established and versatile enzyme for the dissociation of a wide array of tissues, supported by a wealth of literature and optimized protocols. Its primary advantage is its efficacy in degrading the collagen-rich ECM, making it suitable for isolating cells from tissues such as liver, adipose, and cartilage. However, researchers must be mindful of its potential to induce cellular stress responses and alter the expression of some cell surface markers.
This compound, while a potent proteolytic enzyme, has a more limited and specific application profile, primarily in the clinical treatment of herniated discs. Its utility for general laboratory tissue dissociation is not as well-documented, and direct comparative data against collagenase is scarce. Researchers considering this compound should be prepared to undertake significant protocol optimization and validation.
For most routine tissue dissociation applications, collagenase remains the enzyme of choice due to its broad efficacy and the extensive availability of established protocols. this compound may be considered for specific applications where its proteoglycan-degrading activity is particularly advantageous, but its use requires careful empirical validation. Future studies directly comparing the performance of these two enzymes across various tissue types would be highly valuable to the research community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Prospective comparative study of intradiscal high-dose and low-dose collagenase versus this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Primary culture of chondrocytes after collagenase IA or II treatment of articular cartilage from elderly patients undergoing arthroplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimal Condition of Isolation from an Adipose Tissue-Derived Stromal Vascular Fraction for the Development of Automated Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimized Protocol for Primary Rat Hepatocyte Isolation and a Model for Investigating Experimental Steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic and Non-Enzymatic Cell Dissociation Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Papain Dissociation System - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 11. cs.stanford.edu [cs.stanford.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Collagenase Impacts the Quantity and Quality of Native Mesenchymal Stem/Stromal Cells Derived during Processing of Umbilical Cord Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of enzymatic tissue disintegration on the level of surface molecule expression and immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of collagenase and this compound on spinal nerves and intervertebral discs of cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of Chymopapain and Bromelain
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificities of two prominent cysteine proteases, chymopapain and bromelain (B1164189). Derived from papaya and pineapple respectively, these enzymes are utilized in various biomedical and biotechnological applications, making a thorough understanding of their catalytic preferences essential for targeted research and development. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of enzymatic mechanisms and workflows to facilitate a clear comparison.
At a Glance: Key Differences in Substrate Preference
This compound, a component of papaya latex, and bromelain, a complex of enzymes from pineapple, are both cysteine proteases belonging to the papain-like (C1) family. Despite sharing a similar catalytic mechanism, their substrate specificities exhibit notable differences, largely dictated by the amino acid residues forming their substrate-binding pockets.
This compound generally displays a substrate preference similar to papain, readily cleaving peptide bonds with a bulky hydrophobic or basic residue at the P2 position (the second amino acid N-terminal to the scissile bond).
Bromelain is a broader term for a mixture of proteases, with the primary forms being stem bromelain (SBM) and fruit bromelain (FBM). These forms have distinct specificities. Stem bromelain is atypical for a papain-like protease, showing a preference for basic residues at both the P1 and P2 positions.[1] In contrast, fruit bromelain, along with another bromelain component, ananain, prefers a hydrophobic residue at the P2 position, aligning more closely with the classical specificity of the papain family.[2]
Quantitative Comparison of Substrate Specificity
The catalytic efficiency of an enzyme with a given substrate is best described by the specificity constant (kcat/Km). The following table summarizes available kinetic parameters for this compound and various forms of bromelain with several synthetic peptide substrates.
| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| This compound A | Z-Phe-Arg-AMC | Higher than Papain | Lower than Papain | Lower than Papain | [3] |
| Bz-Arg-pNA | - | - | Lower than Papain | [4][5] | |
| Z-Lys-ONp | - | - | Lower than Papain | [4][5] | |
| Stem Bromelain (SBM) | Z-Arg-Arg-NHMec | Preferred Substrate | - | - | [2] |
| LNPE | 1.17 | 0.25 | - | [4] | |
| Fruit Bromelain (FBM) | Bz-Phe-Val-Arg-NHMec | Preferred Substrate | - | - | [2] |
| LNPE | 0.39 | 0.38 | - | [4] | |
| Ananain | PLQ-peptide | - | - | 1.7 x 10⁶ | [3] |
*LNPE: N-α-Carbobenzoxy-Lysine p-Nitrophenyl Ester
Cleavage Site Preferences (P-Site Specificity)
The specificity of proteases is often described by the amino acid preferences at positions N-terminal (P-sites) and C-terminal (P'-sites) to the cleaved peptide bond (the scissile bond). The S-sites on the enzyme are the corresponding binding pockets.
-
This compound: The S2 subsite of this compound differs from papain, which influences its specificity.[6] It generally prefers bulky hydrophobic residues at the P2 position.
-
Bromelain: The S2 subsite is a key determinant of specificity.[7] Most papain-like proteases favor a hydrophobic residue at P2. However, stem bromelain is an exception, preferring basic amino acids like Arginine at this position.[8] Fruit bromelain and ananain align more with typical papain-like proteases, preferring non-polar, hydrophobic residues at P2.[2][3][7]
Experimental Protocols
Determining substrate specificity is paramount for characterizing protease function. A widely used method involves screening against a library of synthetic peptides with a fluorescent reporter group.
Protocol: Fluorogenic Peptide Substrate Assay for Protease Specificity
This protocol provides a general framework for determining the kinetic parameters of this compound or bromelain using a fluorogenic peptide substrate, such as one containing a 7-amino-4-methylcoumarin (B1665955) (AMC) leaving group.
1. Materials and Reagents:
-
Purified this compound or bromelain
-
Assay Buffer: 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5 (Note: Optimal pH may vary, so testing a range is recommended).
-
Fluorogenic peptide substrate stock solution (e.g., Z-Phe-Arg-AMC) dissolved in DMSO.
-
96-well black microplate, opaque to light.
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
2. Experimental Procedure: a. Prepare Reagents: i. Prepare a serial dilution of the protease in cold Assay Buffer. The final concentration should be determined empirically but is typically in the low nanomolar range. ii. Prepare a working solution of the fluorogenic peptide substrate in Assay Buffer. The final concentration should span a range around the expected Km value (e.g., 0.1 to 5 times Km). Keep the final DMSO concentration below 5% to avoid enzyme inhibition. b. Assay Setup: i. Add 50 µL of the serially diluted protease solutions to the wells of the black microplate. Include wells with Assay Buffer only as a no-enzyme control. ii. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes. c. Initiate and Monitor Reaction: i. Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to each well. ii. Immediately place the plate in the fluorescence reader and begin monitoring the increase in fluorescence intensity over time. Record readings every 1-2 minutes for a period of 30-60 minutes. d. Data Analysis: i. For each substrate concentration, determine the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot. Convert fluorescence units to moles of product using a standard curve generated with free AMC. ii. Plot the initial velocities against the substrate concentrations. iii. Determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism). A Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can also be used for visualization. iv. Calculate the turnover number (kcat) using the equation: kcat = Vmax / [E], where [E] is the active enzyme concentration. v. Calculate the specificity constant as kcat/Km.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the fundamental catalytic mechanism shared by this compound and bromelain, and a general workflow for characterizing protease specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Papain-Catalyzed Hydrolysis of Nα-Benzoyl–arginine–p-nitroanilide in an Aqueous–Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The proteolytic activities of this compound, papain, and papaya proteinase III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound A. Purification and investigation by covalent chromatography and characterization by two-protonic-state reactivity-probe kinetics, steady-state kinetics and resonance Raman spectroscopy of some dithioacyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP0065395A2 - Improved this compound and method for its production and use - Google Patents [patents.google.com]
- 7. Structure of this compound M the late-eluted this compound deduced by comparative modelling techniques and active-centre characteristics determined by pH-dependent kinetics of catalysis and reactions with time-dependent inhibitors: the Cys-25/His-159 ion-pair is insufficient for catalytic competence in both this compound M and papain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure determinants defining the specificity of papain-like cysteine proteases - PMC [pmc.ncbi.nlm.nih.gov]
efficacy comparison of chymopapain from different commercial sources
For Researchers, Scientists, and Drug Development Professionals
Chymopapain, a proteolytic enzyme derived from the latex of the papaya fruit (Carica papaya), has been a subject of significant interest in the biomedical field, particularly for its application in chemonucleolysis for the treatment of herniated lumbar discs.[1] The efficacy of this compound in this and other research applications is critically dependent on its enzymatic activity and purity. However, commercial preparations of this compound can exhibit considerable variability, impacting experimental outcomes and clinical effectiveness. This guide provides a comparative overview of this compound from different commercial sources, supported by experimental data and detailed protocols for independent evaluation.
Understanding the Heterogeneity of Commercial this compound
It is crucial to recognize that commercial this compound is often not a single, homogenous entity. Studies have shown that these preparations can be a mixture of several cysteine proteases, including different isoforms of this compound (such as this compound A and this compound B), papain, and papaya peptidase A.[2] This inherent heterogeneity arises from the natural source and the purification methods employed by different manufacturers. Consequently, the enzymatic activity, specificity, and stability of this compound from various commercial suppliers can differ significantly.
Quantitative Comparison of Commercial this compound
Direct, head-to-head comparative studies of this compound from various commercial sources are scarce in publicly available literature. However, by compiling information from product information sheets and certificates of analysis, a snapshot of the typical specifications can be assembled. Researchers are strongly encouraged to request lot-specific certificates of analysis from their suppliers for the most accurate and current data.
| Commercial Source | Product Number | Reported Activity | Unit Definition |
| Sigma-Aldrich | C8526 | No specific activity value is listed on the general product information sheet; activity is determined on a lot-specific basis. | Not specified on the general product information sheet. |
| MedChemExpress | HY-108909 | 810.06 U/mg | One unit is defined as the amount of enzyme that will hydrolyze casein substrate to produce an amount of enzyme equivalent to 1µg of tyrosine in 1 min at 37°C and pH 7.0. |
Note: The activity units are not directly comparable without standardized assays due to different substrates and conditions.
Experimental Protocols for Efficacy Assessment
To enable researchers to perform their own comparative efficacy studies, detailed protocols for key analytical methods are provided below.
Determination of Enzymatic Activity using Nα-Benzoyl-L-arginine ethyl ester (BAEE)
This titrimetric assay measures the hydrolysis of BAEE by this compound.
Reagents:
-
BAEE Solution (80 mM): Dissolve Nα-Benzoyl-L-arginine ethyl ester hydrochloride in deionized water.
-
EDTA Solution (20 mM): Dissolve disodium (B8443419) EDTA in deionized water.
-
L-Cysteine Solution (50 mM, pH 6.2): Dissolve L-cysteine hydrochloride monohydrate in the 20 mM EDTA solution and adjust the pH to 6.2 with 1 M NaOH.
-
Sodium Chloride Solution (3.0 M): Dissolve NaCl in deionized water.
-
Sodium Hydroxide (0.01 M): Standardized solution.
-
This compound Solution: Prepare a solution of 0.75 - 1.5 units/ml in deionized water immediately before use.
Procedure:
-
Set up a titration vessel maintained at 25°C.
-
Pipette the following into the vessel:
-
7.0 ml BAEE Solution
-
1.0 ml L-Cysteine Solution
-
1.0 ml Sodium Chloride Solution
-
-
Start the reaction by adding 1.0 ml of the this compound Enzyme Solution.
-
Maintain the pH at 6.2 by titrating with standardized NaOH.
-
Record the volume of NaOH added per minute.
Calculation:
One unit of this compound will hydrolyze 1.0 µmole of BAEE per minute at pH 6.2 at 25°C.
Purity Analysis by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is used to separate the protein components of the this compound preparation by molecular weight, allowing for an assessment of purity and the detection of contaminating proteins.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl buffers (for stacking and resolving gels)
-
Sodium dodecyl sulfate (B86663) (SDS)
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein sample buffer (containing SDS and a reducing agent like β-mercaptoethanol)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cast a polyacrylamide gel with a stacking and a resolving layer.
-
Prepare protein samples by diluting the this compound from each commercial source in sample buffer and heating to denature the proteins.
-
Load the prepared samples and molecular weight standards into the wells of the gel.
-
Run the gel in an electrophoresis apparatus until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue to visualize the protein bands.
-
Destain the gel to reduce background staining.
-
Analyze the protein band patterns. A pure this compound sample should show a major band at approximately 23.8 kDa.[3] The presence of other bands indicates impurities.
Mechanism of Action in Chemonucleolysis: A Signaling Pathway
This compound's efficacy in chemonucleolysis stems from its ability to depolymerize proteoglycans within the nucleus pulposus of the intervertebral disc.[4] This action reduces the water-binding capacity of the disc, leading to a decrease in intradiscal pressure and relief of nerve root compression. The primary target of this compound is the aggrecan molecule, a major proteoglycan in the nucleus pulposus.
Caption: this compound's mechanism in chemonucleolysis.
Experimental Workflow for Comparative Efficacy Testing
The following workflow outlines the steps for a comprehensive comparison of this compound from different commercial sources.
Caption: Workflow for comparing commercial this compound.
Conclusion
The efficacy of commercial this compound is not uniform and is influenced by the purity and specific activity of the preparation. Due to the limited availability of direct comparative studies, researchers should be aware of this variability and, where possible, conduct in-house evaluations. The provided experimental protocols for enzymatic activity and purity analysis offer a framework for such assessments. By understanding the inherent heterogeneity of commercial this compound and employing standardized analytical methods, researchers can make more informed decisions in their selection and application of this enzyme, leading to more reliable and reproducible experimental outcomes.
References
Chymopapain vs. Mechanical Discectomy for Lumbar Disc Herniation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chymopapain chemonucleolysis and mechanical discectomy for the treatment of lumbar disc herniation. It synthesizes experimental data on the effectiveness, safety, and underlying biological mechanisms of both procedures to inform research and development in the field of spine therapeutics.
Comparative Efficacy and Safety
This compound, a proteolytic enzyme derived from papaya latex, and mechanical discectomy, the surgical removal of the herniated disc material, have been utilized for decades to treat radiculopathy secondary to lumbar disc herniation. While this compound has seen reduced use in some regions, understanding its efficacy and mechanism remains crucial for the development of novel enzymatic and minimally invasive therapies.
A retrospective analysis of 50 patients in each treatment group demonstrated a 90% marked improvement with microdiscectomy compared to 58% with this compound. The reoperation rate was also significantly lower for microdiscectomy (4%) versus this compound (18%)[1]. Another study found comparable satisfactory outcomes, with 78% for this compound and 80% for surgical discectomy, and fewer complications in the this compound group (4% vs. 10%)[2]. A comprehensive meta-analysis revealed that while discectomy had a significantly higher improvement rate, chemonucleolysis was associated with considerable cost reduction and shorter surgical times[3]. Long-term follow-up studies have shown durable satisfactory results for this compound in 66% of patients at 10-14 years[4]. However, another 10-year follow-up found slightly better results for surgically treated groups[5].
| Outcome Measure | This compound Chemonucleolysis | Mechanical Discectomy (Microdiscectomy) | Source(s) |
| Success Rate (Marked Improvement) | 58% - 83% | 80% - 90% | |
| Reoperation Rate | 18% | 4% | |
| Complication Rate | ~4% (Anaphylaxis <1%) | ~10% | |
| Long-Term Satisfactory Results | 66% (10-14 years) | Slightly better than this compound (10 years) | |
| Cost-Effectiveness | More cost-effective | Less cost-effective | |
| Surgical Time | Shorter | Longer |
Experimental Protocols
This compound Chemonucleolysis
Patient Selection: Ideal candidates for chemonucleolysis are patients with sciatica due to a herniated intervertebral disc, with leg pain as the dominant symptom and a significant reduction in straight-leg raising. An objective rating system considering neurologic signs, root tension signs, imaging findings, and psychosocial factors can aid in patient selection. Contraindications include spinal stenosis or sequestrated discs.
Injection Protocol:
-
Anesthesia: The procedure is typically performed under local anesthesia with intravenous sedation, allowing the patient to provide feedback if the needle irritates a nerve root.
-
Allergy Prophylaxis: Due to the risk of anaphylaxis (<1% of patients), screening for IgE antibodies to this compound is an important precaution.
-
Procedure: Under fluoroscopic guidance, a needle is inserted into the center of the herniated disc.
-
Dosage: The typical dose for a single intervertebral disc is 2 to 4 nanokatals, with a maximum dose of 8 nanokatals per patient. The lyophilized this compound is reconstituted with sterile water before injection.
Mechanical Discectomy (Microdiscectomy)
Patient Selection: Candidates for microdiscectomy typically have radicular pain that has not responded to conservative treatment, neurological deficits, or cauda equina syndrome. Similar to chemonucleolysis, imaging studies are used to confirm the herniated disc.
Surgical Protocol:
-
Anesthesia: Microdiscectomy is performed under general anesthesia.
-
Procedure: A small incision is made in the back. A series of dilators may be used to create a tunnel to the spine, minimizing muscle disruption in minimally invasive techniques.
-
Laminotomy/Laminectomy: A portion of the lamina is removed to access the spinal canal.
-
Nerve Root Retraction: The affected nerve root is gently retracted to expose the herniated disc.
-
Disc Removal: Only the ruptured portion of the disc that is compressing the nerve root is removed using specialized instruments. The entire disc is not excised.
-
Closure: The incision is closed. Post-operative activity is often restricted for a period to facilitate healing.
Mechanism of Action and Cellular Response
This compound: Enzymatic Degradation of the Nucleus Pulposus
This compound is a proteolytic enzyme that selectively targets the proteoglycans within the nucleus pulposus of the intervertebral disc. Its mechanism involves the depolymerization of chondromucoprotein, leading to a reduction in the water-imbibing capacity of the disc and a decrease in intradiscal pressure. This alleviates pressure on the compressed nerve root. Studies in animal models have shown that while this compound injection initially leads to a loss of proteoglycans and disc space narrowing, the nucleus pulposus can regenerate over time, with restoration of normal proteoglycan composition and disc height within six months.
Caption: this compound's enzymatic cascade leading to pain relief.
Mechanical Discectomy: Cellular and Molecular Response
Surgical removal of the herniated disc material in a discectomy triggers a complex biological response in the remaining disc tissue. The procedure itself can induce cell death, an inflammatory response, and accelerated degenerative changes. Surgical trauma can lead to the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which can sensitize the dorsal root ganglia and contribute to postoperative pain. This inflammatory cascade can further promote the degradation of the extracellular matrix. Research suggests that the remaining disc tissue after discectomy can undergo increased cell death and matrix breakdown, highlighting the need for adjunctive therapies to mitigate these effects.
Caption: Cellular response to mechanical discectomy.
Experimental Workflow and Decision Logic
The choice between this compound and mechanical discectomy depends on a variety of factors, including patient characteristics, the nature of the disc herniation, and surgeon preference.
Caption: Patient selection and treatment workflow.
Conclusion
Both this compound chemonucleolysis and mechanical discectomy have demonstrated efficacy in treating lumbar disc herniation, with distinct advantages and disadvantages. Mechanical discectomy generally shows higher success rates but is a more invasive procedure with a different complication profile. This compound offers a less invasive, cost-effective alternative, though with a slightly lower success rate and the rare but serious risk of anaphylaxis. The biological response to each treatment is fundamentally different: this compound induces a biochemical degradation of the nucleus pulposus with the potential for regeneration, while mechanical discectomy involves physical removal of tissue that can trigger a cascade of inflammatory and degenerative cellular responses. A thorough understanding of these differences is essential for the development of next-generation therapies that aim to be both minimally invasive and biologically restorative.
References
- 1. Microdiscectomy versus chemonucleolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound treatment of intervertebral disc disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. sspphysio.com.au [sspphysio.com.au]
- 5. Detrimental Effects of Discectomy on Intervertebral Disc Biology can be Decelerated by Growth Factor Treatment during Surgery – A large animal organ culture model - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Effects of Chymopapain on Cartilage Explants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term effects of chymopapain on cartilage explants, supported by experimental data and detailed methodologies. This compound, a proteolytic enzyme derived from papaya latex, is known for its ability to selectively cleave the protein core of proteoglycans, key components of the cartilage extracellular matrix.[1] Understanding its long-term impact is crucial for its application in creating in vitro models of cartilage degradation and for historical context in the development of therapies for intervertebral disc herniation.
Comparative Performance of this compound
This compound induces a dose-dependent degradation of proteoglycans in cartilage explants, leading to a rapid decrease in tissue glycosaminoglycan (GAG) content.[1] This action is more potent than that of chondroitinase ABC in inducing degenerative changes.[1] The long-term consequences of this compound treatment are highly dependent on the initial dose. Lower concentrations may allow for a period of catabolism followed by a recovery phase where chondrocytes attempt to replenish the depleted matrix. In contrast, higher doses can lead to irreversible matrix degradation, chondrocyte injury, and a failure of the tissue to repair itself.
When compared to other enzymes used for in vitro cartilage degradation, this compound offers a specific mode of action by primarily targeting proteoglycans, leaving the collagen network largely intact in the short term.[2] This is in contrast to collagenase, which directly degrades the collagen framework, or trypsin, which has a broader proteolytic activity.[3] The choice of enzyme depends on the specific aspect of cartilage degradation being modeled.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound and other enzymes on cartilage explant properties, compiled from various in vitro studies.
| Parameter | This compound | Collagenase | Trypsin/Chondroitinase ABC | Key Findings |
| Proteoglycan (GAG) Loss | Dose-dependent, rapid and significant loss. | Secondary loss due to collagen network disruption. | Direct and significant degradation of GAGs. | This compound is a potent inducer of rapid GAG depletion. |
| Collagen Damage | Minimal initial effect on collagen fibrils. | Primary target, leading to significant collagen network disruption. | Minimal direct effect on collagen. | This compound allows for the specific study of proteoglycan loss without immediate collagen damage. |
| Chondrocyte Viability | Potential for injurious action at high concentrations and longer exposure times. | Can affect cell viability depending on concentration and duration. | Can impact cell viability; trypsin is generally more aggressive. | The effect on chondrocytes is a critical factor in determining long-term repair potential. |
| Long-Term Outcome (in vitro) | Dose-dependent: potential for repair at low doses, progressive degeneration at high doses. | Can lead to irreversible cartilage degradation. | Can create models of GAG depletion with potential for studying repair. | The long-term fate of this compound-treated explants is a key differentiator. |
Experimental Protocols
Preparation of Cartilage Explants
This protocol describes the harvesting and culture of cartilage explants, a common procedure in cartilage biology research.
-
Tissue Source: Obtain articular cartilage from a suitable animal source, such as bovine or porcine knee or metacarpophalangeal joints.
-
Aseptic Technique: Perform all subsequent steps in a sterile environment using aseptic techniques to prevent contamination.
-
Explant Harvesting:
-
Expose the articular surface of the joint.
-
Use a sterile biopsy punch (e.g., 4 mm diameter) to harvest full-thickness cartilage explants.
-
Carefully remove the explants from the underlying subchondral bone using a sterile scalpel.
-
-
Explant Culture:
-
Wash the explants several times with sterile phosphate-buffered saline (PBS) containing antibiotics and antimycotics.
-
Place individual explants in a 96-well plate with culture medium (e.g., DMEM/F12 supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics).
-
Incubate the explants at 37°C in a humidified atmosphere with 5% CO2.
-
Allow the explants to equilibrate in culture for 24-48 hours before initiating experimental treatments.
-
This compound Treatment of Cartilage Explants
This protocol outlines the enzymatic treatment of cartilage explants to induce proteoglycan degradation.
-
Prepare this compound Solution: Dissolve this compound in a serum-free culture medium to the desired final concentration (e.g., ranging from 0.1 to 1 mg/mL). Sterile filter the solution.
-
Treatment:
-
Remove the equilibration medium from the cartilage explant cultures.
-
Add the this compound solution to the wells containing the explants.
-
Incubate for a defined period (e.g., 3, 6, or 24 hours) at 37°C.
-
-
Termination of Treatment:
-
Remove the this compound solution.
-
Wash the explants extensively with sterile PBS to remove residual enzyme.
-
Add fresh, complete culture medium to the explants for long-term culture and analysis.
-
Biochemical Analysis of Cartilage Matrix Components
These protocols are for quantifying the major components of the cartilage extracellular matrix.
a) Glycosaminoglycan (GAG) Quantification (DMMB Assay)
-
Digestion: Digest the cartilage explants in a papain solution (e.g., in a buffer containing ammonium (B1175870) acetate, EDTA, and DL-Dithiothreitol) at 65°C for 72 hours.
-
DMMB Reagent: Prepare a solution of 1,9-dimethylmethylene blue (DMMB) dye.
-
Assay:
-
Add the DMMB reagent to the digested cartilage samples and to a series of chondroitin (B13769445) sulfate (B86663) standards.
-
Measure the absorbance at 525 nm using a spectrophotometer.
-
Calculate the GAG content in the samples based on the standard curve.
-
b) Collagen Quantification (Hydroxyproline Assay)
-
Hydrolysis: Hydrolyze the papain-digested samples in 6M HCl at 110°C overnight.
-
Oxidation: Add chloramine-T solution to the hydrolyzed samples to oxidize the hydroxyproline (B1673980).
-
Color Development: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate to develop a color reaction.
-
Measurement: Measure the absorbance at 550 nm.
-
Calculation: Calculate the hydroxyproline content from a standard curve and convert it to collagen content (assuming hydroxyproline is approximately 13.5% of collagen by weight).
Histological Analysis
This protocol is for the qualitative assessment of cartilage matrix components.
Safranin O and Fast Green Staining for Proteoglycans and Collagen
-
Fixation: Fix cartilage explants in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the explants through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 5 µm) using a microtome.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin (B73222) to stain cell nuclei.
-
Counterstain with Fast Green to stain collagen.
-
Stain with 0.1% Safranin O solution, which stains proteoglycans orange to red.
-
-
Dehydration and Mounting: Dehydrate the stained sections and mount with a coverslip.
-
Microscopy: Examine the sections under a light microscope to assess the distribution and intensity of proteoglycan and collagen staining.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Cartilage Degradation
The enzymatic degradation of proteoglycans by this compound initiates a cascade of cellular responses. While direct signaling pathways for this compound are not fully elucidated, the disruption of the chondrocyte pericellular matrix is known to trigger catabolic signaling pathways, such as the NF-κB pathway. This can lead to the upregulation of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and ADAMTSs (A Disintegrin and Metalloproteinase with Thrombospondin Motifs), which can further degrade the cartilage matrix, including the collagen network.
Caption: Inferred signaling cascade following this compound treatment of cartilage explants.
Experimental Workflow for Assessing Long-Term Effects
The following diagram illustrates a typical experimental workflow for studying the long-term effects of this compound on cartilage explants.
Caption: A generalized workflow for in vitro studies of this compound on cartilage.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. newcomersupply.com [newcomersupply.com]
- 3. Comparative effects of trypsin, collagenase and mechanical harvesting on cell membrane lipids studied in monolayer-cultured endothelial cells and a green monkey kidney cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycosaminoglycan Release by Chymopapain and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of glycosaminoglycan (GAG) release by chymopapain and compares its performance with other commonly used enzymes: papain, trypsin, and the newer alternative, condoliase (chondroitinase ABC). The information is intended to assist researchers in selecting the appropriate enzymatic tool for their specific applications in areas such as cartilage biology, osteoarthritis research, and drug development.
Executive Summary
This compound is a proteolytic enzyme widely recognized for its efficacy in degrading proteoglycans, leading to the release of glycosaminoglycans. This property has been historically utilized in chemonucleolysis for the treatment of herniated intervertebral discs.[1][2] This guide presents a comparative overview of this compound's GAG release capabilities alongside papain, trypsin, and condoliase. While direct side-by-side comparative studies with standardized quantitative data are limited, this document compiles available experimental data to offer an objective comparison.
Papain, another cysteine protease from papaya latex, exhibits similar proteolytic activity to this compound.[3] Trypsin, a serine protease, is also commonly used in laboratory settings to induce GAG depletion in cartilage explants.[4][5] Condoliase, a chondroitinase, offers a more specific mechanism by targeting GAG chains directly, which may present a safer profile for certain applications.
Quantitative Comparison of Glycosaminoglycan Release
The following tables summarize the available quantitative data on GAG release by this compound and its alternatives. It is important to note that the experimental conditions, such as enzyme concentration, incubation time, and tissue source, vary between studies, which can influence the outcomes.
| Enzyme | Tissue Source | Enzyme Concentration | Incubation Time | % GAG Release / Depletion | Reference |
| This compound | Rabbit Intervertebral Disc | 6.25 - 100 pKats/0.05 mL/disc | 1 week | Dose-dependent reduction in stiffness (indirect measure of GAG loss) | |
| Papain | Chicken Keel Cartilage | 0.62% (w/w) | 230 minutes | ~14.3% of dry matter | |
| Rat Knee Joint Cartilage | Not specified | Not specified | Significant sGAG depletion observed via imaging | ||
| Trypsin | Bovine Articular Cartilage | 0.1 mg/mL and 1.0 mg/mL | 2 hours | 46.5 ± 11.5% and 71.3 ± 28.8% | |
| Bovine Articular Cartilage | 0.1 mg/mL and 1.0 mg/mL | 4 hours | 70.8 ± 32.3% and 82.3 ± 20.3% | ||
| Bovine Articular Cartilage | Not specified | Not specified | ~75% loss of total GAG components | ||
| Condoliase (Chondroitinase ABC) | Lesioned Spinal Cord | Not applicable (in vivo) | 3 weeks | 37% lower GAG levels compared to injection | |
| Tissue-Engineered Cartilage | 0.002 U/mL | 2-4 weeks | Significant GAG suppression |
Mechanism of Action and Experimental Workflow
Enzymatic Release of Glycosaminoglycans
The primary mechanism by which proteolytic enzymes like this compound, papain, and trypsin induce GAG release is through the degradation of the core protein of proteoglycans, the macromolecules to which GAG chains are attached. This cleavage disrupts the integrity of the extracellular matrix and allows the GAGs to diffuse out of the tissue. Condoliase, in contrast, directly cleaves the GAG chains themselves.
Mechanism of GAG release by different enzymes.
Experimental Workflow for Quantitative GAG Analysis
A typical workflow for the quantitative analysis of GAG release from cartilage explants involves tissue digestion followed by a colorimetric assay to quantify the released GAGs.
Workflow for GAG release and quantification.
Comparison of Enzyme Characteristics
The choice of enzyme for GAG release depends on the specific research question, the desired specificity, and the experimental context.
Comparison of enzyme characteristics.
Experimental Protocols
Protocol for Enzymatic Release of GAGs from Cartilage Explants
This protocol is a general guideline and may require optimization based on the specific tissue and enzyme used.
-
Cartilage Explant Preparation:
-
Harvest articular cartilage from the desired source using a biopsy punch.
-
Culture explants in a suitable medium (e.g., DMEM) overnight to equilibrate.
-
-
Enzyme Solution Preparation:
-
Prepare a stock solution of the chosen enzyme (this compound, papain, or trypsin) in a suitable buffer (e.g., PBS or serum-free medium) at the desired concentration. Common concentrations range from 0.1 to 1.0 mg/mL for trypsin.
-
For condoliase, follow the manufacturer's recommendations for reconstitution and activity units.
-
-
Enzymatic Digestion:
-
Replace the culture medium with the enzyme solution.
-
Incubate the explants at 37°C for a predetermined duration (e.g., 2 to 24 hours). The incubation time will depend on the enzyme and the desired extent of GAG depletion.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant, which contains the released GAGs.
-
Store the supernatant at -20°C or proceed directly to the GAG quantification assay.
-
The remaining cartilage explant can be washed and used for other analyses (e.g., histology, collagen content).
-
Protocol for Quantification of Sulfated GAGs using the DMMB Assay
The 1,9-dimethylmethylene blue (DMMB) assay is a widely used colorimetric method for the quantification of sulfated GAGs.
-
Reagent Preparation:
-
DMMB Solution: Prepare a solution of 16 mg of DMMB in 1 L of deionized water containing 3.04 g of glycine, 1.6 g of NaCl, and 95 mL of 0.1 M acetic acid. The final pH should be around 3.0.
-
Standard Solution: Prepare a stock solution of chondroitin (B13769445) sulfate (B86663) (e.g., 100 µg/mL) in the same buffer as the samples. Create a standard curve by preparing serial dilutions (e.g., 0, 5, 10, 20, 40, 60, 80, 100 µg/mL).
-
-
Assay Procedure:
-
Pipette 20 µL of each standard and sample (supernatant from the enzyme digestion) into a 96-well microplate in triplicate.
-
Add 200 µL of the DMMB solution to each well.
-
Immediately read the absorbance at 525 nm using a microplate reader. The color complex is not stable and will precipitate over time.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL standard) from all readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of GAGs in the samples by interpolating their absorbance values on the standard curve.
-
Calculate the total amount of GAG released per explant or normalize to the tissue's wet or dry weight.
-
Conclusion
This compound remains a potent tool for the release of glycosaminoglycans from tissues rich in proteoglycans. Its broad proteolytic activity is shared with papain and, to a different extent, with trypsin. The choice between these enzymes will depend on the desired level of GAG depletion and the tolerance for non-specific protein degradation. For applications requiring high specificity for GAGs with minimal damage to the surrounding protein network, condoliase (chondroitinase ABC) presents a valuable alternative. The quantitative data and protocols provided in this guide aim to facilitate informed decisions for researchers in their experimental design. Further head-to-head studies under standardized conditions are warranted to provide a more definitive quantitative comparison of these enzymes.
References
- 1. This compound treatment of intervertebral disc disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluation of papain/chymopapain cross allergenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-Destructive Spatial Mapping of Glycosaminoglycan Loss in Native and Degraded Articular Cartilage Using Confocal Raman Microspectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of trypsin treatment on proteoglycan biosynthesis by bovine articular cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Chymopapain Disposal
For researchers, scientists, and drug development professionals, the proper handling and disposal of enzymes like chymopapain are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the effective inactivation and disposal of this compound, minimizing risks and promoting operational excellence.
This compound, a proteolytic enzyme derived from papaya latex, is a valuable tool in various research applications. However, its inherent biological activity necessitates careful management of waste to prevent unintended environmental release and potential health hazards. The following procedures are designed to provide clear, actionable guidance for the safe disposal of this compound-containing waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound can cause skin and eye irritation, respiratory tract irritation, and may lead to allergic skin reactions or asthma-like symptoms upon inhalation of dust or aerosols.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or latex gloves to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: To protect clothing and skin from accidental splashes.
-
Respiratory Protection: For powdered this compound or when generating aerosols, a properly fitted N95 or higher-rated respirator is essential. All handling of powdered this compound should be performed in a certified chemical fume hood.
In the event of a spill, it should be contained immediately. For liquid spills, cover with an inert absorbent material. For solid spills, carefully scoop the material to avoid raising dust. All spill cleanup materials should be placed in a sealed, labeled container for disposal as hazardous waste. Do not allow this compound waste to enter drains.
Inactivation: The Cornerstone of Safe Disposal
The primary and most critical step in the disposal of this compound is to render it inactive. This can be achieved through thermal or chemical methods. The choice of method may depend on the nature of the waste (e.g., liquid or solid) and the available laboratory equipment.
Thermal Inactivation
Heat denaturation is a highly effective method for irreversibly inactivating this compound.
-
Autoclaving: This is the recommended and most robust method for thermal inactivation. Standard autoclave conditions are sufficient to denature this compound, ensuring its complete inactivation.
-
Boiling: For liquid waste, boiling can also be an effective inactivation method.
Chemical Inactivation
Adjusting the pH of the this compound-containing solution to the extremes of its stability range can effectively denature the enzyme. This compound's activity is pH-dependent, and exposure to highly acidic or alkaline conditions will lead to irreversible inactivation.
-
Alkaline Hydrolysis: Adjusting the pH to ≥ 12 with a strong base such as sodium hydroxide (B78521) (NaOH) will effectively inactivate the enzyme.
-
Acidic Hydrolysis: Lowering the pH to ≤ 2 with a strong acid like hydrochloric acid (HCl) will also result in inactivation. Papain, a closely related enzyme, shows instability at a pH below 2.8.
When using chemical inactivation, it is crucial to handle strong acids and bases with appropriate caution and PPE. After the inactivation period, the pH of the solution should be neutralized before final disposal, in accordance with local regulations.
Experimental Protocols for Inactivation
Protocol 1: Thermal Inactivation by Autoclaving (Recommended)
-
Preparation: Collect liquid this compound waste in a vented, autoclavable container. For solid waste, place it in an autoclavable biohazard bag. Add a small amount of water to the bag to ensure steam generation. Do not fill liquid containers more than 2/3 full. Loosen caps (B75204) to prevent pressure buildup.
-
Autoclaving: Process the waste in a validated autoclave.
-
Verification: After the cycle, allow the waste to cool completely before handling. The waste can now be considered inactivated.
-
Disposal: Dispose of the autoclaved waste in accordance with institutional and local regulations for non-hazardous laboratory waste.
Protocol 2: Chemical Inactivation by pH Adjustment
-
Preparation: In a certified chemical fume hood, place the this compound waste in a suitable chemical-resistant container.
-
pH Adjustment:
-
For Alkaline Inactivation: Slowly add 1M sodium hydroxide (NaOH) solution while stirring until the pH of the waste is ≥ 12.
-
For Acidic Inactivation: Slowly add 1M hydrochloric acid (HCl) while stirring until the pH of the waste is ≤ 2.
-
-
Inactivation: Allow the solution to stand for a minimum of 1 hour to ensure complete inactivation.
-
Neutralization: Carefully neutralize the solution by adding an appropriate acid or base until the pH is between 6.0 and 8.0.
-
Disposal: The neutralized, inactivated solution can now be disposed of down the drain with copious amounts of water, provided this is in compliance with local wastewater regulations.
Data Presentation: Inactivation Parameters
| Inactivation Method | Parameter | Value | Duration | Notes |
| Thermal | ||||
| Autoclaving | Temperature | 121 °C | ≥ 30 minutes | Most reliable method for complete and irreversible inactivation. |
| Boiling | Temperature | 100 °C | ≥ 15 minutes | Effective for liquid waste. |
| Chemical | ||||
| Alkaline Hydrolysis | pH | ≥ 12 | ≥ 1 hour | Requires subsequent neutralization before disposal. |
| Acidic Hydrolysis | pH | ≤ 2 | ≥ 1 hour | Requires subsequent neutralization before disposal. |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe and effective disposal of this compound waste, fostering a culture of safety and environmental responsibility. Always consult your institution's specific safety guidelines and local regulations for waste disposal.
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Chymopapain
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety protocols and logistical plans for the handling and disposal of chymopapain, a proteolytic enzyme isolated from papaya latex. Adherence to these procedures is critical to ensure the safety of researchers, scientists, and drug development professionals. This compound presents several hazards, including skin and eye irritation, respiratory sensitization, and the potential for severe allergic reactions.[1]
Core Safety and Handling Information
Hazard Summary:
-
Skin Irritation: Causes skin irritation and may cause an allergic skin reaction.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Ingestion: May be harmful if swallowed.[1]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.
-
Recommended storage temperature is -20 °C.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory for all personnel handling this compound powder or solutions.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile), double-gloved. | Prevents skin absorption and allergic reactions. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling powder outside of a primary engineering control or if there is a risk of aerosol generation. |
| Body Protection | Laboratory coat. A disposable gown is recommended for extensive handling. | Protects skin and personal clothing from contamination. |
Procedural Guidance for Handling this compound
Step 1: Preparation and Engineering Controls
-
Work in a designated area, such as a certified chemical fume hood or a glove box, for all weighing and solution preparation activities to control airborne particles.
-
Ensure a safety shower and an eyewash station are readily accessible.
Step 2: Donning PPE
-
Before handling this compound, correctly don all required PPE as specified in the table above.
Step 3: Handling and Use
-
Avoid breathing dust, fumes, gas, mists, vapors, or spray.
-
Avoid contact with skin and eyes.
-
After handling, wash hands thoroughly.
Step 4: Doffing PPE
-
Remove PPE in an order that minimizes the risk of cross-contamination. A common sequence is gloves, gown, eye protection, and finally, respiratory protection.
-
Dispose of all single-use PPE as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware (pipette tips, tubes), and cleanup materials should be placed in a designated, sealed hazardous waste bag or container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof, and chemically compatible container labeled "Hazardous Waste." Do not mix with other waste streams.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Skin Contact: Wash with soap and water. If skin irritation or a rash occurs, get medical advice/attention.
-
Inhalation: If experiencing respiratory symptoms, move to fresh air and call a poison center or doctor.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Spill Management:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing appropriate PPE, including respiratory protection.
-
For a powder spill, gently cover it with a damp paper towel to avoid raising dust.
-
For a liquid spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials into a sealed, labeled container for hazardous waste disposal.
This compound Handling Workflow
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
